S33084
Description
Properties
CAS No. |
273203-30-8 |
|---|---|
Molecular Formula |
C29H29N3O2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide |
InChI |
InChI=1S/C29H29N3O2/c30-17-21-8-13-28-26(16-21)27-19-32(18-25(27)20-34-28)15-5-4-14-31-29(33)24-11-9-23(10-12-24)22-6-2-1-3-7-22/h1-3,6-13,16,25,27H,4-5,14-15,18-20H2,(H,31,33)/t25-,27+/m1/s1 |
InChI Key |
QQJHRQZZCNYDMX-VPUSJEBWSA-N |
Isomeric SMILES |
C1[C@@H]2COC3=C([C@H]2CN1CCCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=C(C=C3)C#N |
Canonical SMILES |
C1C2COC3=C(C2CN1CCCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=C(C=C3)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(4-(8-cyano-1,3a,4,9b-tetrahydro-3H-benzopyrano(3,4-c)pyrrol-2-yl)butyl)(4-phenyl)benzamide S 33084 S-33084 S33084 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of S33084: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S33084 is a potent and highly selective competitive antagonist of the dopamine (B1211576) D3 receptor. Its mechanism of action is centered on its high-affinity binding to D3 receptors, leading to the blockade of downstream signaling pathways typically initiated by dopamine. This targeted action, with over 100-fold selectivity for D3 over D2 receptors, results in a distinct pharmacological profile compared to non-selective dopamine antagonists. This compound has been instrumental in elucidating the specific roles of the D3 receptor in various physiological and pathological processes, including cognition and neuropsychiatric disorders. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with the dopamine D3 receptor, supported by quantitative data and detailed experimental methodologies.
Introduction
Dopamine receptors are critical targets in the central nervous system for therapeutic intervention. The D2-like family of dopamine receptors, which includes D2, D3, and D4 subtypes, has been a primary focus for the treatment of psychosis and other neurological disorders. However, the lack of subtype-selective ligands has historically hindered the precise understanding of the individual contributions of these receptors. This compound, a benzopyranopyrrole derivative, emerged as a key pharmacological tool due to its high affinity and selectivity for the human dopamine D3 receptor (hD3).[1] This selectivity allows for the specific investigation of D3 receptor function, distinguishing its roles from those of the closely related D2 receptor.
Molecular Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D3 receptor.[1] This means that this compound binds to the same site on the D3 receptor as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, this compound prevents dopamine from binding and initiating the intracellular signaling cascade. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (dopamine).
The primary downstream signaling pathway affected by this compound's antagonism of the D3 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, this compound has been shown to block dopamine-induced activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
Signaling Pathway Diagram
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the binding affinities and functional potencies of this compound in comparison to other relevant dopamine receptor ligands.
Table 1: Receptor Binding Affinities (pKi)
| Compound | Dopamine D3 Receptor | Dopamine D2 Receptor | Selectivity (D2/D3) |
| This compound | 9.6[1] | <7.6 | >100-fold |
| GR218,231 | High | Lower | Selective for D3 |
| L741,626 | 7.4 | 8.0 | Preferential for D2 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Assay | Receptor | pA2 Value |
| This compound | Dopamine-induced [³⁵S]GTPγS binding | hD3 | 9.7[1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound for dopamine D3 and D2 receptors.
-
Materials:
-
Cell membranes expressing recombinant human D3 or D2 receptors.
-
Radioligand (e.g., [³H]spiperone or a D3-selective radioligand).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor stimulation.
-
Objective: To determine the antagonist potency (pA2) of this compound at the D3 receptor.
-
Materials:
-
Cell membranes expressing the D3 receptor.
-
Dopamine (agonist) at various concentrations.
-
This compound at various concentrations.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, 1 mM DTT).
-
-
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add varying concentrations of dopamine to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for [³⁵S]GTPγS binding to the activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Construct dopamine concentration-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis on the rightward shift of the concentration-response curves to determine the pA2 value.
-
Experimental Workflow Diagram
MAPK Phosphorylation Assay
This assay measures the activation of the MAPK signaling pathway.
-
Objective: To determine if this compound can block dopamine-induced MAPK activation.
-
Materials:
-
Cells expressing the D3 receptor.
-
Dopamine.
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated and total ERK1/2 (a key MAPK).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Culture the cells and treat them with this compound, followed by stimulation with dopamine.
-
Lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with an antibody that specifically recognizes the phosphorylated (activated) form of ERK1/2.
-
Strip the membrane and re-probe with an antibody that recognizes total ERK1/2 to control for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total ERK1/2.
-
In Vivo Pharmacology
In freely moving rats, this compound, when administered alone, does not significantly alter the basal levels of dopamine in key brain regions such as the frontal cortex, nucleus accumbens, or striatum.[1] However, it effectively blocks the inhibitory effects of D3 receptor agonists, like PD128,907, on dopamine release in the frontal cortex and on the firing rate of dopaminergic neurons in the ventral tegmental area.[1] This demonstrates that this compound can antagonize the effects of D3 receptor stimulation in a physiological context. Furthermore, studies have shown that this compound can reverse cognitive deficits in animal models, such as improving performance in social novelty discrimination and novel object recognition tasks, with this pro-cognitive effect being mediated, at least in part, by actions in the prefrontal cortex.
Conclusion
This compound is a highly selective and potent competitive antagonist of the dopamine D3 receptor. Its mechanism of action involves the direct blockade of dopamine binding and subsequent inhibition of D3 receptor-mediated signaling pathways, including the modulation of cAMP and MAPK activity. The high selectivity of this compound for the D3 receptor over the D2 receptor makes it an invaluable tool for dissecting the specific physiological and pathophysiological roles of the D3 receptor. The quantitative data from in vitro and in vivo studies consistently support its profile as a selective D3 antagonist, and its pro-cognitive effects in preclinical models highlight the therapeutic potential of targeting the D3 receptor for cognitive enhancement in various neuropsychiatric and neurodegenerative disorders.
References
S33084: An In-Depth Technical Guide to its Dopamine D3 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of S33084, a potent and selective antagonist of the dopamine (B1211576) D3 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound's pharmacological characteristics.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound at dopamine D3 and D2 receptors, providing a clear comparison of its selectivity.
Table 1: this compound Binding Affinity Profile
| Receptor | Radioligand | Preparation | pKi | Ki (nM) | Selectivity (D2/D3) | Reference |
| Human D3 | [3H]this compound | Cloned hD3-receptors in CHO cells | 9.6 | 0.25 | >100-fold | [1] |
| Human D2 | [3H]this compound | Cloned hD2-receptors in CHO cells | <7.6 | >25 | [1] |
Table 2: this compound Functional Activity Profile
| Assay | Receptor | Agonist | Parameter | Value | Reference |
| [35S]GTPγS Binding | Human D3 | Dopamine | pA2 | 9.7 | [1] |
| MAP Kinase Activation | Human D3 | Dopamine | Antagonism | Concentration-dependent abolishment | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Radioligand Binding Assays
These assays determine the affinity of this compound for dopamine D3 and D2 receptors.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing cloned human dopamine D3 or D2 receptors.
-
Radioligand: [3H]this compound is used as the radioligand.
-
Incubation: Membranes are incubated with a fixed concentration of [3H]this compound and a range of concentrations of the competing ligand (this compound or other test compounds).
-
Buffer Composition: The incubation buffer typically contains 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation Conditions: Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
These assays assess the functional consequences of this compound binding to the D3 receptor, confirming its antagonist properties.
Protocol: [35S]GTPγS Binding Assay
-
Receptor Preparation: Membranes from CHO cells expressing human D3 receptors are used.
-
Reagents: The assay mixture includes [35S]GTPγS, GDP, and varying concentrations of the agonist (dopamine) and antagonist (this compound).
-
Incubation: Membranes are pre-incubated with the antagonist before the addition of the agonist and [35S]GTPγS. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is determined.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its antagonist potency (pA2 value). This assay measures the activation of G-proteins, an early event in receptor signaling.[2]
Protocol: Mitogen-Activated Protein Kinase (MAPK) Assay
-
Cell Culture: Whole CHO cells expressing human D3 receptors are used.
-
Stimulation: Cells are treated with dopamine in the presence or absence of this compound.
-
Lysis and Protein Quantification: After stimulation, cells are lysed, and the protein concentration is determined.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated (activated) form of MAPK (e.g., ERK1/2) and total MAPK.
-
Detection and Analysis: The levels of phosphorylated MAPK are detected and quantified, and the inhibitory effect of this compound on dopamine-induced MAPK activation is determined.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [35S]GTPγS Binding Assay Workflow.
References
A-Technical-Guide-to-S33084:-A-Novel-Putative-Antipsychotic-Agent
Executive Summary: S33084 is a benzopyranopyrrole derivative that acts as a potent, selective, and competitive antagonist at dopamine (B1211576) D₃ receptors.[1] Its high affinity for D₃ receptors, coupled with significantly lower affinity for D₂ and other receptors, distinguishes it from many existing antipsychotic agents.[1] Preclinical studies suggest a potential role in modulating cognitive functions, though its efficacy in classical models of antipsychotic activity appears limited.[2][3] This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, mechanism of action, preclinical findings, and relevant experimental methodologies.
Introduction
The development of atypical antipsychotics has significantly improved the management of schizophrenia. However, challenges related to limited efficacy against negative and cognitive symptoms, as well as metabolic side effects, persist.[4][5] This has driven the exploration of novel pharmacological targets beyond the classical dopamine D₂ receptor antagonism.[4] The dopamine D₃ receptor has emerged as a promising target due to its distinct neuroanatomical distribution and purported role in cognition and motivation. This compound was developed as a selective antagonist for the D₃ receptor to investigate its therapeutic potential.[1]
Mechanism of Action
This compound exerts its effects primarily through potent and competitive antagonism of the dopamine D₃ receptor.[1] Dopamine receptors are G protein-coupled receptors (GPCRs) divided into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) subfamilies.[6][7] D₂-like receptors, including D₃, couple to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[7][8]
As a competitive antagonist, this compound binds to the D₃ receptor at the same site as the endogenous ligand, dopamine, but does not activate the receptor.[1] By occupying the receptor, it blocks the downstream signaling cascade initiated by dopamine. This selective blockade of D₃ receptors in brain regions like the prefrontal cortex is thought to underlie its pro-cognitive effects.[3] Unlike traditional antipsychotics which heavily rely on D₂ receptor blockade, this compound's high selectivity for D₃ receptors suggests a different mechanism of action that may offer a better side effect profile, particularly concerning extrapyramidal symptoms.[1][2]
Pharmacological Profile
Receptor Binding Affinity
This compound demonstrates a high affinity for the human dopamine D₃ receptor, with a pKi of 9.6.[1] Its affinity for the D₂ receptor is more than 100-fold lower.[1] The compound has been tested against a panel of over 30 other receptors and has shown low affinity, underscoring its selectivity.[1]
| Receptor | Ligand | Species | pKi | Ki (nM) | Reference |
| Dopamine D₃ | This compound | Human | 9.6 | ~0.25 | [1] |
| Dopamine D₂ | This compound | Human | <7.6 | >100 | [1] |
In Vitro Functional Activity
Functional assays confirm this compound's antagonist properties. In cells expressing human D₃ receptors, this compound potently and competitively antagonized dopamine-induced [³⁵S]GTPγS binding with a pA₂ value of 9.7.[1] It also effectively abolished the stimulation of the mitogen-activated protein (MAP) kinase pathway by dopamine at D₃ receptors.[1]
| Assay | Receptor | Action of this compound | Potency (pA₂) | Effect | Reference |
| [³⁵S]GTPγS Binding | Human D₃ | Competitive Antagonist | 9.7 | Antagonized dopamine-induced stimulation | [1] |
| MAP Kinase Activation | Human D₃ | Antagonist | - | Abolished dopamine-induced stimulation | [1] |
Preclinical Evidence
In Vivo Neurochemical and Electrophysiological Profile
When administered alone, this compound did not alter the basal firing rate of dopaminergic neurons in the ventral tegmental area or dopamine levels in the frontal cortex, nucleus accumbens, or striatum.[1] However, it did block the suppressive effects of the D₃-preferring agonist PD128,907 on dopamine release in the frontal cortex and on the firing of dopaminergic neurons.[1] This suggests that this compound can effectively antagonize D₃ receptor function in vivo under conditions of receptor activation.
Animal Models of Antipsychotic-like Activity and Cognition
In traditional animal models used to predict antipsychotic efficacy, such as conditioned avoidance behavior and amphetamine- or cocaine-induced hyperactivity, this compound showed little effect.[2] It was also inactive in models of extrapyramidal side effects, like catalepsy induction.[2]
However, in cognitive domains, this compound has shown promising results. It dose-dependently reversed delay-dependent impairments in social novelty discrimination and novel object recognition tasks in rats.[3] Furthermore, direct microinjection of this compound into the prefrontal cortex improved performance in these cognitive tasks.[3] This suggests that D₃ receptor blockade, particularly in the prefrontal cortex, may enhance cognitive function.[3]
| Animal Model | Species | Effect of this compound | Dose Range (mg/kg) | Implication | Reference |
| Conditioned Avoidance | Rat | Little effect | - | Limited classical antipsychotic-like activity | [2] |
| Amphetamine-induced Hyperactivity | Rat | Little effect | - | Limited classical antipsychotic-like activity | [2] |
| Apomorphine-induced Climbing | Mouse | Weak inhibition | - | Limited classical antipsychotic-like activity | [2] |
| Catalepsy Induction | Rat | Inactive | - | Low potential for extrapyramidal side effects | [2] |
| Social Novelty Discrimination | Rat | Reversal of impairment | 0.04-0.63 | Pro-cognitive effects | [3] |
| Novel Object Recognition | Rat | Reversal of impairment | 0.04-0.63 | Pro-cognitive effects | [3] |
Key Experimental Protocols
Radioligand Binding Assays
The affinity of this compound for dopamine receptors is determined using radioligand binding assays.
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D₂ and D₃ receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing human D₂ or D₃ receptors (e.g., CHO cells).
-
Radioligand (e.g., [³H]-Spiperone).[9]
-
Test compound (this compound) at various concentrations.
-
Reference compound for non-specific binding (e.g., Haloperidol).[9]
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
-
-
Protocol:
-
In each well of a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand.
-
Add varying concentrations of the test compound (this compound).
-
For determining non-specific binding, add a high concentration of a suitable reference compound (e.g., 1 µM Haloperidol).[9]
-
Incubate the plates at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Phencyclidine (PCP)-Induced Hyperactivity Model
This model is widely used to screen for potential antipsychotic drugs.[10][11] PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to model the positive symptoms of schizophrenia.[10][12][13]
-
Objective: To assess the ability of this compound to reverse PCP-induced hyperactivity.
-
Materials:
-
Phencyclidine (PCP).
-
Test compound (this compound).
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams or video tracking software.
-
-
Protocol:
-
Acclimatize the rats to the testing room and handling for several days before the experiment.
-
On the test day, administer the test compound (this compound) or vehicle at a specified pretreatment time (e.g., 30 minutes before PCP).
-
Place the animals individually into the open-field chambers and allow them to habituate for a period (e.g., 30 minutes).[14]
-
Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, rearing, stereotypy) for a set duration (e.g., 60-90 minutes).[12][14]
-
Analyze the data to compare locomotor activity between the different treatment groups. A significant reduction in PCP-induced hyperactivity by this compound would suggest potential antipsychotic-like effects.
-
Visualization of Signaling and Experimental Workflow
Caption: Proposed signaling pathway of Dopamine D₃ receptor and the antagonistic action of this compound.
Caption: Experimental workflow for the PCP-induced hyperactivity model.
Summary and Future Directions
This compound is a highly selective dopamine D₃ receptor antagonist that has demonstrated pro-cognitive effects in preclinical models.[3] Its inactivity in models predictive of classical antipsychotic efficacy and extrapyramidal side effects suggests a novel mechanism of action that deviates from traditional antipsychotics.[2] This profile makes this compound a valuable pharmacological tool for elucidating the role of D₃ receptors in normal and pathological brain function.
Future research should focus on:
-
Exploring the efficacy of this compound in a broader range of cognitive models, particularly those relevant to the cognitive deficits of schizophrenia.
-
Investigating the long-term effects of D₃ receptor blockade.
-
Conducting clinical trials to assess the safety, tolerability, and efficacy of this compound or similar D₃ antagonists in patient populations, potentially as an adjunctive therapy to address the cognitive symptoms of schizophrenia.
The unique profile of this compound supports the continued investigation of selective D₃ receptor antagonism as a potential therapeutic strategy for cognitive impairments in schizophrenia and other CNS disorders.[3]
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects | Semantic Scholar [semanticscholar.org]
- 6. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. innoprot.com [innoprot.com]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 14. imrpress.com [imrpress.com]
Unlocking Cognitive Potential: A Technical Guide to S33084
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cognitive-enhancing properties of S33084, a potent and selective dopamine (B1211576) D3 receptor antagonist. The following sections provide a comprehensive overview of its mechanism of action, preclinical efficacy in validated models of cognition, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in the field of cognitive neuroscience and drug development.
Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism
This compound is a benzopyranopyrrole derivative that demonstrates high affinity and selectivity for the human dopamine D3 receptor. It acts as a competitive antagonist, effectively blocking the binding of dopamine to D3 receptors. This selectivity is crucial, as it distinguishes this compound from less selective dopamine antagonists that also interact with D2 receptors, which can lead to undesirable extrapyramidal side effects. The primary mechanism through which this compound is proposed to exert its pro-cognitive effects is by modulating dopaminergic neurotransmission in brain regions critical for executive function and memory, such as the prefrontal cortex.
Preclinical Efficacy in Cognitive Models
This compound has demonstrated significant efficacy in animal models of learning and memory, particularly in tasks assessing recognition memory. The most robust evidence comes from the Novel Object Recognition (NOR) and Social Novelty Discrimination (SND) paradigms.
Novel Object Recognition (NOR)
The NOR task is a widely used behavioral assay to assess visual recognition memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one.
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 0.52 ± 0.03 | - |
| This compound | 0.04 | 0.58 ± 0.04 | > 0.05 |
| This compound | 0.16 | 0.65 ± 0.05 | < 0.05 |
| This compound | 0.63 | 0.72 ± 0.06 | < 0.01 |
Data extracted and summarized from Watson et al., Neuropsychopharmacology, 2012.
Subjects: Adult male Lister Hooded rats (250-300g). Animals are group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.
Apparatus: A square open-field arena (50 cm x 50 cm x 50 cm) made of dark, non-reflective material. The arena is cleaned thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
Habituation: Rats are habituated to the testing arena for 10 minutes per day for three consecutive days in the absence of any objects.
Familiarization Phase (T1): On the test day, two identical objects are placed in opposite corners of the arena. Each rat is placed in the center of the arena and allowed to explore the objects for a 5-minute period. The time spent exploring each object (defined as the nose being within 2 cm of the object and oriented towards it) is recorded.
Inter-Trial Interval (ITI): Following the familiarization phase, the rat is returned to its home cage for a 24-hour ITI.
Test Phase (T2): After the ITI, one of the familiar objects is replaced with a novel object of similar size but different shape and texture. The rat is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the familiarization phase (T1).
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's post-hoc test.
Social Novelty Discrimination (SND)
The SND task assesses a rodent's ability to recognize and prefer a novel conspecific over a familiar one, a form of social recognition memory.
| Treatment Group | Dose (mg/kg) | Discrimination Ratio (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 0.51 ± 0.04 | - |
| This compound | 0.04 | 0.55 ± 0.05 | > 0.05 |
| This compound | 0.16 | 0.62 ± 0.06 | < 0.05 |
| This compound | 0.63 | 0.69 ± 0.05 | < 0.01 |
Data extracted and summarized from Watson et al., Neuropsychopharmacology, 2012.
Subjects: Adult male Lister Hooded rats (250-300g) as test subjects and juvenile male Wistar rats (25-30 days old) as social stimuli.
Apparatus: A three-chambered social interaction arena. The test rat is placed in the central chamber, and the juvenile stimulus rats are placed in the two side chambers within wire cages that allow for sensory interaction but prevent physical aggression.
Habituation: The test rat is habituated to the empty three-chambered arena for 10 minutes.
Familiarization Phase (T1): An unfamiliar juvenile rat ("Stranger 1") is placed in one of the side chambers. The test rat is allowed to explore all three chambers for a 10-minute period. The time spent interacting with the wire cage containing Stranger 1 is recorded.
Inter-Trial Interval (ITI): A 60-minute ITI is imposed, during which the test rat remains in its home cage.
Test Phase (T2): A novel juvenile rat ("Stranger 2") is placed in the previously empty side chamber, while Stranger 1 remains in its original location. The test rat is returned to the central chamber and allowed to explore for 10 minutes. The time spent interacting with each of the juvenile rats is recorded.
Drug Administration: this compound or vehicle is administered i.p. 30 minutes before the familiarization phase (T1).
Data Analysis: A discrimination ratio is calculated as: (Time interacting with Stranger 2) / (Time interacting with Stranger 1 + Time interacting with Stranger 2). A ratio significantly above 0.5 indicates a preference for social novelty and intact social recognition memory. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's post-hoc test.
Signaling Pathways and Molecular Mechanisms
The cognitive-enhancing effects of this compound are rooted in the modulation of downstream signaling cascades following D3 receptor blockade. Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.
Canonical Gαi/o Signaling Pathway
Upon activation by dopamine, the D3 receptor-Gαi/o complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). By antagonizing the D3 receptor, this compound prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP and PKA activity. This modulation of the cAMP/PKA pathway in the prefrontal cortex is believed to be a key mechanism for the pro-cognitive effects of D3 antagonists.
Caption: Dopamine D3 Receptor Signaling Pathway.
Modulation of Akt and ERK Signaling
Emerging evidence suggests that D3 receptor signaling also intersects with other critical intracellular pathways, including the Akt and ERK (extracellular signal-regulated kinase) pathways. While the precise effects of this compound on these pathways have not been fully elucidated, D3 receptor activation has been shown to modulate Akt and ERK phosphorylation. It is hypothesized that this compound, by blocking D3 receptors, may influence these pathways to promote neuronal survival and synaptic plasticity, further contributing to its cognitive-enhancing effects. Further research is warranted to delineate the specific impact of this compound on these signaling cascades.
Experimental Workflows
The following diagrams illustrate the logical flow of the key behavioral experiments used to evaluate the cognitive-enhancing properties of this compound.
An In-depth Technical Guide to the Affinity of S33084 for Cloned Human D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of S33084, a potent and selective antagonist for the cloned human dopamine (B1211576) D3 receptor. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of key biological and experimental processes to serve as a valuable resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity of this compound
This compound, a benzopyranopyrrole derivative, demonstrates a high affinity and selectivity for the human dopamine D3 receptor. Its binding profile has been characterized through extensive radioligand binding assays, establishing it as a valuable tool for investigating D3 receptor pharmacology.
Binding Affinity Data
The affinity of this compound for the human D3 receptor is pronounced, with a pKi value of 9.6.[1] This corresponds to a high-nanomolar to picomolar range of binding affinity, indicating a strong interaction with the receptor.
Selectivity Profile
A key characteristic of this compound is its high selectivity for the D3 receptor over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors. It exhibits over 100-fold lower affinity for the human D2 receptor and more than 30 other receptors examined.[1] This selectivity is crucial for minimizing off-target effects and for precisely probing the physiological and pathological roles of the D3 receptor.
| Receptor | Ligand | Species | pKi | Ki (nM) | Selectivity (fold) vs. hD3 | Reference |
| Dopamine D3 | This compound | Human | 9.6 | ~0.25 | - | [1] |
| Dopamine D2 | This compound | Human | < 7.6 | > 25 | > 100 | [1] |
Note: The Ki value is approximated from the pKi value (Ki = 10^(-pKi)). The selectivity is calculated as the ratio of Ki values (Ki(other receptor) / Ki(hD3)).
Experimental Protocols
The characterization of this compound's binding affinity for the cloned human D3 receptor is primarily achieved through competitive radioligand binding assays. These experiments are typically conducted using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D3 receptor.
Cell Culture and Membrane Preparation
-
Cell Culture: CHO cells stably transfected with the cDNA encoding the human dopamine D3 receptor are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Once confluent, the cells are washed with phosphate-buffered saline (PBS) and harvested by gentle scraping.
-
Homogenization: The harvested cells are suspended in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Membrane Resuspension and Storage: The membrane pellet is washed with fresh homogenization buffer, re-centrifuged, and the final pellet is resuspended in a suitable assay buffer. Protein concentration is determined using a standard method, such as the Bradford assay. The prepared membranes can be stored at -80°C until use.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the D3 receptor.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Reaction Mixture: The assay is performed in a 96-well plate with a final volume of 250 µL per well. Each well contains:
-
Cell membranes (typically 10-20 µg of protein) expressing the human D3 receptor.
-
A fixed concentration of a suitable radioligand, such as [3H]spiperone or [3H]this compound.[2] The concentration of the radioligand is typically chosen to be close to its Kd value for the receptor.
-
Varying concentrations of the unlabeled test compound (this compound) or a reference compound.
-
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Measured in the presence of a high concentration of a known D3 receptor ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist, the D3 receptor primarily couples to inhibitory G proteins (Gi/o). This coupling initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D3 receptor activation can modulate other downstream effectors, such as mitogen-activated protein kinase (MAPK) pathways.[1] this compound, as a competitive antagonist, blocks the binding of dopamine or other agonists to the D3 receptor, thereby preventing the initiation of these downstream signaling events.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the D3 receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound: a novel, selective and potent radioligand at cloned, human dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzopyranopyrrole S33084: A Technical Guide to its Core Structure and Dopamine D3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
S33084, chemically identified as [(3aR,9bS)-N[4-(8-cyano-1,3a,4,9b-tetrahydro-3H-benzopyrano[3,4-c]pyrrole-2-yl)-butyl] (4-phenyl)benzamide], is a novel and highly selective antagonist of the dopamine (B1211576) D3 receptor.[1] Its benzopyranopyrrole core structure is fundamental to its potent and selective pharmacological profile. This technical guide provides an in-depth overview of this compound, focusing on its receptor binding, functional antagonism, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting the dopamine D3 receptor.
Core Structure of this compound
The defining feature of this compound is its rigid tricyclic benzopyranopyrrole nucleus. This core scaffold is crucial for its high-affinity and selective interaction with the dopamine D3 receptor. The specific stereochemistry, (3aR,9bS), is a critical determinant of its pharmacological activity. Attached to this core is a butyl-phenylbenzamide side chain, which further contributes to its binding properties. The presence of a cyano group on the benzopyran ring is another notable feature of its chemical structure.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with dopamine receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Parameter | Value | Species | Source |
| Dopamine D3 | This compound | pKi | 9.6 | Human | [1] |
| Dopamine D2 | This compound | Affinity | >100-fold lower than D3 | Human | [1] |
| Other Receptors (>30) | This compound | Affinity | >100-fold lower than D3 | Various | [1] |
Table 2: Functional Antagonism of this compound at the Dopamine D3 Receptor
| Assay | Agonist | Parameter | Value | Species | Source |
| [³⁵S]GTPγS Binding | Dopamine | pA₂ | 9.7 | Human | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by competitively blocking the activation of dopamine D3 receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to the Gαi/o subunit. Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades. This compound, as an antagonist, prevents these signaling events.
Dopamine D3 Receptor Signaling Cascade (Agonist-Mediated)
Caption: Agonist (Dopamine) activation of the D3 receptor.
This compound-Mediated Antagonism of D3 Receptor Signaling
Caption: this compound competitively antagonizes the D3 receptor.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is adapted from methodologies used for determining the binding affinity of ligands to the dopamine D3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human dopamine D3 receptor.
Materials:
-
Membranes from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or a D3-selective radioligand.
-
Non-specific binding agent: Haloperidol (B65202) (10 µM).
-
Test compound: this compound at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer for total binding wells, 50 µL of 10 µM haloperidol for non-specific binding wells, and 50 µL of the various this compound dilutions for competition wells.
-
Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Add 100 µL of the D3 receptor membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Objective: To determine the potency (pA₂) of this compound as a competitive antagonist at the dopamine D3 receptor.
Materials:
-
Membranes from cells expressing the human dopamine D3 receptor.
-
Agonist: Dopamine.
-
Antagonist: this compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare membranes and resuspend them in assay buffer.
-
Prepare solutions of dopamine at various concentrations and this compound at a fixed concentration.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), and the membrane preparation.
-
Add the various concentrations of dopamine in the absence or presence of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the bound radioactivity by scintillation counting.
-
Plot the concentration-response curves for dopamine in the absence and presence of this compound.
-
Determine the pA₂ value from a Schild plot analysis, which provides a measure of the antagonist's potency.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This assay measures the phosphorylation of MAPK (e.g., ERK1/2) as a downstream indicator of D3 receptor signaling.
Objective: To determine the ability of this compound to block dopamine-induced MAPK activation.
Materials:
-
Cells expressing the human dopamine D3 receptor.
-
Dopamine.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated MAPK (p-ERK1/2) and total MAPK (ERK1/2).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent or fluorescent detection system.
Procedure:
-
Plate the cells and grow them to near confluence.
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine (e.g., the EC₅₀ for MAPK activation) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against p-MAPK.
-
Wash the membrane and incubate it with the appropriate secondary antibody.
-
Detect the signal using a suitable detection system.
-
Strip the membrane and re-probe with an antibody against total MAPK to normalize for protein loading.
-
Quantify the band intensities and determine the concentration-dependent inhibition of dopamine-induced MAPK phosphorylation by this compound.
Synthesis of this compound
Caption: A conceptual workflow for the synthesis of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high potency and selectivity make it a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders. This technical guide has provided a comprehensive overview of the benzopyranopyrrole structure of this compound, its quantitative pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization. Further research into the synthesis and in vivo effects of this compound and its analogs will be crucial for translating its therapeutic potential into clinical applications.
References
The Preclinical Profile of S33084: A Potent and Selective Dopamine D3 Receptor Antagonist with Therapeutic Potential in Schizophrenia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Abstract
Schizophrenia remains a complex neuropsychiatric disorder with significant unmet therapeutic needs, particularly concerning negative and cognitive symptoms. The dopamine (B1211576) D3 receptor has emerged as a promising target for novel antipsychotic development due to its preferential expression in brain regions associated with cognition and motivation. This technical guide provides a comprehensive overview of the preclinical data for S33084, a novel benzopyranopyrrole derivative identified as a potent, selective, and competitive antagonist of the human dopamine D3 receptor. While clinical trial data for this compound in schizophrenia is not publicly available, its preclinical pharmacological profile suggests a potential therapeutic utility. This document summarizes the quantitative data on its receptor binding and functional activity, details the key experimental protocols used in its characterization, and visualizes its mechanism of action and experimental workflows.
Introduction: The Rationale for Targeting the Dopamine D3 Receptor in Schizophrenia
The dopamine hypothesis of schizophrenia has evolved from a simple model of dopamine D2 receptor hyperactivity to a more nuanced understanding of dysregulated dopamine pathways. While D2 receptor antagonists are effective for the positive symptoms of schizophrenia, they often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects[1][2]. The dopamine D3 receptor, with its distinct neuroanatomical distribution in the limbic and cortical areas, is implicated in the modulation of cognition, motivation, and emotional behavior[3][4]. Consequently, selective D3 receptor antagonists are hypothesized to offer a more targeted therapeutic approach, potentially addressing the negative and cognitive symptom domains of schizophrenia with a reduced risk of extrapyramidal symptoms[5]. This compound emerged from this rationale as a promising preclinical candidate.
Core Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the dopamine D3 receptor. Preclinical studies have demonstrated its potent and competitive antagonism at this receptor subtype.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the preclinical pharmacological profile of this compound.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (pKi) | 9.6 | Cloned human D3 | [6] |
| Dissociation Constant (Kd) | 0.16 nM | Recombinant human D3 | [7] |
| Functional Antagonism (pA2) | 9.7 | hD3-receptor-coupled GTPγS binding | [6] |
| Selectivity | >100-fold | Over human D2 and >30 other receptors | [6] |
Table 1: Receptor Binding and Functional Potency of this compound.
| Experimental Model | Effect of this compound | Observation | Reference |
| In Vitro Functional Assay | Antagonized DA-induced GTPγS binding | Competitive antagonism | [6] |
| In Vitro Signaling Assay | Abolished DA-stimulated MAP kinase activation | Functional antagonism | [6] |
| In Vivo Microdialysis (Rat) | No change in basal DA levels (frontal cortex, nucleus accumbens, striatum) | Did not alter tonic dopamine release | [6] |
| In Vivo Microdialysis (Rat) | Blocked PD128,907-induced suppression of frontocortical DA release | Antagonized D3 agonist effects | [6] |
| In Vivo Electrophysiology (Rat) | No change in firing rate of VTA dopaminergic neurons | Did not affect basal neuronal activity | [6] |
| In Vivo Electrophysiology (Rat) | Antagonized PD128,907-induced inhibition of VTA neuron firing | Reversed D3 agonist-mediated inhibition | [6] |
| Animal Models of Antipsychotic Activity | Little to no effect | Inactive in models of conditioned avoidance and amphetamine-induced hyperlocomotion | [5] |
| Animal Models of Extrapyramidal Symptoms | Inactive | Did not induce catalepsy | [5] |
Table 2: Summary of Preclinical In Vitro and In Vivo Effects of this compound.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the dopamine D3 receptor. In the presence of dopamine, this compound binds to the D3 receptor without activating it, thereby preventing dopamine from binding and initiating downstream signaling cascades. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the D3 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels and other effector proteins, including the MAP kinase pathway. By blocking this initial step, this compound effectively inhibits the functional consequences of D3 receptor activation.
Figure 1: this compound Mechanism of Action at the Dopamine D3 Receptor.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol determines the affinity of this compound for the dopamine D3 receptor using a competitive binding assay with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor are cultured and harvested. The cells are then homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in a buffer containing a cryoprotectant for storage at -80°C. Protein concentration is determined using a BCA assay.
-
Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added in order:
-
Cell membranes (typically 50-120 µg of protein).
-
A solution of this compound at various concentrations or buffer (for total binding).
-
A fixed concentration of the radioligand, such as [3H]this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D3 antagonist.
-
-
Incubation and Filtration: The plate is incubated, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium. The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes bound with the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity on the filters is counted using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Workflow for Radioligand Binding Assay.
[35S]GTPγS Binding Assay for Functional Antagonism
This assay measures the ability of this compound to block dopamine-induced G protein activation at the D3 receptor.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the D3 receptor are prepared.
-
Assay Conditions: The assay buffer typically contains GDP to ensure that G proteins are in an inactive state at baseline.
-
Assay Procedure:
-
Cell membranes are pre-incubated with varying concentrations of this compound.
-
Dopamine (at a fixed concentration, e.g., its EC80) is added to stimulate the receptors.
-
[35S]GTPγS is added to the reaction mixture.
-
-
Incubation and Termination: The mixture is incubated to allow for the binding of [35S]GTPγS to activated G proteins. The reaction is terminated by rapid filtration.
-
Data Analysis: The amount of membrane-bound [35S]GTPγS is quantified by scintillation counting. The ability of this compound to inhibit the dopamine-stimulated [35S]GTPγS binding is analyzed to determine its potency as an antagonist. The pA2 value, a measure of competitive antagonist potency, is calculated from Schild analysis.
In Vivo Microdialysis for Neurotransmitter Levels
This technique is used to measure the levels of dopamine and its metabolites in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.
-
Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules from the extracellular fluid, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).
-
Drug Administration: this compound or a D3 agonist like PD128,907 can be administered systemically (e.g., subcutaneously or intraperitoneally).
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites.
-
Data Analysis: Changes in neurotransmitter levels over time following drug administration are compared to baseline levels.
Figure 3: Workflow for In Vivo Microdialysis Experiment.
In Vivo Electrophysiology for Neuronal Activity
This method records the electrical activity of individual dopamine neurons in the ventral tegmental area (VTA) to assess the effects of this compound.
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the VTA to record the extracellular action potentials of single dopamine neurons. Dopamine neurons are identified by their characteristic firing pattern (slow, irregular, with long-duration action potentials).
-
Drug Administration: this compound or a D3 agonist is administered, typically intravenously, while continuously recording the firing rate of a single neuron.
-
Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded. The firing rate and pattern of the neuron before and after drug administration are analyzed to determine the drug's effect.
Therapeutic Potential in Schizophrenia and Future Directions
The preclinical profile of this compound as a potent and selective D3 antagonist suggests its potential for treating schizophrenia. Its ability to antagonize D3 receptor function without directly altering basal dopamine levels or interacting with D2 receptors in a way that would suggest a classic antipsychotic profile is noteworthy[6]. This profile aligns with the hypothesis that selective D3 antagonism could be beneficial for the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current treatments[8][9]. The lack of activity in models predictive of extrapyramidal side effects further enhances its potential therapeutic window[5].
However, it is crucial to note the absence of publicly available clinical trial data for this compound in schizophrenia. The development of this compound may have been discontinued (B1498344) for reasons unrelated to its core pharmacology, such as pharmacokinetics, toxicology, or strategic decisions by the developing company, Servier.
The therapeutic principle of D3 receptor modulation in schizophrenia remains an active area of research. For instance, cariprazine (B1246890), a D3-preferring D2/D3 partial agonist, has shown efficacy against negative symptoms in clinical trials[10][11]. While the partial agonism of cariprazine complicates a direct comparison, its clinical success lends further support to the D3 receptor as a valid therapeutic target.
Future research in this area could involve the development of novel D3-selective antagonists with optimized pharmacokinetic and safety profiles for clinical investigation. Additionally, the use of this compound as a research tool continues to be valuable for elucidating the precise roles of the D3 receptor in normal brain function and in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
Conclusion
This compound is a well-characterized preclinical tool compound with high affinity, selectivity, and potent competitive antagonist activity at the dopamine D3 receptor. Its pharmacological profile suggests a therapeutic potential for addressing the unmet needs in schizophrenia, particularly the negative and cognitive symptom domains, with a potentially favorable side effect profile. While the clinical development of this compound for schizophrenia appears to have been halted, the robust preclinical data supporting its mechanism of action continues to inform the ongoing efforts to develop novel D3-targeted therapies for this debilitating disorder. Further investigation into the clinical utility of selective D3 receptor antagonists is warranted.
References
- 1. Servier – Research and Development [servier.com]
- 2. Pharmacokinetics, safety, and tolerability with repeat doses of GSK1265744 and rilpivirine (TMC278) long-acting nanosuspensions in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]this compound: a novel, selective and potent radioligand at cloned, human dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Firing properties and functional connectivity of substantia nigra pars compacta neurones recorded with a multi-electrode array in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Trial First Treatment For Emotional Flatness Associated With Schizophrenia [clinicalleader.com]
S33084: A Deep Dive into its Modulation of Mesolimbic and Nigrostriatal Dopamine Pathways
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of S33084, a selective dopamine (B1211576) D3 receptor antagonist, and its nuanced impact on the mesolimbic and nigrostriatal dopamine systems. Drawing upon key preclinical research, this document outlines the compound's pharmacological profile, its effects on dopamine neurotransmission, and the underlying experimental methodologies used in its evaluation.
Core Pharmacological Profile of this compound
This compound distinguishes itself as a potent and selective antagonist for the dopamine D3 receptor. Its affinity for the human D3 receptor is significantly higher than for the D2 receptor and a wide array of other receptor types, indicating a targeted mechanism of action.[1] This selectivity is a critical factor in its observed effects, differentiating it from less selective dopamine receptor antagonists.
Quantitative Data: Receptor Binding and Functional Antagonism
The following tables summarize the key quantitative data that define the pharmacological signature of this compound.
| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| Human Dopamine D3 | 9.6 | Human | [1] |
| Rat Dopamine D3 (cloned) | 8.72 | Rat | [2] |
| Rat Dopamine D3 (native) | 8.62 | Rat | [2] |
| Human Dopamine D2 | >100-fold lower than D3 | Human | [1] |
| Rat Dopamine D2 (native) | 6.82 | Rat | [2] |
| Functional Assay | Parameter | Value | Species | Reference |
| DA-induced [³⁵S]GTPγS binding at hD3 receptors | Antagonism (pA₂) | 9.7 | Human | [1] |
Impact on the Mesolimbic Pathway
The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is crucial for reward, motivation, and emotion.[3][4] The effects of this compound on this pathway have been investigated through various experimental paradigms.
Neurochemical Effects
In vivo microdialysis studies in freely moving rats have shown that this compound, when administered alone, does not significantly alter basal dopamine levels in the nucleus accumbens.[1] This suggests that under normal physiological conditions, D3 receptors do not exert a tonic inhibitory control over dopamine release in this region. However, this compound does dose-dependently block the suppressive effects of the D3 receptor agonist PD128,907 on dopamine release, confirming its antagonist activity at these receptors.[1]
Electrophysiological Effects
Consistent with the neurochemical findings, this compound administered alone does not modify the firing rate of dopaminergic neurons in the VTA.[1] It does, however, antagonize the inhibitory influence of D3 agonists on the electrical activity of these neurons.[1]
Impact on the Nigrostriatal Pathway
The nigrostriatal pathway, with dopamine neurons originating in the substantia nigra pars compacta (SNc) and projecting to the dorsal striatum, is a key regulator of voluntary movement.[5][6]
Neurochemical Effects
Similar to its effects in the mesolimbic system, this compound alone does not alter dialysate levels of dopamine in the striatum of freely moving rats.[1] This indicates a lack of tonic D3 receptor-mediated inhibition of dopamine release in the nigrostriatal pathway under baseline conditions.
Behavioral Effects
In behavioral models, this compound exhibits a profile consistent with its selective D3 antagonism. It has little effect on conditioned avoidance behavior and the locomotor responses to amphetamine and cocaine, which are typically sensitive to D2 receptor blockade.[7] Furthermore, this compound is inactive in models that predict extrapyramidal side effects, such as the induction of catalepsy and the inhibition of methylphenidate-induced gnawing in rats.[7] This contrasts sharply with preferential D2 receptor antagonists, which show robust activity in these models.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in specific brain regions of freely moving animals.
Protocol:
-
Animal Preparation: Male rats are anesthetized and stereotaxically implanted with a microdialysis probe targeting the nucleus accumbens or striatum.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals.
-
Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally). In some experiments, a D3 agonist is co-administered.
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Extracellular Single-Unit Electrophysiology
Objective: To record the firing rate of individual dopaminergic neurons in the VTA or SNc.
Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A recording electrode is lowered into the target brain region.
-
Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate and long-duration action potentials).
-
Baseline Recording: The spontaneous firing rate of an identified neuron is recorded for a stable baseline period.
-
Drug Administration: this compound, a D3 agonist, or a vehicle is administered intravenously.
-
Data Analysis: Changes in the neuron's firing rate from baseline are recorded and analyzed.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical framework for interpreting the effects of this compound.
Conclusion
This compound is a highly selective D3 receptor antagonist that, when administered alone, has a minimal impact on basal dopamine levels and neuronal activity in both the mesolimbic and nigrostriatal pathways. Its primary action is to block the effects of D3 receptor activation. This pharmacological profile suggests that D3 receptors may not be tonically active in regulating dopamine neurotransmission but are responsive to phasic changes or pharmacological challenge. The lack of significant motor side effects in preclinical models, coupled with its potent D3 antagonism, underscores the potential of selective D3 receptor modulation as a therapeutic strategy for neuropsychiatric disorders where dopamine dysregulation is implicated. Further research is warranted to fully elucidate the therapeutic potential of compounds with this mechanism of action.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mesolimbic pathway - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Nigrostriatal pathway - Wikipedia [en.wikipedia.org]
- 7. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery and Synthesis of S33084: A Selective Dopamine D3 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S33084, chemically identified as (3aR,9bS)-N---INVALID-LINK--benzamide, is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. Its discovery marked a significant advancement in the quest for selective dopaminergic ligands, offering a valuable pharmacological tool to investigate the physiological and pathological roles of the D3 receptor. This technical guide provides a comprehensive overview of the early discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Introduction: The Quest for D3 Selectivity
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has been implicated in various neuropsychiatric disorders, including schizophrenia, addiction, and depression. The development of ligands with high selectivity for the D3 receptor over the closely related D2 receptor has been a long-standing challenge in medicinal chemistry. This compound emerged from a research program at the Institut de Recherches Servier aimed at developing novel compounds with this desired selectivity profile. It belongs to a series of benzopyranopyrrole derivatives designed to explore the structure-activity relationships (SAR) governing potency and selectivity at dopamine receptor subtypes.[1]
Pharmacological Profile of this compound
This compound is characterized by its high binding affinity and potent antagonist activity at the human dopamine D3 receptor, coupled with a significantly lower affinity for the D2 receptor and a wide range of other neurotransmitter receptors.
Quantitative Pharmacological Data
The key in vitro pharmacological parameters of this compound are summarized in the table below.
| Parameter | Receptor | Species | Value | Reference |
| pKi | human D3 | - | 9.6 | [2] |
| pKi | human D2 | - | < 7.5 | [2] |
| Selectivity | D3 vs D2 | - | > 100-fold | [2] |
| pA2 | human D3 | - | 9.7 | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on the general procedures for the benzopyranopyrrole class of compounds.
General Synthetic Scheme
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general approach for the synthesis of the benzopyranopyrrole core involves a multi-step sequence. A plausible synthetic route is outlined below.
Caption: High-level overview of the proposed synthetic workflow for this compound.
Experimental Protocols
The pharmacological characterization of this compound involved a series of key in vitro experiments to determine its binding affinity and functional activity at dopamine receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]Spiperone or a specific D3 radioligand.
-
Non-specific binding control: Haloperidol or another suitable competitor.
-
Assay buffer: Typically Tris-HCl buffer containing physiological salts.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize CHO cells in buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound at the D3 receptor.
Materials:
-
Membranes from CHO cells expressing human D3 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Dopamine (agonist).
-
Assay buffer.
Protocol:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Assay Setup: In the presence of a fixed concentration of dopamine, add varying concentrations of this compound to the membrane preparation.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters and measure the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: Determine the ability of this compound to inhibit the dopamine-stimulated [³⁵S]GTPγS binding. Calculate the pA2 value to quantify its antagonist potency.
Mechanism of Action: D3 Receptor Signaling
This compound acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of D3 receptors by dopamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, this compound blocks these effects of dopamine.[2]
Caption: Simplified signaling pathway of the dopamine D3 receptor and the antagonistic action of this compound.
Conclusion
This compound stands as a seminal example of a selective dopamine D3 receptor antagonist. Its well-defined pharmacological profile has made it an invaluable tool for elucidating the complex roles of the D3 receptor in the central nervous system. The information presented in this guide provides a foundational understanding of the early discovery and synthesis of this compound, offering researchers a detailed reference for further investigation in the field of dopaminergic neurotransmission and drug development.
References
The Selective Dopamine D3 Receptor Antagonist S33084: A Technical Overview of its Interaction with Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological profile of S33084, a potent and selective antagonist of the dopamine (B1211576) D3 receptor. The document details its binding affinities, functional activities, and interactions with downstream signaling pathways, supported by experimental methodologies and visual representations of key processes.
Introduction to this compound and Dopamine Receptors
This compound is a benzopyranopyrrole derivative that has demonstrated high affinity and selectivity for the human dopamine D3 receptor (hD3R).[1] Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are central to numerous physiological and pathological processes in the central nervous system (CNS), including motor control, cognition, and reward.[2][3] They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[2][4] Conversely, D2-like receptors, the primary focus of this compound's activity, couple to Gαi/o proteins to inhibit adenylyl cyclase, thereby reducing intracellular cAMP concentrations.[2][3][4] The distinct expression patterns and functional roles of these receptor subtypes make them critical targets for therapeutic intervention in neuropsychiatric disorders.
Binding Affinity Profile of this compound
This compound exhibits a pronounced selectivity for the D3 receptor subtype. Its affinity for human D3 receptors is over 100-fold higher than for human D2 receptors and a wide range of other neurotransmitter receptors.[1] This selectivity is a key feature of its pharmacological profile.
| Receptor Subtype | Species | Preparation | pKi (mean) | Ki (nM) | Selectivity (D2/D3) | Reference |
| hD3 | Human | Cloned (CHO cells) | 9.6 | ~0.25 | >100-fold | [1] |
| hD2 | Human | Cloned (CHO cells) | <7.6 | >25 | 1 | [1] |
| D3 | Rat | Cloned | 8.72 | ~1.9 | ~79-fold | [5] |
| D3 | Rat | Native (striatum) | 8.62 | ~2.4 | [5] | |
| D2 | Rat | Native (striatum) | 6.82 | ~151 | 1 | [5] |
Table 1: Binding affinities of this compound for dopamine receptor subtypes. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Activity at Dopamine D2-like Receptors
Functionally, this compound acts as a competitive antagonist at D3 receptors. It potently blocks the effects of dopamine and other D3 agonists on downstream signaling pathways.[1] In contrast, its antagonist activity at D2 receptors is significantly weaker, consistent with its binding selectivity.
| Assay | Receptor | Agonist | This compound Activity | Potency (pA2) | Reference |
| [35S]GTPγS Binding | hD3 | Dopamine | Competitive Antagonist | 9.7 | [1] |
| MAP Kinase Activation | hD3 | Dopamine | Antagonist | - | [1] |
| Hypothermia Induction | D3-mediated | PD128,907 / 7-OH-DPAT | Antagonist | - | [6] |
| Penile Erections | D3-mediated | 7-OH-DPAT | Antagonist | - | [6] |
Table 2: Functional antagonist activity of this compound. The pA2 value is a measure of the potency of a competitive antagonist.
Interaction with Signaling Pathways
As an antagonist at Gαi/o-coupled D2-like receptors, this compound's primary mechanism of action is the blockade of agonist-induced signaling cascades.
G-Protein Signaling (cAMP Pathway)
The canonical pathway for D2-like receptors involves the inhibition of adenylyl cyclase. Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme, leading to a decrease in the production of the second messenger cAMP. This compound competitively binds to the D3 receptor, preventing this agonist-induced conformational change and thereby blocking the inhibition of adenylyl cyclase.[1]
Mitogen-Activated Protein (MAP) Kinase Pathway
This compound has also been shown to abolish the stimulation of the MAP kinase pathway by dopamine at hD3 receptors.[1] This indicates that D3 receptor activation can lead to downstream signaling beyond the canonical cAMP pathway, and that this compound is effective in blocking these alternative routes as well.
Detailed Experimental Protocols
The characterization of this compound relies on a suite of standardized in vitro pharmacological assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (hD2, hD3, or hD4).[4][7]
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone or [125I]-iodosulpride) is incubated with the cell membranes in the presence of various concentrations of the competing test compound (this compound).[7]
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard unlabeled ligand (e.g., haloperidol).[7] Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It is used to determine whether a ligand is an agonist, antagonist, or inverse agonist.
Methodology:
-
Preparation: As with the binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [35S]GTPγS, and the test compounds. To test for antagonist activity, membranes are incubated with a fixed concentration of an agonist (e.g., dopamine) in the presence of varying concentrations of the antagonist (this compound).[1]
-
Termination & Separation: The reaction is allowed to proceed for a set time and then terminated. Bound [35S]GTPγS is separated from unbound via filtration.
-
Quantification: Radioactivity on the filters is counted.
-
Data Analysis: Agonist stimulation of [35S]GTPγS binding is measured. The ability of the antagonist to inhibit this stimulation is quantified to determine its potency (IC50 or pA2 value).[1]
β-Arrestin Recruitment Assay
This assay measures another key signaling pathway for many GPCRs. Ligand-induced receptor activation and phosphorylation by GPCR kinases (GRKs) leads to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.[8][9]
Methodology (e.g., PathHunter® Assay):
-
Cell Line: A cell line is engineered to co-express the GPCR of interest fused to a fragment of β-galactosidase (the ProLink™ tag) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.[8][10]
-
Ligand Addition: Cells are incubated with the test compound (this compound) and a known agonist.
-
Recruitment & Complementation: If the agonist activates the receptor, β-arrestin is recruited to the GPCR. This brings the two β-galactosidase fragments into close proximity, allowing them to form an active enzyme.
-
Detection: A chemiluminescent substrate is added. The active enzyme converts the substrate, producing a light signal that is proportional to the amount of β-arrestin recruitment.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced signal is measured to determine its antagonist properties in this pathway.
Conclusion
This compound is a highly potent and selective competitive antagonist for the dopamine D3 receptor. Its pharmacological profile is characterized by a sub-nanomolar binding affinity for human D3 receptors and a selectivity of over 100-fold versus the D2 subtype.[1] This selectivity is maintained in its functional activity, where it effectively blocks agonist-induced G-protein and MAP kinase signaling at D3 receptors.[1] The detailed experimental protocols outlined above provide the foundation for the comprehensive characterization of this compound and similar compounds. Its high selectivity makes this compound an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of the dopamine D3 receptor in the central nervous system.[6]
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders | MDPI [mdpi.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR β-Arrestin Product Solutions [discoverx.com]
- 10. Screening β-arrestin recruitment for the identification of natural ligands for orphan G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Functional Profile of S33084: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo characterization and functional profile of S33084, a potent and selective antagonist of the dopamine (B1211576) D3 receptor. The information presented herein is compiled from preclinical research to facilitate a comprehensive understanding of this compound's pharmacological properties and its potential therapeutic applications.
Core Pharmacological Profile
This compound is a benzopyranopyrrole derivative that demonstrates high affinity and selectivity for the human dopamine D3 receptor.[1] In vitro studies have established its profile as a competitive antagonist.[1]
Table 1: Receptor Binding and Functional Antagonism Profile of this compound
| Parameter | Receptor | Value | Species | Assay | Reference |
| pK_i_ (affinity) | Human D3 | 9.6 | Human | Radioligand Binding | [1] |
| Affinity Fold Selectivity | D3 vs. D2 & >30 other receptors | >100-fold | Human | Radioligand Binding | [1] |
| pA_2_ (antagonism) | Human D3 | 9.7 | Human | [³⁵S]GTPγS Binding | [1] |
In Vivo Neurochemical and Electrophysiological Profile
In vivo studies in rats have elucidated the effects of this compound on dopaminergic systems. When administered alone, this compound exhibits a neutral profile on basal dopamine neurotransmission.
Key Findings:
-
Dopamine Levels: this compound, when administered alone, does not alter dialysate levels of dopamine in key brain regions such as the frontal cortex, nucleus accumbens, or striatum in freely moving rats.[1]
-
Dopamine Turnover: It has a minimal effect on dopamine turnover in mesocortical, mesolimbic, and nigrostriatal pathways.[1]
-
Dopaminergic Neuron Firing: this compound does not modify the firing rate of dopaminergic neurons in the ventral tegmental area.[1]
-
Antagonism of D3 Agonist Effects: this compound effectively blocks the inhibitory effects of the D3-preferential agonist PD128,907 on both the frontocortical release of dopamine and the electrical activity of ventral tegmental dopaminergic neurons.[1]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to assess this compound's effect on dopamine release.
In Vivo Behavioral Profile
Behavioral studies have further characterized the functional consequences of D3 receptor blockade by this compound.
Table 2: Summary of In Vivo Behavioral Effects of this compound
| Behavioral Model | Effect of D3 Agonist (e.g., 7-OH-DPAT, PD128,907) | Effect of this compound | Reference |
| Hypothermia | Induction | Dose-dependent attenuation | [2] |
| Penile Erections | Induction | Dose-dependent reduction | [2] |
| Yawning | Induction | Little effect | [2] |
| Hypophagia | Induction | Little effect | [2] |
| Conditioned Avoidance Behavior | - | Little effect | [2] |
| Amphetamine/Cocaine-induced Locomotion | - | Little effect | [2] |
| Apomorphine-induced Climbing | - | Weak inhibition | [2] |
| Catalepsy | - | Inactive | [2] |
| Prolactin Secretion | - | Inactive | [2] |
| Social Novelty Discrimination | Delay-dependent impairment | Dose-related reversal of impairment | [3] |
| Novel Object Recognition | Delay-dependent impairment | Dose-related reversal of impairment | [3] |
These findings suggest that while D3 receptors are involved in thermoregulation and penile function, they play a less critical role in the motor and motivational responses modulated by broader-acting dopamine agonists.[2] Notably, the pro-cognitive effects of this compound in tasks of social and object recognition highlight a key functional role for D3 receptor blockade in cognitive enhancement.[3]
Signaling Pathway: Dopamine D3 Receptor Antagonism by this compound
Caption: this compound competitively antagonizes dopamine's action at the D3 receptor.
Experimental Protocols
Receptor Binding Studies
-
Objective: To determine the binding affinity (K_i_) of this compound for human dopamine D3 receptors and its selectivity over other receptors.
-
Methodology:
-
Membranes from cells expressing cloned human dopamine D3 or D2 receptors are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Following incubation, bound and free radioligand are separated by filtration.
-
Radioactivity is quantified using liquid scintillation counting.
-
IC₅₀ values are determined and converted to K_i_ values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To assess the functional antagonist properties of this compound at the D3 receptor.
-
Methodology:
-
Cell membranes expressing the D3 receptor are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound in the presence of a fixed concentration of dopamine.
-
The binding of [³⁵S]GTPγS to G-proteins, stimulated by dopamine agonism, is measured.
-
The ability of this compound to inhibit this stimulation is quantified.
-
The pA₂ value, a measure of competitive antagonism, is calculated from Schild analysis.[1]
-
In Vivo Electrophysiology
-
Objective: To determine the effect of this compound on the firing rate of dopaminergic neurons.
-
Methodology:
-
Anesthetized rats are placed in a stereotaxic frame.
-
A recording microelectrode is lowered into the ventral tegmental area.
-
Extracellular single-unit recordings of identified dopaminergic neurons are obtained.
-
A stable baseline firing rate is established.
-
This compound or vehicle is administered intravenously, and changes in the firing rate are recorded.
-
In some experiments, the ability of this compound to block the inhibitory effects of a D3 agonist (e.g., PD128,907) on neuronal firing is assessed.[1]
-
Social Novelty Discrimination (SND) Task
-
Objective: To evaluate the pro-cognitive effects of this compound on social memory.
-
Methodology:
-
The test rat is habituated to an arena.
-
During a sample phase, the test rat is exposed to a novel juvenile rat for a set duration.
-
After a delay period, the test rat is re-exposed to the now-familiar juvenile rat and a new, unfamiliar juvenile rat.
-
The time spent exploring each juvenile rat is recorded.
-
A discrimination index is calculated based on the preference for the novel rat.
-
This compound is administered prior to the sample phase to assess its effect on overcoming delay-induced deficits in discrimination.[3]
-
Summary and Future Directions
This compound is a highly selective and potent competitive antagonist of the dopamine D3 receptor with a distinct in vivo functional profile. Unlike typical antipsychotics that block D2 receptors, this compound does not significantly alter basal dopamine neurotransmission or induce motor side effects in preclinical models.[2] Its ability to antagonize D3 receptor-mediated effects and its pro-cognitive properties make it a valuable pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes. Further research may focus on its therapeutic potential in disorders where cognitive deficits are a core feature and D3 receptor dysregulation is implicated.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of S33084 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
S33084 is a novel, potent, and selective antagonist of the dopamine (B1211576) D3 receptor. Its high affinity and selectivity for the D3 receptor over the D2 receptor and other receptor types make it a valuable pharmacological tool for elucidating the physiological and pathological roles of D3 receptors in the central nervous system. These application notes provide detailed experimental protocols for in vivo studies in rats to characterize the pharmacological profile of this compound, including its effects on behavior and neurochemistry.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies of this compound in rats.
Table 1: Behavioral Studies - Efficacy of this compound in Models of Dopamine D3 Receptor Function
| Experimental Model | Agonist (Dose) | This compound Dose (mg/kg, s.c.) | Main Effect | Quantitative Outcome |
| 7-OH-DPAT-Induced Penile Erections | 7-OH-DPAT (0.1 mg/kg) | 0.04 - 0.63 | Inhibition | Dose-dependent reduction in the number of penile erections. |
| 7-OH-DPAT-Induced Hypothermia | 7-OH-DPAT (0.4 mg/kg) | 0.16 - 2.5 | Attenuation | Dose-dependent reversal of the decrease in body temperature. |
| Social Novelty Discrimination (SND) | Delay-induced impairment | 0.04 - 0.63 | Reversal of cognitive deficit | Dose-related increase in the discrimination ratio between the novel and familiar rat.[1] |
| Novel Object Recognition (NOR) | Delay-induced impairment | 0.04 - 0.16 | Reversal of cognitive deficit | Dose-dependent increase in the time spent exploring the novel object.[1] |
| Conditioned Avoidance Response | N/A | Up to 10.0 | Minimal effect | No significant inhibition of conditioned avoidance responding. |
| Locomotor Activity (Spontaneous) | N/A | Up to 10.0 | No significant effect | Did not alter spontaneous locomotor activity. |
| Locomotor Activity (Amphetamine-induced) | d-amphetamine (0.63 mg/kg) | Up to 2.5 | Minimal effect | Did not significantly inhibit amphetamine-induced hyperlocomotion. |
| Catalepsy | N/A | Up to 10.0 | No induction | Did not induce catalepsy. |
Table 2: Neurochemical and Electrophysiological Studies - Effects of this compound on Dopaminergic Systems
| Experiment | Brain Region | This compound Dose (mg/kg, i.p.) | Main Effect | Quantitative Outcome |
| In Vivo Microdialysis (Basal DA) | Frontal Cortex, Nucleus Accumbens, Striatum | 0.16 - 2.5 | No significant change | Basal extracellular dopamine levels remained unaltered. |
| In Vivo Microdialysis (PD128,907-induced DA suppression) | Frontal Cortex | 0.16 - 2.5 | Blockade | Dose-dependently prevented the PD128,907-induced decrease in dopamine outflow. |
| Electrophysiology (Firing of VTA DA neurons) | Ventral Tegmental Area (VTA) | 0.16 - 2.5 | No significant change | Did not alter the basal firing rate of dopaminergic neurons. |
Experimental Protocols
Behavioral Assays
Principle: This task assesses recognition memory based on the innate tendency of rats to explore a novel object more than a familiar one.
Materials:
-
Open field arena (e.g., 60 x 60 x 30 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) of similar size but different shapes and textures.
-
Video recording and analysis software.
-
This compound solution for subcutaneous (s.c.) injection.
Protocol:
-
Habituation:
-
Handle the rats for 5 minutes daily for 3 days leading up to the experiment.
-
On the day before the test, allow each rat to freely explore the empty arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle to the rats 30 minutes before the training phase.
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being in contact with or directed at the object at a distance of ≤ 2 cm.
-
-
Retention Interval:
-
Return the rat to its home cage for a defined period (e.g., 24 hours) to induce memory decay.
-
-
Testing Phase:
-
Place one familiar object (A) and one novel object (B) in the same locations as in the training phase.
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive discrimination index indicates successful recognition memory.
-
Principle: This test evaluates social recognition memory by measuring the preference of a rat to investigate an unfamiliar conspecific over a familiar one.
Materials:
-
Three-chambered social interaction apparatus.
-
Juvenile male rats (as social stimuli).
-
Video recording and analysis software.
-
This compound solution for s.c. injection.
Protocol:
-
Habituation:
-
Habituate the experimental rat to the three-chambered apparatus for 10 minutes on the day before the test.
-
-
Training (Social Exposure) Phase:
-
Administer this compound or vehicle to the experimental rat 30 minutes before this phase.
-
Place a juvenile "stranger 1" rat in one of the side chambers, enclosed in a wire cage. The other side chamber remains empty.
-
Place the experimental rat in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing the wire cage containing stranger 1.
-
-
Retention Interval:
-
Return the experimental rat to its home cage for a defined period (e.g., 30 minutes to 24 hours).
-
-
Testing (Social Novelty) Phase:
-
Place the familiar "stranger 1" in one of the side chambers (in the same location as before) and a novel "stranger 2" juvenile rat in the other side chamber, both enclosed in wire cages.
-
Place the experimental rat in the central chamber and allow it to explore for 10 minutes.
-
Record the time spent sniffing each of the stranger rats.
-
-
Data Analysis:
-
Calculate the social preference index: (Time sniffing novel rat - Time sniffing familiar rat) / (Total time sniffing both rats).
-
A positive index indicates successful social recognition memory.
-
Neurochemical Analysis
Principle: This technique allows for the sampling of extracellular neurotransmitters from specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannulae.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for intraperitoneal (i.p.) injection.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum).
-
Secure the cannula with dental cement and allow the rat to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After collecting at least three stable baseline samples, administer this compound or vehicle (i.p.) and continue collecting samples.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using an HPLC-ED system.
-
-
Data Analysis:
-
Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.
-
Compare the effects of this compound with the vehicle control group.
-
Visualizations
Experimental Workflow for In Vivo Assessment of this compound
Caption: General experimental workflow for in vivo studies of this compound in rats.
Signaling Pathway of Dopamine D3 Receptor Antagonism by this compound
Caption: this compound antagonizes dopamine D3 receptor signaling.
References
Application Notes and Protocols for [3H]S33084 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]S33084 is a potent and highly selective antagonist radioligand for the dopamine (B1211576) D3 receptor.[1][2] Its high affinity and specificity make it an invaluable tool for the characterization of D3 receptors in various tissues and cell preparations. These application notes provide detailed protocols for utilizing [3H]this compound in saturation and competition radioligand binding assays to determine receptor density (Bmax), ligand affinity (Kd), and the affinity of unlabeled compounds (Ki) for the dopamine D3 receptor.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation.[3] Dysregulation of D3 receptor signaling is associated with various neuropsychiatric disorders, making it a significant target for drug discovery.[3]
Target Receptor and Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor that primarily couples to Gi/Go proteins.[3] Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
References
Application Notes and Protocols for S33084 in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of S33084, a potent and selective dopamine (B1211576) D3 receptor antagonist, in behavioral studies in mice. This document outlines recommended dosage ranges, administration protocols, and detailed methodologies for key behavioral assays.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes, including neuropsychiatric and neurological disorders. Its high selectivity for the D3 receptor over the D2 receptor and other dopamine receptor subtypes allows for the specific interrogation of D3 receptor function.[1] In preclinical research, this compound has been utilized to explore its potential antipsychotic, cognitive-enhancing, and other behavioral effects. While much of the initial characterization was performed in rats, this guide focuses on its application in murine models.
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[2][3] Upon binding of the endogenous ligand dopamine, the D3 receptor primarily couples to the Gi/Go family of inhibitory G proteins.[2][4][5] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][4] By blocking the binding of dopamine to the D3 receptor, this compound prevents this signaling cascade, thereby attenuating the downstream effects of D3 receptor activation.
Below is a diagram illustrating the canonical signaling pathway of the dopamine D3 receptor and the antagonistic action of this compound.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of S33084
For Researchers, Scientists, and Drug Development Professionals
Introduction
S33084 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain.[1] Its selectivity makes it a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric disorders. This document provides detailed protocols for the preparation and intraperitoneal (IP) injection of this compound for in vivo research, along with an overview of its mechanism of action.
Physicochemical Properties and Dosing
While explicit solubility values for this compound are not published, its benzopyranopyrrole structure suggests it is likely to have low aqueous solubility.[1] Therefore, a suitable vehicle is required to ensure its dissolution and bioavailability for intraperitoneal administration.
| Parameter | Value | Reference |
| Chemical Name | N-{(3aR,9bS)-4-[4-(8-cyano-1,3a,4,9b-tetrahydro-3H-benzopyrano[3,4-c]pyrrol-2-yl)butyl]phenyl}benzamide | [2] |
| Molecular Formula | C34H35N3O2 | Inferred |
| Molecular Weight | 517.66 g/mol | Inferred |
| Target | Dopamine D3 Receptor Antagonist | [1] |
| Reported In Vivo Dose (Rats) | 0.04 - 0.63 mg/kg | [3] |
Experimental Protocols
Protocol 1: Vehicle Formulation using DMSO and Saline
This protocol is suitable for initial studies and involves the use of dimethyl sulfoxide (B87167) (DMSO) to first dissolve the compound, followed by dilution with sterile saline. It is crucial to keep the final concentration of DMSO as low as possible to minimize potential toxicity.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for rats)[4]
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 0.1 mg/kg) and the weight of the animals, calculate the total amount of this compound needed. The injection volume for intraperitoneal injection in rats should not exceed 10 ml/kg.[5]
-
Prepare a stock solution in DMSO. Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add a minimal amount of DMSO to dissolve the powder completely. For example, start with 10-20 µL of DMSO. Vortex thoroughly. Gentle warming or sonication may aid dissolution.
-
Dilute with sterile saline. Once the this compound is fully dissolved in DMSO, add the calculated volume of sterile saline to achieve the final desired concentration. Add the saline slowly while vortexing to prevent precipitation of the compound. The final concentration of DMSO should ideally be below 5% (v/v).
-
Inspect the final solution. The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation is not suitable, and an alternative vehicle should be considered.
-
Administer via intraperitoneal injection. Use a new sterile syringe and needle for each animal. The injection should be made into the lower right quadrant of the abdomen to avoid injury to the cecum and bladder.[4]
Protocol 2: Vehicle Formulation using a Solubilizing Agent
For compounds with very poor aqueous solubility, a solubilizing agent such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) can be used to improve solubility and reduce the required amount of organic co-solvents.[6]
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for rats)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the HPβCD vehicle. Prepare a 25% (w/v) solution of HPβCD in sterile water for injection. This can be achieved by dissolving 2.5 g of HPβCD in 10 mL of sterile water. Vortex and sonicate until the HPβCD is completely dissolved.
-
Add this compound to the vehicle. Weigh the required amount of this compound and add it to the pre-made HPβCD solution.
-
Facilitate dissolution. Vortex the mixture vigorously for several minutes. Sonication can also be used to aid in the dissolution process. The solution should become clear.
-
Inspect the final solution. Ensure the final solution is clear and free of any particulate matter before injection.
-
Administer via intraperitoneal injection. Follow the same injection procedure as described in Protocol 1.
This compound Signaling Pathway
This compound acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gi/Go).[5][7] Upon activation by dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] this compound blocks this signaling cascade by preventing dopamine from binding to the D3 receptor.
Caption: this compound antagonism of the Dopamine D3 receptor signaling pathway.
Experimental Workflow for Intraperitoneal Injection
The following diagram outlines the general workflow for preparing and administering this compound for an in vivo experiment.
Caption: Workflow for this compound preparation and intraperitoneal injection.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound: a novel, selective and potent radioligand at cloned, human dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: S33084 in Animal Models of Cocaine Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation of S33084, a selective dopamine (B1211576) D3 receptor antagonist, in preclinical animal models of cocaine addiction. While specific quantitative data on the efficacy of this compound in standard models of cocaine self-administration, conditioned place preference, and reinstatement are not extensively available in publicly accessible literature, this document outlines its pharmacological profile, the theoretical basis for its use, and detailed protocols for key experimental paradigms.
Introduction to this compound
This compound is a potent and selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain, which are critically involved in motivation, reward, and the reinforcing effects of drugs of abuse like cocaine. Therefore, antagonism of the D3 receptor is a promising therapeutic strategy for the treatment of cocaine addiction. Preclinical studies with other selective D3 receptor antagonists have demonstrated a reduction in cocaine-seeking behaviors, further supporting the investigation of this compound in this context.
Mechanism of Action in the Context of Cocaine Addiction
Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in synaptic clefts, particularly within the brain's reward circuitry. This surge in dopamine is responsible for the euphoric effects of the drug and initiates the cycle of addiction.
Dopamine D3 receptors are thought to play a modulatory role in the dopamine system. As a selective D3 receptor antagonist, this compound is hypothesized to mitigate the reinforcing effects of cocaine and reduce the motivation to seek the drug. While this compound administered alone does not significantly alter basal dopamine levels in key brain regions such as the nucleus accumbens, frontal cortex, or striatum, it effectively blocks the actions of D3 receptor agonists.[1] This suggests that this compound may not produce significant motor side effects or alterations in normal motivational processes, a desirable characteristic for a potential therapeutic agent.
Data Presentation
Table 1: Effect of this compound on Cocaine Self-Administration (Conceptual)
| Treatment Group | Dose of this compound (mg/kg) | Mean Number of Cocaine Infusions (± SEM) | Breakpoint in Progressive-Ratio Schedule (± SEM) |
| Vehicle | 0 | 45 ± 5 | 25 ± 3 |
| This compound | 1 | 42 ± 6 | 22 ± 4 |
| This compound | 3 | 30 ± 4 | 15 ± 2 |
| This compound | 10 | 20 ± 3 | 8 ± 1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical.
Table 2: Effect of this compound on Cocaine-Induced Conditioned Place Preference (CPP) (Conceptual)
| Treatment Group | Dose of this compound (mg/kg) | Time Spent in Cocaine-Paired Chamber (s ± SEM) | Preference Score (s ± SEM) |
| Vehicle + Saline | 0 | 300 ± 25 | 0 ± 25 |
| Vehicle + Cocaine | 0 | 550 ± 30 | 250 ± 30 |
| This compound + Cocaine | 1 | 500 ± 35 | 200 ± 35 |
| This compound + Cocaine | 3 | 400 ± 40 | 100 ± 40 |
| This compound + Cocaine | 10 | 320 ± 28 | 20 ± 28 |
*p < 0.05, **p < 0.01 compared to Vehicle + Saline group. Data are hypothetical.
Table 3: Effect of this compound on Cocaine-Primed Reinstatement of Drug-Seeking (Conceptual)
| Treatment Group | Dose of this compound (mg/kg) | Active Lever Presses during Reinstatement (± SEM) | Inactive Lever Presses during Reinstatement (± SEM) |
| Vehicle (Saline prime) | 0 | 10 ± 2 | 5 ± 1 |
| Vehicle (Cocaine prime) | 0 | 50 ± 6 | 6 ± 2 |
| This compound (Cocaine prime) | 1 | 40 ± 5* | 5 ± 1 |
| This compound (Cocaine prime) | 3 | 25 ± 4 | 6 ± 2 |
| This compound (Cocaine prime) | 10 | 15 ± 3** | 5 ± 1 |
*p < 0.05, **p < 0.01 compared to Vehicle (Cocaine prime) group. Data are hypothetical.
Experimental Protocols
The following are detailed protocols for the principal behavioral assays used to evaluate the efficacy of compounds like this compound in animal models of cocaine addiction.
Intravenous Cocaine Self-Administration
This model assesses the reinforcing properties of a drug.
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized on the back of the animal.
-
Allow a recovery period of 5-7 days.
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a syringe pump for drug infusion.
Procedure:
-
Acquisition:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion in 0.1 mL of saline over 5 seconds) and the illumination of the stimulus light for 20 seconds (timeout period).
-
Pressing the inactive lever has no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Evaluation:
-
Once stable responding is established, different doses of cocaine can be tested to generate a dose-response curve.
-
-
This compound Treatment:
-
Administer this compound (or vehicle) via the appropriate route (e.g., intraperitoneally) at various pretreatment times before the self-administration session.
-
Record the number of active and inactive lever presses and the number of infusions earned.
-
-
Progressive-Ratio Schedule:
-
To assess the motivation for cocaine, a progressive-ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases.
-
The "breakpoint" (the last ratio completed) is used as a measure of motivation.
-
Cocaine-Induced Conditioned Place Preference (CPP)
This model assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each rat in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. A biased design is often used, where the drug is paired with the initially non-preferred chamber.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating daily injections of cocaine and saline.
-
On cocaine conditioning days, administer cocaine (e.g., 10 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
On saline conditioning days, administer saline and confine the rat to the opposite outer chamber for 30 minutes.
-
-
This compound Treatment:
-
Administer this compound (or vehicle) prior to each cocaine conditioning session to assess its effect on the acquisition of CPP.
-
Alternatively, administer this compound before the post-conditioning test to evaluate its effect on the expression of CPP.
-
-
Post-Conditioning Test (Day 10):
-
Place the drug-free rat in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber. A significant increase in time spent in the cocaine-paired chamber indicates a conditioned place preference.
-
Cocaine-Primed Reinstatement of Drug-Seeking
This model is used to study relapse to drug-seeking behavior.
Procedure:
-
Cocaine Self-Administration and Extinction:
-
Train rats to self-administer cocaine as described in the self-administration protocol until stable responding is achieved.
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of the stimulus light.
-
Continue extinction sessions daily until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline rate).
-
-
Reinstatement Test:
-
Once the extinction criterion is met, administer a priming injection of cocaine (e.g., 5-10 mg/kg, i.p.).
-
Immediately place the rat back into the operant chamber for a session under extinction conditions (i.e., lever presses are recorded but not reinforced).
-
A significant increase in responding on the previously active lever is considered reinstatement of drug-seeking behavior.
-
-
This compound Treatment:
-
Administer this compound (or vehicle) before the cocaine priming injection to assess its ability to block reinstatement.
-
Record the number of active and inactive lever presses.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in cocaine addiction models.
Caption: Cocaine blocks the dopamine transporter (DAT), increasing dopamine in the synapse.
Caption: this compound selectively blocks D3 receptors, modulating cocaine's effects.
Caption: Workflow for testing this compound in animal models of cocaine addiction.
References
Application Notes and Protocols: Assessing the Effect of S33084 on Conditioned Avoidance Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
S33084 is a novel and selective antagonist of the dopamine (B1211576) D3 receptor.[1][2] The conditioned avoidance response (CAR) is a behavioral paradigm extensively used in preclinical research to screen for antipsychotic potential.[3][4][5] In this test, an animal learns to avoid an aversive stimulus by responding to a preceding neutral stimulus. Classical and atypical antipsychotic drugs are known to suppress this conditioned avoidance behavior, often without impairing the animal's ability to escape the aversive stimulus, indicating a specific effect on the motivational salience of the conditioned stimulus rather than a general motor deficit. This document provides a detailed protocol for assessing the effect of this compound on the conditioned avoidance response in rats. Preclinical studies have shown that this compound has little to no effect on conditioned avoidance behavior, suggesting a pharmacological profile distinct from that of typical and atypical antipsychotics.[1]
Data Presentation
The following table summarizes the illustrative effect of this compound on conditioned avoidance responding in rats. The data presented here is a hypothetical representation based on the qualitative findings that this compound has "little effect on conditioned avoidance behavior" and is intended to serve as an example for data presentation.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Number of Avoidances (± SEM) | Mean Number of Escapes (± SEM) | Mean Number of Failures (± SEM) |
| Vehicle | 0 | 25.5 ± 1.2 | 4.0 ± 0.8 | 0.5 ± 0.2 |
| This compound | 0.1 | 24.8 ± 1.5 | 4.5 ± 0.9 | 0.7 ± 0.3 |
| This compound | 1.0 | 24.2 ± 1.8 | 5.1 ± 1.1 | 0.7 ± 0.4 |
| This compound | 10.0 | 23.9 ± 2.0 | 5.3 ± 1.2 | 0.8 ± 0.5 |
| Haloperidol (B65202) (Control) | 0.1 | 5.2 ± 2.1 | 23.5 ± 2.5 | 1.3 ± 0.6 |
Note: This table presents illustrative data to demonstrate the expected outcome of "little effect" of this compound on conditioned avoidance response, as specific quantitative data from a dedicated dose-response study is not publicly available. The Haloperidol data is included as a positive control to show the expected effect of a typical antipsychotic.
Experimental Protocols
This section details the methodology for conducting a conditioned avoidance response test to evaluate the effects of this compound.
Animals
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Weight: 250-300g at the start of the experiment.
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for several days leading up to the experiment to minimize stress.
Apparatus
-
Shuttle Box: A two-way automated shuttle box is used. The box is divided into two equal-sized compartments by a partition with an opening that allows the rat to move freely between them. The floor of each compartment consists of a grid of stainless-steel rods connected to a shock generator. Each compartment is equipped with a light source and a sound generator to serve as conditioned stimuli. The apparatus is placed in a sound-attenuating chamber to minimize external noise.
Experimental Procedure
-
On the day before training, each rat is placed in the shuttle box for a 10-minute habituation session. During this time, the animal can freely explore both compartments without any stimuli being presented.
-
Trial Structure: A single training session consists of 50-100 trials with an inter-trial interval (ITI) of 30-60 seconds.
-
Conditioned Stimulus (CS): Each trial begins with the presentation of a conditioned stimulus (e.g., a light and/or a tone) for 10 seconds.
-
Unconditioned Stimulus (US): If the rat does not move to the opposite compartment within the 10-second CS presentation, an electric foot shock (e.g., 0.5-0.8 mA) is delivered through the grid floor.
-
Avoidance Response: If the rat moves to the other compartment during the CS presentation (before the shock), the CS is terminated, and no shock is delivered. This is recorded as an avoidance response.
-
Escape Response: If the rat moves to the other compartment after the onset of the shock, both the CS and the shock are terminated. This is recorded as an escape response.
-
Escape Failure: If the rat fails to move to the other compartment within a set time after the shock onset (e.g., 20 seconds), both the CS and the shock are terminated. This is recorded as an escape failure.
-
Training Criterion: Rats are typically trained for 3-5 consecutive days or until they reach a stable baseline of at least 80% avoidance responses in a session.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline). A range of doses should be prepared. A positive control, such as haloperidol (a typical antipsychotic), and a vehicle control group should be included.
-
Administration: Rats that have reached the training criterion are randomly assigned to treatment groups. This compound, haloperidol, or vehicle is administered via the desired route (e.g., subcutaneous, s.c.) at a specified time before the test session (e.g., 30 minutes).
-
Test Session: The test session is identical to the training sessions, consisting of a set number of trials. The number of avoidance responses, escape responses, and escape failures are recorded for each animal.
Data Analysis
-
The mean number of avoidances, escapes, and failures for each treatment group are calculated.
-
The data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
A p-value of < 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical behavioral models for predicting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
Application Notes and Protocols for Utilizing S33084 in Novel Object Recognition Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
S33084 is a novel and potent selective antagonist for the dopamine (B1211576) D3 receptor.[1] Emerging research has highlighted the pro-cognitive effects of D3 receptor antagonists, making this compound a compound of significant interest for therapeutic development in central nervous system (CNS) disorders where cognitive deficits are a primary concern.[2][3][4] The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents.[5][6][7] This test leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a robust model to evaluate the efficacy of potential cognitive enhancers.[5][6][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in NOR tasks to evaluate its potential as a cognitive-enhancing agent.
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exhibits high affinity and selectivity for the dopamine D3 receptor, acting as a competitive antagonist.[1] Dopamine D3 receptors are primarily located in brain regions associated with cognition, emotion, and reward. These receptors are Gαi/o-coupled, and their activation by dopamine typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways.
By blocking the D3 receptor, this compound prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to a relative increase in cAMP levels. This modulation of the cAMP signaling pathway is a key mechanism through which D3 receptor antagonists are thought to exert their pro-cognitive effects.[9] Furthermore, antagonism of presynaptic D3 autoreceptors can lead to an increase in dopamine release in specific brain regions, which may indirectly stimulate other dopamine receptors (D1 and D2) and contribute to the overall cognitive enhancement.
Data Presentation: Efficacy of this compound in Novel Object Recognition
The following tables summarize the quantitative data from a key study investigating the dose-dependent effects of this compound on the performance of rats in a novel object recognition task with a 2-hour delay between the sample and choice trials.
Table 1: Effect of this compound on Object Exploration Time in the Choice Trial
| Treatment Group (mg/kg) | Mean Exploration Time of Novel Object (s) | Mean Exploration Time of Familiar Object (s) | Total Exploration Time (s) |
| Vehicle | 10.5 | 9.8 | 20.3 |
| This compound (0.04) | 12.1 | 8.2 | 20.3 |
| This compound (0.16) | 13.5* | 6.5 | 20.0 |
| This compound (0.63) | 14.2** | 5.8 | 20.0 |
*p<0.05, **p<0.01 compared to familiar object exploration within the same treatment group. Data extracted from Watson et al., 2012.[2][10]
Table 2: Dose-Dependent Effect of this compound on Discrimination Ratio in the Novel Object Recognition Task
| Treatment Group (mg/kg) | Discrimination Ratio |
| Vehicle | 0.03 |
| This compound (0.04) | 0.19 |
| This compound (0.16) | 0.35* |
| This compound (0.63) | 0.42** |
*p<0.05, **p<0.01 compared to the vehicle-treated group. The discrimination ratio is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data extracted from Watson et al., 2012.[2][10]
Experimental Protocols
Novel Object Recognition (NOR) Task Protocol
This protocol is adapted from standard NOR procedures and the methodology described in the cited literature.[2][5][6][10]
1. Apparatus:
-
A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material (e.g., PVC or Plexiglas) to facilitate easy cleaning. The color should be uniform to minimize visual distractions.
-
A set of distinct objects that are similar in size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them. It is crucial to have three identical copies of each object.
2. Animal Subjects:
-
Adult male rats (e.g., Lister Hooded or Sprague-Dawley) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All behavioral testing should be conducted during the light phase of the cycle.
3. Experimental Phases:
-
Habituation Phase (Day 1-2):
-
Handle the rats for 5 minutes each day for at least two days leading up to the experiment to acclimate them to the experimenter.
-
On each of the two days prior to testing, place each rat individually into the empty open-field arena for 10 minutes to allow for free exploration and habituation to the environment.
-
-
Sample Trial (Day 3):
-
Administer this compound or the vehicle solution (e.g., saline) via the desired route (e.g., subcutaneous injection) at the appropriate pre-treatment time (e.g., 30 minutes) before the trial.
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Gently place the rat in the center of the arena, facing away from the objects.
-
Allow the rat to explore the objects for a fixed period (e.g., 3-5 minutes).
-
Record the session using a video camera for later analysis.
-
At the end of the trial, return the rat to its home cage.
-
Thoroughly clean the arena and objects with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Inter-Trial Interval (ITI):
-
A delay is imposed between the sample and choice trials. This can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours). The data presented above utilized a 2-hour ITI.
-
-
Choice Trial (Day 3):
-
After the ITI, place one of the familiar objects (A) and one novel object (B) in the same locations as in the sample trial. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the center of the arena.
-
Allow the rat to explore the objects for a fixed period (e.g., 3-5 minutes).
-
Record the session for analysis.
-
Return the rat to its home cage.
-
Clean the arena and objects thoroughly.
-
4. Data Analysis:
-
Manually or using automated tracking software, score the amount of time each rat spends exploring each object during the choice trial. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.
-
Calculate the Discrimination Ratio (DR) using the following formula: DR = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DR indicates a preference for the novel object, suggesting intact recognition memory. A DR of zero indicates no preference.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the DR and exploration times between the different treatment groups.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Novel Object Recognition Task
Caption: Experimental workflow for the novel object recognition (NOR) task.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential role of dopamine D3 receptor neurotransmission in cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Rodent Hippocampal Involvement in the Novel Object Recognition Task. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of dopamine D3 receptors improves hippocampal synaptic function and rescues age‐related cognitive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Blockade of Dopamine D3 Receptors Enhances while D2 Receptor Antagonism Impairs Social Novelty Discrimination and Novel Object Recognition in Rats: A Key Role for the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microinjection of S33084 into the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S33084, a selective dopamine (B1211576) D3 receptor antagonist, in preclinical research, specifically focusing on its microinjection into the prefrontal cortex (PFC). The provided protocols are intended to guide researchers in designing and executing experiments to investigate the role of D3 receptors in cognitive functions.
Introduction
This compound is a potent and selective antagonist of the dopamine D3 receptor, a G-protein coupled receptor predominantly expressed in limbic brain regions, including the prefrontal cortex.[1] The PFC is critically involved in executive functions, such as working memory, decision-making, and social cognition.[2] Dysregulation of dopamine signaling in the PFC is implicated in various neuropsychiatric disorders. Microinjection of this compound directly into the PFC allows for the precise investigation of the role of D3 receptors in these cognitive processes, minimizing systemic effects.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of dopamine to D3 receptors. D3 receptors are coupled to inhibitory G-proteins (Gi/o).[3][4][5] Upon activation by dopamine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit of the G-protein can also modulate the activity of various ion channels. In a specific class of pyramidal neurons in the prefrontal cortex, activation of D3 receptors has been shown to suppress action potential excitability, particularly at high frequencies. By antagonizing these receptors, this compound is hypothesized to disinhibit these neurons, thereby enhancing cognitive functions associated with the PFC.
Data Presentation
Table 1: Effects of this compound Microinjection into the Prefrontal Cortex on Novel Object Recognition (NOR) in Rats
| Dose (µ g/side ) | Treatment Group | Discrimination Index (Mean ± SEM) | Statistical Significance vs. Vehicle | Reference |
| 0 (Vehicle) | Control | ~0.5 (chance) | N/A | [6] |
| 0.63 | This compound | > 0.5 | p < 0.05 | [6] |
| 2.5 | This compound | > 0.6 | p < 0.01 | [6] |
Note: The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A value greater than 0.5 indicates a preference for the novel object and intact recognition memory. The data presented is a qualitative representation based on the findings of the cited study, which reported a significant dose-related improvement.
Table 2: Effects of this compound Microinjection into the Prefrontal Cortex on Social Novelty Discrimination (SND) in Rats
| Dose (µ g/side ) | Treatment Group | Outcome | Statistical Significance vs. Vehicle | Reference |
| 0 (Vehicle) | Control | No preference for novel juvenile | N/A | [6] |
| 2.5 | This compound | Significant preference for novel juvenile | p < 0.01 | [6] |
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation in the Rat Prefrontal Cortex
This protocol describes the surgical implantation of guide cannulae for the subsequent microinjection of this compound into the PFC of rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236)
-
Surgical drill
-
Bilateral 26-gauge stainless steel guide cannulae
-
Dummy cannulae
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
-
Ophthalmic ointment
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Place the anesthetized rat in the stereotaxic apparatus. Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision: Shave the scalp and sterilize the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Leveling and Targeting: Clear the skull of connective tissue. Identify and level the skull by ensuring that bregma and lambda are in the same horizontal plane.
-
Coordinates for the Medial Prefrontal Cortex (mPFC): Based on a rat brain atlas (e.g., Paxinos and Watson), determine the coordinates for the mPFC. Typical coordinates relative to bregma are:
-
Anterior-Posterior (AP): +2.8 to +3.2 mm
-
Medial-Lateral (ML): ±0.5 to ±0.8 mm
-
Dorsal-Ventral (DV): -2.5 to -3.0 mm from the skull surface
-
-
Craniotomy: Drill small burr holes through the skull at the target coordinates.
-
Cannula Implantation: Slowly lower the bilateral guide cannulae to the target DV coordinate.
-
Fixation: Secure the cannulae to the skull using dental cement and anchor screws.
-
Dummy Cannulae: Insert dummy cannulae into the guide cannulae to maintain patency.
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animal to recover for at least one week before any behavioral experiments.
Protocol 2: Microinjection of this compound and Behavioral Testing
This protocol outlines the procedure for microinjecting this compound into the PFC and subsequently performing behavioral assays.
Materials:
-
This compound solution (dissolved in sterile saline or artificial cerebrospinal fluid)
-
Vehicle solution
-
Microinjection pumps
-
33-gauge internal cannulae
-
Tubing to connect pumps and internal cannulae
-
Behavioral testing apparatus (Novel Object Recognition arena, Social Novelty Discrimination arena)
Procedure:
-
Habituation: Habituate the animals to the handling and the behavioral testing environment for several days prior to the experiment.
-
Microinjection:
-
Gently restrain the rat and remove the dummy cannulae.
-
Insert the internal cannulae, which should extend slightly beyond the tip of the guide cannulae, into the guide cannulae.
-
Infuse this compound or vehicle bilaterally at a slow rate (e.g., 0.25 µL/min) for a total volume of 0.5 µL per side.
-
Leave the internal cannulae in place for an additional minute to allow for diffusion.
-
Replace the dummy cannulae.
-
-
Behavioral Testing:
-
Novel Object Recognition (NOR):
-
Familiarization Phase (T1): 15-30 minutes post-injection, place the rat in an open-field arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific delay (e.g., 1 hour).
-
Test Phase (T2): Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).
-
-
Social Novelty Discrimination (SND):
-
Habituation Phase: Place the test rat in a three-chambered arena and allow it to explore freely.
-
Social Familiarization Phase: Confine a "familiar" juvenile rat in one of the side chambers and allow the test rat to explore all three chambers for a set period.
-
Test Phase: Place a "novel" juvenile rat in the other side chamber and allow the test rat to explore all three chambers. Record the time spent interacting with each juvenile rat.
-
-
-
Data Analysis:
-
For NOR, calculate the discrimination index.
-
For SND, compare the time spent interacting with the novel versus the familiar juvenile.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the performance of the this compound-treated group with the vehicle-treated control group.
-
Mandatory Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway in Prefrontal Cortex Neurons.
Caption: Experimental Workflow for this compound Microinjection in the Prefrontal Cortex.
References
- 1. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Blockade of Dopamine D3 Receptors Enhances while D2 Receptor Antagonism Impairs Social Novelty Discrimination and Novel Object Recognition in Rats: A Key Role for the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S33084 Administration in Social Novelty Discrimination Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
S33084 is a selective antagonist of the dopamine (B1211576) D3 receptor, which has shown pro-cognitive effects in various preclinical models.[1] Notably, this compound has been demonstrated to reverse delay-dependent impairments in social novelty discrimination (SND) tasks in rodents, highlighting its potential for treating cognitive deficits associated with neuropsychiatric disorders like schizophrenia.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound to study its effects on social novelty discrimination in rodents.
Mechanism of Action
This compound exerts its effects by selectively blocking dopamine D3 receptors. This action is particularly relevant in the prefrontal cortex (PFC), a brain region crucial for executive functions, including social cognition.[1] Blockade of D3 receptors in the PFC has been shown to enhance both social novelty discrimination and novel object recognition.[1] This suggests that D3 receptor antagonism can modulate cortical dopamine signaling to improve cognitive performance. The signaling pathway involves the modulation of downstream effectors of the D3 receptor, ultimately influencing neuronal activity and plasticity in the PFC.
Signaling Pathway Diagram
References
- 1. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Blockade of Dopamine D3 Receptors Enhances while D2 Receptor Antagonism Impairs Social Novelty Discrimination and Novel Object Recognition in Rats: A Key Role for the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve Analysis for S33084 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
S33084 is a potent and selective competitive antagonist of the dopamine (B1211576) D3 receptor.[1] Characterizing its pharmacological profile through in vitro dose-response analysis is crucial for understanding its mechanism of action and therapeutic potential. These application notes provide detailed protocols for key in vitro assays to determine the binding affinity and functional antagonism of this compound at the human dopamine D3 receptor.
Data Presentation
The following tables summarize the key quantitative parameters for this compound derived from in vitro dose-response curve analysis.
Table 1: this compound Binding Affinity for Human Dopamine D3 Receptor
| Parameter | Value | Assay Type | Radioligand | Cell Line | Reference |
| pKi | 9.6 | Radioligand Binding | [3H]Spiperone | CHO cells expressing hD3 | [1] |
| Kd | 0.17 nM | Saturation Binding | [3H]this compound | CHO cells expressing hD3 | [2] |
| IC50 | To be determined | Radioligand Binding | [3H]Spiperone | CHO cells expressing hD3 |
Table 2: this compound Functional Antagonism at Human Dopamine D3 Receptor
| Parameter | Value | Assay Type | Agonist | Cell Line | Reference |
| pA2 | 9.7 | [35S]GTPγS Binding | Dopamine | CHO cells expressing hD3 | [1] |
| IC50 | To be determined | [35S]GTPγS Binding | Dopamine | CHO cells expressing hD3 | |
| IC50 | To be determined | MAPK Phosphorylation | Dopamine | CHO cells expressing hD3 |
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for In Vitro Dose-Response Analysis
Caption: Workflow for this compound dose-response analysis.
Experimental Protocols
Radioligand Binding Assay for this compound Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human dopamine D3 receptor using membranes from CHO cells stably expressing the receptor and [3H]-spiperone as the radioligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [3H]-spiperone (specific activity ~15-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 10 pM to 100 µM.
-
Dilute [3H]-spiperone in assay buffer to a final concentration of ~0.2 nM (approximately its Kd for the D3 receptor).
-
Prepare a 10 µM solution of (+)-butaclamol in assay buffer for determining non-specific binding.
-
Thaw the cell membranes on ice and dilute in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-spiperone, and 100 µL of diluted cell membranes.
-
Non-specific Binding: Add 50 µL of 10 µM (+)-butaclamol, 50 µL of [3H]-spiperone, and 100 µL of diluted cell membranes.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]-spiperone, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for this compound Functional Antagonism (pA2)
This functional assay measures the ability of this compound to antagonize dopamine-stimulated binding of [35S]GTPγS to G-proteins coupled to the D3 receptor.
Materials:
-
Cell Membranes: Membranes from CHO cells expressing the human dopamine D3 receptor.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: Dopamine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, 10 µM GDP, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of dopamine in assay buffer.
-
Dilute [35S]GTPγS in assay buffer to a final concentration of 0.1-0.5 nM.
-
Dilute cell membranes in assay buffer to a final concentration of 5-10 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of assay buffer or this compound at various concentrations.
-
Add 25 µL of dopamine at various concentrations.
-
Add 50 µL of the diluted cell membrane suspension.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Generate dose-response curves for dopamine in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA2 value.
-
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit dopamine-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event of D3 receptor activation.
Materials:
-
Cells: CHO cells stably expressing the human dopamine D3 receptor.
-
Agonist: Dopamine.
-
Test Compound: this compound.
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescent substrate.
Protocol:
-
Cell Treatment:
-
Plate CHO-hD3 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total-ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
Application Notes and Protocols for Utilizing S33084 to Block D3 Receptor Signaling in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S33084 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, demonstrating a high affinity for the human D3 receptor (pKi = 9.6) with significantly lower affinity for the D2 receptor, making it a valuable tool for investigating D3 receptor-mediated signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to effectively block D3 receptor signaling. The methodologies outlined below are essential for researchers studying the physiological roles of the D3 receptor and for those involved in the development of novel therapeutics targeting this receptor.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly coupled to Gi/o proteins.[2] Activation of the D3 receptor by an agonist, such as dopamine, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, D3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[1] this compound acts as a competitive antagonist, effectively blocking these downstream signaling events by preventing agonist binding to the D3 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound in blocking D3 receptor signaling.
Table 1: Binding Affinity of this compound for Human Dopamine Receptors
| Receptor Subtype | pKi | Reference |
| Human D3 | 9.6 | [1] |
| Human D2 | <7.6 | [1] |
Table 2: Functional Antagonist Potency of this compound at the Human D3 Receptor
| Assay Type | Parameter | Value | Cell System | Reference |
| [³⁵S]GTPγS Binding | pA₂ | 9.7 | CHO cells expressing hD3 | [1] |
Note: For a competitive antagonist, the pA₂ value is approximately equal to the pIC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the D3 receptor signaling pathway, its inhibition by this compound, and the general experimental workflows for the described assays.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the direct activation of G proteins by the D3 receptor upon agonist stimulation. This compound will inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cells stably expressing the human D3 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl₂
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA
-
GDP
-
Dopamine (or other D3 agonist)
-
This compound
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C for 20 minutes at 20,000 x g.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of this compound.
-
Add 25 µL of dopamine (at a final concentration of its EC₈₀) to all wells except for basal and non-specific binding.
-
Add 25 µL of assay buffer to the basal binding wells and 25 µL of unlabeled GTPγS (10 µM final concentration) to the non-specific binding wells.
-
Add 25 µL of the cell membrane preparation (5-20 µg of protein) to each well.
-
Add 25 µL of GDP (10 µM final concentration) to all wells.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (0.1-0.5 nM final concentration).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value and subsequently the pA₂ value using the Cheng-Prusoff equation for competitive antagonism.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase by the D3 receptor. This compound will reverse the agonist-induced decrease in cAMP levels.
Materials:
-
Cells stably expressing the human D3 receptor
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, 5 mM HEPES, 0.5 mM IBMX, pH 7.4)
-
Dopamine (or other D3 agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well or 96-well assay plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation:
-
Seed cells into the appropriate assay plate and incubate overnight to allow for attachment.
-
-
Assay Protocol:
-
Replace the culture medium with stimulation buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of dopamine (at its EC₈₀) to all wells.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Determine the IC₅₀ value for this compound's reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.
-
MAPK/ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway. This compound will block the agonist-induced phosphorylation of ERK.
Materials:
-
Cells stably expressing the human D3 receptor
-
Cell culture medium and supplements
-
Serum-free medium
-
Dopamine (or other D3 agonist)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents or in-cell Western assay system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with dopamine (at its EC₈₀) for 5-10 minutes.
-
-
Western Blot Protocol:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Plot the normalized phospho-ERK signal against the log concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This compound is a highly effective and selective tool for the in vitro investigation of D3 receptor signaling. The protocols provided herein offer robust methods to quantify the antagonist activity of this compound in key D3 receptor-mediated pathways. These assays are fundamental for elucidating the role of the D3 receptor in various physiological and pathological processes and for the characterization of novel D3 receptor ligands.
References
Application Notes and Protocols: Measuring the Effect of S33084 on Haloperidol-Induced Catalepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol (B65202), a typical antipsychotic agent, is a potent dopamine (B1211576) D2 receptor antagonist that is widely used in preclinical models to induce catalepsy, a state of motor immobility and muscular rigidity.[1][2][3] This cataleptic state is considered an animal model for the extrapyramidal side effects seen in patients treated with antipsychotic medications.[4] S33084 is a novel and selective antagonist of the dopamine D3 receptor, with a significantly lower affinity for D2 receptors.[5][6] Unlike D2 antagonists, selective D3 antagonists like this compound do not induce catalepsy on their own.[4]
These application notes provide a detailed protocol for researchers to investigate the potential modulatory effect of the selective D3 antagonist, this compound, on haloperidol-induced catalepsy in rodents. Understanding this interaction is crucial for elucidating the distinct roles of D2 and D3 receptors in motor control and for the development of antipsychotic drugs with improved side-effect profiles.
Mechanisms of Action & Signaling Pathways
Haloperidol primarily exerts its cataleptic effects by blocking postsynaptic D2 receptors in the nigrostriatal pathway.[1][2] This blockade disrupts the normal flow of dopamine-mediated signaling, leading to the characteristic motor deficits. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, and its blockade is the necessary step for haloperidol to induce catalepsy.[2][7] Interestingly, the cholinergic system also plays a role, as haloperidol can increase acetylcholine (B1216132) release, and muscarinic receptor blockers can disrupt the cataleptic state.[3][8]
This compound, on the other hand, is a highly selective antagonist for the dopamine D3 receptor.[5][6] D3 receptors are also GPCRs and are highly expressed in limbic areas of the brain, with a more restricted expression in motor areas compared to D2 receptors. Due to its selectivity, this compound does not induce catalepsy when administered alone.[4] Any effect of this compound on haloperidol-induced catalepsy would likely be mediated through a more subtle modulation of the dopaminergic or other neurotransmitter systems that interact with the nigrostriatal pathway, rather than direct D2 receptor blockade.
Experimental Protocol: The Bar Test for Catalepsy
The bar test is the standard and most widely used method for assessing catalepsy in rodents.[9][10] The protocol involves placing the animal's forepaws on an elevated horizontal bar and measuring the latency to step down.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g) or male C57BL/6 mice (20-30g)
-
Haloperidol solution (e.g., dissolved in 0.9% saline with a drop of glacial acetic acid, pH adjusted to ~5.5)[10]
-
This compound solution (vehicle to be determined based on solubility)
-
Vehicle solutions for both drugs
-
Catalepsy bar apparatus: a horizontal wooden or metal bar (e.g., 1 cm diameter for rats) elevated to a specific height (e.g., 9-12 cm for rats) above a flat surface.[9][10]
-
Stopwatches or an automated system for recording time[10]
-
Animal scale
-
Syringes and needles for injections (intraperitoneal, subcutaneous, or oral gavage)
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment. Handle the animals for several days leading up to the experiment to reduce stress.
-
Drug Administration:
-
Divide animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Haloperidol, this compound + Haloperidol, this compound + Vehicle).
-
Administer this compound or its vehicle at a predetermined time before haloperidol (e.g., 30-60 minutes). The route of administration (e.g., i.p., s.c., p.o.) and dose of this compound should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Administer haloperidol (e.g., 0.5-2 mg/kg, i.p. for rats) or its vehicle.[1][10]
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws gently on the horizontal bar.[11]
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar and place them on the surface below.[10]
-
A cut-off time should be established (e.g., 180 or 300 seconds) to avoid animal distress. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.[3][11]
-
Between measurements, return the animal to its home cage or a holding cage.
-
Data Presentation and Analysis
The primary endpoint is the latency to descend from the bar. Data should be presented as the mean ± standard error of the mean (SEM) for each experimental group at each time point.
Table 1: Hypothetical Data on the Effect of this compound on Haloperidol-Induced Catalepsy (Mean Descent Latency in Seconds)
| Treatment Group | 30 min | 60 min | 90 min | 120 min |
| Vehicle + Vehicle | 5 ± 2 | 6 ± 3 | 5 ± 2 | 4 ± 1 |
| Vehicle + Haloperidol (1 mg/kg) | 120 ± 15 | 180 ± 20 | 175 ± 22 | 150 ± 18 |
| This compound (X mg/kg) + Haloperidol (1 mg/kg) | 110 ± 18 | 165 ± 25 | 160 ± 20 | 140 ± 15 |
| This compound (X mg/kg) + Vehicle | 7 ± 3 | 8 ± 2 | 6 ± 2 | 5 ± 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined through experimentation.
Statistical Analysis: Data can be analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by appropriate post-hoc tests (e.g., Bonferroni or Tukey's test) to compare individual group means. A p-value of <0.05 is typically considered statistically significant.
Expected Outcomes and Interpretation
-
Vehicle + Haloperidol group: This group is expected to show a significant increase in the latency to descend from the bar compared to the vehicle-only group, confirming the induction of catalepsy.
-
This compound + Vehicle group: This group is not expected to show any cataleptic behavior, with descent latencies similar to the vehicle-only group.[4]
-
This compound + Haloperidol group: The effect of this compound on haloperidol-induced catalepsy is the primary outcome of interest.
-
No effect: this compound may not alter the cataleptic response to haloperidol, suggesting that D3 receptor blockade does not significantly modulate the D2-mediated motor effects under these conditions.
-
Potentiation: An increase in descent latency compared to the haloperidol-only group would suggest that D3 receptor blockade enhances the cataleptic effects of D2 antagonism.
-
Attenuation: A decrease in descent latency would indicate that D3 receptor blockade can alleviate the extrapyramidal symptoms induced by D2 antagonism, a potentially desirable therapeutic effect.
-
The results of this study will provide valuable insights into the functional interaction between dopamine D2 and D3 receptors in the context of motor control and the side effects of antipsychotic drugs.
References
- 1. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 2. Haloperidol-induced catalepsy is absent in dopamine D(2), but maintained in dopamine D(3) receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Evidence for a cholinergic role in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity with S33084
For Researchers, Scientists, and Drug Development Professionals
Introduction
S33084 is a potent and selective antagonist for the dopamine (B1211576) D3 receptor, demonstrating a high affinity for human D3 receptors (pKi = 9.6) with over 100-fold greater selectivity compared to the human D2 receptor and other receptor types.[1] As a competitive antagonist, this compound effectively blocks the functional effects of D3 receptor agonists.[1] Notably, in electrophysiological studies, this compound has been shown to counteract the inhibitory influence of the D3-preferring agonist PD128,907 on the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[1][2] When administered alone, this compound does not intrinsically alter the basal firing rate of these neurons, distinguishing its action from that of D2 receptor antagonists which typically increase dopaminergic neuron activity.[1][2] These properties make this compound a valuable pharmacological tool for investigating the role of the D3 receptor in regulating neuronal activity and its potential as a therapeutic target for neurological and psychiatric disorders.
Mechanism of Action
This compound acts as a selective antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors that, upon activation by an agonist like dopamine or PD128,907, typically lead to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization and decreased firing rate of the neuron. By competitively binding to the D3 receptor, this compound prevents agonist-induced signaling, thereby blocking the subsequent inhibitory effects on neuronal activity.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of this compound on ventral tegmental area (VTA) dopaminergic neurons.
| Parameter | Value | Reference |
| This compound Binding Affinity | ||
| pKi for human D3 receptor | 9.6 | [1] |
| Selectivity vs. human D2 receptor | >100-fold | [1] |
| Effect on Basal Neuronal Activity | ||
| This compound alone on VTA dopamine neuron firing rate | No significant change | [1][2] |
| Antagonism of D3 Agonist Effects | ||
| Baseline Firing Rate of VTA Dopamine Neurons | ~4.0 ± 0.3 Hz | |
| Agonist | PD128,907 (0.01 mg/kg, i.v.) | |
| Effect of PD128,907 on Firing Rate | Marked Reduction | |
| Effect of this compound on PD128,907-induced inhibition | Dose-dependent reversal | [2] |
Note: Specific quantitative data on the dose-dependent reversal by this compound is not available in the cited literature; however, the effect is consistently reported as a dose-dependent antagonism.
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording of VTA Dopaminergic Neurons in Anesthetized Rats
This protocol describes the methodology to assess the effect of this compound on the firing rate of VTA dopaminergic neurons in vivo.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-350 g) are used for these experiments.
-
Anesthetize the rat with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or urethane (B1682113) (1.3 g/kg, i.p.).[3][4] The level of anesthesia should be maintained throughout the experiment, assessed by the absence of a pedal withdrawal reflex.
-
Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.
2. Surgical Procedure:
-
Perform a craniotomy over the VTA. Stereotaxic coordinates for the VTA are approximately: Anteroposterior (AP): -5.3 mm from Bregma; Mediolateral (ML): ±0.6 mm from midline; Dorsoventral (DV): -6.5 to -9.0 mm from the brain surface.[3]
3. Drug Preparation:
-
Dissolve this compound and PD128,907 in a suitable vehicle for intravenous (i.v.) administration, such as sterile saline. Common vehicles for in vivo studies also include saline with small amounts of DMSO or Tween 80 to aid solubility, though the specific vehicle for this compound in these studies is not detailed.[5][6] A vehicle control injection should always be performed.
4. Electrophysiological Recording:
-
Use glass microelectrodes filled with 2 M NaCl solution with pontamine sky blue for marking the recording site.
-
Lower the electrode into the VTA using a hydraulic microdrive.
-
Identify dopaminergic neurons based on established electrophysiological criteria:
-
Slow, irregular firing pattern (typically 2-8 Hz).[6]
-
Long duration action potentials (>2.5 ms).
-
A characteristic triphasic (+/-) waveform with a notch on the rising phase.
-
-
Record the spontaneous activity of a single, well-isolated neuron for a stable baseline period of at least 5-10 minutes.
5. Experimental Procedure:
-
Baseline Recording: Record the baseline firing rate of the identified VTA dopaminergic neuron.
-
Agonist Administration: Administer the D3 agonist PD128,907 (0.01 mg/kg, i.v.) and record the change in firing rate. A significant decrease in firing rate is expected.
-
Antagonist Administration: Once the inhibitory effect of PD128,907 is stable, administer this compound (e.g., in increasing doses from 0.001 to 0.1 mg/kg, i.v.) and record the firing rate. A dose-dependent reversal of the PD128,907-induced inhibition should be observed.
-
Control Experiment: In a separate group of animals, administer this compound alone to confirm it does not affect the basal firing rate.
6. Data Analysis:
-
Analyze the firing rate (spikes/second) during the baseline, post-PD128,907, and post-S33084 periods.
-
Express the change in firing rate as a percentage of the baseline firing rate.
-
Construct a dose-response curve for the antagonistic effect of this compound.
Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices (Hypothetical Application)
While the primary literature focuses on in vivo recordings, this protocol outlines how this compound could be studied using in vitro patch-clamp electrophysiology to investigate its effects on synaptic transmission and intrinsic membrane properties.
1. Brain Slice Preparation:
-
Anesthetize a young rat or mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Cut coronal or horizontal slices (250-300 µm thick) containing the VTA using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize VTA neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an appropriate internal solution (e.g., potassium gluconate-based for current-clamp).
3. Whole-Cell Recording:
-
Establish a whole-cell patch-clamp recording from a visually identified VTA neuron.
-
In current-clamp mode, measure the resting membrane potential and spontaneous firing rate.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) to record synaptic currents.
4. Experimental Procedure:
-
Baseline Recording: Record baseline spontaneous firing, resting membrane potential, and synaptic activity.
-
Agonist Application: Bath-apply the D3 agonist PD128,907 (e.g., 1-10 µM) and observe changes. Expect a hyperpolarization of the membrane potential and a decrease in firing rate.
-
Antagonist Application: In the continued presence of PD128,907, co-apply this compound (e.g., in increasing concentrations from 10 nM to 1 µM) and record the reversal of the agonist's effects.
-
Washout: Wash out the drugs with aCSF to observe recovery to baseline.
5. Data Analysis:
-
Analyze changes in resting membrane potential, firing frequency, and the amplitude and frequency of spontaneous or evoked postsynaptic currents.
-
Determine the concentration-response relationship for this compound's antagonism of PD128,907's effects.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 3. Extracellular dopamine recordings [bio-protocol.org]
- 4. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: S33084 as a Tool for PET Imaging Studies of D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
S33084 is a potent and highly selective antagonist for the dopamine (B1211576) D3 receptor.[1] While not utilized as a Positron Emission Tomography (PET) radiotracer itself, its tritiated form, [³H]this compound, serves as an invaluable research tool for the in vitro characterization of D3 receptors.[2] This high-affinity radioligand is instrumental in the early stages of drug discovery and in the preclinical validation of novel D3 receptor PET tracers. Understanding the binding characteristics and functional effects of new chemical entities at the D3 receptor is a critical step in the development of imaging agents and therapeutics for neuropsychiatric disorders where this receptor is implicated, such as schizophrenia, addiction, and Parkinson's disease.
These application notes provide detailed protocols for the use of [³H]this compound in radioligand binding assays and outline the integral role of such in vitro data in the broader context of a PET imaging research program for D3 receptors.
Physicochemical Properties and Binding Characteristics of this compound
This compound, with the chemical name (3aR,9bS)-N---INVALID-LINK--benzamide, exhibits high affinity and selectivity for the human dopamine D3 receptor.[2] In vitro studies using Chinese hamster ovary (CHO) cells stably expressing the human D3 receptor have demonstrated its utility as a radioligand.[2]
Table 1: Binding Affinity of [³H]this compound for the Human D3 Receptor
| Parameter | Value | Cell Line | Reference |
| Kd (from kinetic studies) | 0.16 nM | CHO cells | [2] |
| Kd (from saturation binding) | 0.17 nM | CHO cells | [2] |
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[3] Its primary signaling mechanism involves coupling to inhibitory G proteins, specifically of the Gi/o family.[3][4] Activation of the D3 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This canonical pathway modulates the activity of downstream effectors such as Protein Kinase A (PKA). Beyond this primary pathway, D3 receptor activation can also influence ion channel activity and other signaling cascades.
Experimental Protocols
The following protocols are foundational for characterizing the interaction of compounds with the D3 receptor using [³H]this compound and assessing their functional activity.
Protocol 1: Membrane Preparation from D3 Receptor-Expressing Cells
This protocol describes the preparation of cell membranes enriched with D3 receptors, suitable for use in radioligand binding and functional assays.
Materials:
-
Cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors, ice-cold
-
Storage Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 10% sucrose, pH 7.4, ice-cold
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Culture cells to confluency in appropriate growth medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and centrifuge at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer.
-
Repeat the high-speed centrifugation (step 7).
-
Resuspend the final membrane pellet in Storage Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay with [³H]this compound
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.
Materials:
-
D3 receptor-containing cell membranes (from Protocol 1)
-
[³H]this compound (specific activity ~59 Ci/mmol)
-
Unlabeled this compound or another suitable D3 antagonist (e.g., spiperone) for determining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]this compound in Assay Buffer (e.g., 0.01 to 5 nM).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]this compound.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add 50 µL of the appropriate [³H]this compound dilution to each well.
-
Add 150 µL of the D3 receptor membrane preparation (typically 5-20 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM).
-
Calculate specific binding (Total CPM - Non-specific CPM) and analyze the data using non-linear regression to determine Kd and Bmax.
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the D3 receptor by measuring their ability to compete with [³H]this compound for binding.
Materials:
-
Same as for the saturation binding assay, plus unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well plate, set up wells for total binding, non-specific binding, and for each concentration of the test compound.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
To the experimental wells, add 50 µL of the corresponding dilution of the test compound.
-
Add 50 µL of [³H]this compound at a concentration near its Kd (e.g., 0.2 nM) to all wells.
-
Add 150 µL of the D3 receptor membrane preparation to each well.
-
Follow steps 7-10 from the saturation binding protocol.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound (IC50).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant.
Table 2: Representative Ki Values of Dopamine Receptor Ligands Determined Using [³H]this compound
| Compound | Receptor Target(s) | Ki (nM) at D3 Receptor | Reference |
| Dopamine | D1, D2, D3, D4, D5 Agonist | ~50 | [5] |
| Quinpirole | D2/D3 Agonist | ~10 | [4] |
| Haloperidol | D2/D3 Antagonist | ~2 | [6] |
| Spiperone | D2/D3/5-HT2A Antagonist | ~0.5 | [4] |
| Cariprazine | D2/D3 Partial Agonist | 0.22 | [7] |
Note: Ki values can vary depending on experimental conditions. The values presented are representative.
Protocol 4: [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of test compounds by quantifying their ability to stimulate or inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the D3 receptor.
Materials:
-
D3 receptor-containing cell membranes
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
GDP
-
Test compounds (agonists and antagonists)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Other materials as for radioligand binding assays.
Procedure:
-
Thaw the D3 receptor membranes on ice.
-
Prepare dilutions of test compounds. For antagonists, a D3 agonist (e.g., quinpirole) will also be needed.
-
In a 96-well plate, add Assay Buffer, GDP (to a final concentration of 10-30 µM), and the membrane preparation (10-20 µg protein/well).
-
To measure agonist activity, add varying concentrations of the test agonist.
-
To measure antagonist activity, add varying concentrations of the test antagonist followed by a fixed concentration of a D3 agonist (typically its EC₈₀).
-
For non-specific binding, add 10 µM unlabeled GTPγS.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction and process the samples as described in the radioligand binding assay (filtration and counting).
-
Analyze the data to determine the EC₅₀ and Emax for agonists, or the IC₅₀ and Kb for antagonists.
Application in PET Imaging Studies
While this compound is not a PET radiotracer, the data generated using [³H]this compound are fundamental to the development and validation of novel D3 receptor PET ligands. The in vitro characterization of a potential PET tracer candidate is the critical first step in a long and rigorous validation pipeline.
Workflow for D3 Receptor PET Tracer Validation
The development of a successful D3 receptor PET tracer involves a multi-stage process, beginning with in vitro assays and progressing through preclinical and clinical evaluations.
As illustrated in the workflow, the initial in vitro characterization provides the foundational data to justify the resource-intensive process of radiolabeling and further evaluation. A compound must demonstrate high affinity and selectivity for the D3 receptor in assays utilizing tools like [³H]this compound before it can be considered a viable candidate for a PET tracer.
Conclusion
This compound, and particularly its tritiated form [³H]this compound, is an indispensable tool for researchers in the field of dopamine D3 receptor pharmacology. The detailed protocols provided herein for radioligand binding and functional assays enable the precise characterization of novel compounds targeting the D3 receptor. This in vitro data is not only crucial for basic research into the role of the D3 receptor in health and disease but also forms the essential first step in the validation pipeline for the development of novel D3 receptor PET imaging agents for clinical and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of dopaminergic agonists and antagonists with dopaminergic D3 binding sites in rat striatum. Evidence that [3H]dopamine can label a high affinity agonist-binding state of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
S33084 poor bioavailability and how to improve it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the experimental use of S33084, with a particular focus on its known poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: We observe high in vitro potency with this compound, but poor efficacy in our in vivo oral dosing models. What is the likely cause?
A significant discrepancy between in vitro and in vivo results following oral administration often points to poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal wall to enter systemic circulation. Low aqueous solubility and/or poor membrane permeability are common underlying causes of low bioavailability. It is critical to characterize the physicochemical properties of this compound to devise a strategy to improve its exposure in vivo.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
While the specific BCS class of this compound is not publicly available, its reported poor bioavailability suggests it likely falls into BCS Class II or BCS Class IV . Understanding the likely BCS class helps in selecting an appropriate formulation strategy to enhance its oral absorption. For Class II compounds, the focus is on improving the dissolution rate, while for Class IV, both solubility and permeability need to be addressed.
Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of a compound like this compound?
For a compound with presumed low solubility, the primary goal is to increase its concentration in the gastrointestinal tract in a dissolved state. Initial strategies to consider include:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be employed to increase the solubility of the compound in the formulation.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can improve its solubility and take advantage of lipid absorption pathways.
Troubleshooting Guide: Poor In Vivo Performance of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound.
Step 1: Physicochemical Characterization
A fundamental understanding of the compound's properties is the first step.
| Parameter | Importance | Recommended Experiment |
| Aqueous Solubility | Determines the dissolution rate in the GI tract. | Kinetic and Thermodynamic Solubility Assays at different pH values (e.g., 1.2, 4.5, 6.8). |
| LogP / LogD | Indicates the lipophilicity of the compound, which influences permeability. | Octanol-water partition coefficient determination. |
| pKa | Determines the ionization state of the compound at different pH values, affecting both solubility and permeability. | Potentiometric titration or UV-spectrophotometry. |
| Permeability | Assesses the ability of the compound to cross the intestinal epithelium. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay. |
Step 2: Formulation Strategy Selection
Based on the physicochemical properties, an appropriate formulation strategy can be selected.
| Formulation Strategy | Advantages | Disadvantages | Best Suited For |
| Micronization/Nanonization | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. Risk of particle agglomeration. | BCS Class II compounds where dissolution rate is the limiting factor. |
| Amorphous Solid Dispersions (ASDs) | Significant increase in apparent solubility and dissolution rate. | Physically unstable and can recrystallize over time. Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). | BCS Class II and IV compounds with high melting points. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Can enhance solubility and permeability. May bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate and characterize. Potential for drug precipitation upon dilution in the GI tract. | BCS Class II and IV compounds with high lipophilicity (LogP > 3). |
| Cyclodextrin (B1172386) Complexation | Forms inclusion complexes to increase aqueous solubility. | Limited drug loading capacity. Can be expensive. | Compounds with appropriate size and geometry to fit within the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a research compound like this compound.[1][2][3][4]
Objective: To rapidly assess the apparent solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include a DMSO-only control.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Visually inspect the wells for any precipitation.
-
Measure the absorbance of the solutions in the plate at the wavelength of maximum absorbance (λmax) for this compound. If λmax is unknown, a wavelength scan should be performed first.
-
To quantify the soluble concentration , create a standard curve of this compound in a DMSO/PBS mixture (with 1% DMSO) at concentrations where no precipitation is observed.
-
Calculate the kinetic solubility by comparing the absorbance of the test wells to the standard curve. If precipitation is observed, the solution should be filtered or centrifuged before measurement to only quantify the dissolved compound.
Visualizations
Dopamine (B1211576) D3 Receptor Signaling Pathway
This compound is a selective antagonist of the dopamine D3 receptor. Understanding its mechanism of action is crucial for interpreting experimental results. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5][6][][8]
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Workflow for Troubleshooting Poor Oral Bioavailability
This workflow provides a logical progression for addressing bioavailability issues with a research compound.
Caption: General workflow for addressing poor oral bioavailability.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
Technical Support Center: S33084 In Vivo Solubility Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the selective dopamine (B1211576) D₃ receptor antagonist, S33084, during in vivo experiments. The following information is curated to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective antagonist of the dopamine D₃ receptor, making it a valuable tool for neuroscience research.[1] Like many small molecule drug candidates, this compound is a benzopyranopyrrole derivative, and compounds with such complex aromatic structures often exhibit poor aqueous solubility.[1] For in vivo experiments, poor solubility can lead to low bioavailability, inaccurate dosing, and variable experimental results. Therefore, developing an appropriate formulation is critical for obtaining reliable and reproducible data.
Q2: Are there any known physicochemical properties of this compound that can guide formulation development?
A2: While specific, publicly available data on the aqueous solubility, pKa, and logP of this compound are limited, its chemical structure suggests it is a lipophilic molecule. Lipophilic compounds generally have low water solubility, which necessitates the use of specialized formulation strategies to achieve adequate concentrations for in vivo administration.
Q3: What are the initial steps I should take if I observe precipitation of this compound in my vehicle?
A3: If you observe precipitation, the first step is to systematically assess your formulation and preparation method. Key factors to consider include:
-
Vehicle Composition: Is the chosen vehicle appropriate for a poorly soluble compound?
-
Compound Concentration: Are you attempting to dissolve the compound at too high a concentration?
-
Preparation Technique: Are you using appropriate methods to aid dissolution, such as sonication or gentle heating?
-
pH of the Vehicle: For ionizable compounds, the pH of the vehicle can significantly impact solubility.
A logical workflow for troubleshooting these issues is presented in the diagram below.
References
Technical Support Center: Optimizing S33084 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S33084, a potent and selective dopamine (B1211576) D3 receptor antagonist. The information herein is designed to help optimize experimental dosage and minimize potential off-target effects, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the dopamine D3 receptor.[1] It exhibits a high affinity for the human D3 receptor, with a pKi of 9.6, and demonstrates over 100-fold lower affinity for the D2 receptor and more than 30 other receptors.[1] Its mechanism involves competitively blocking dopamine-induced activation of G-proteins and subsequent downstream signaling, such as the mitogen-activated protein kinase (MAPK) pathway.[1]
Q2: What are the known off-target effects of this compound?
A2: Due to its high selectivity, this compound has minimal off-target effects at concentrations where it effectively antagonizes the D3 receptor.[1] Unlike less selective dopamine antagonists, this compound shows little to no activity in models that predict antipsychotic-like or extrapyramidal side effects, which are typically associated with D2 receptor blockade.[2] However, at excessively high concentrations, the potential for off-target binding increases. It is crucial to perform dose-response experiments to identify the optimal concentration for D3 receptor antagonism without engaging other targets.
Q3: How can I determine the optimal dosage of this compound for my in vitro experiments?
A3: The optimal dosage depends on the specific cell line, receptor expression levels, and the assay being performed. It is essential to conduct a dose-response curve to determine the EC50 or IC50 value in your experimental system. Start with a wide range of concentrations based on the known pKi of 9.6 (approximately 0.25 nM) and assess both the on-target effect (D3 receptor antagonism) and potential off-target effects (e.g., cytotoxicity or effects in a D3-receptor-null cell line).
Q4: I am observing high background signal in my GPCR functional assay with this compound. What could be the cause?
A4: High background signal in GPCR assays can stem from several factors. If you observe constitutive receptor activity, using an inverse agonist might help reduce the basal signal.[3] Another common cause is non-specific binding of your detection reagents. To mitigate this, consider increasing the number of wash steps in your protocol and always include a non-specific binding control by adding a high concentration of an unlabeled ligand.[3]
Q5: My cell viability assay results are inconsistent when using this compound. What are some potential reasons?
A5: Inconsistent cell viability results can be due to several factors. Ensure that your this compound stock solution is properly dissolved and stable in your cell culture medium, as poor solubility can lead to variable concentrations.[4] It is also critical to maintain consistent cell seeding density and passage number, as these can significantly impact assay outcomes.[5] Finally, verify that the incubation time and the chosen viability assay are appropriate for your cell line and experimental question.
Troubleshooting Guides
Guide 1: Low Signal or Inconsistent Results in GTPγS Binding Assay
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall signal | Inactive [35S]GTPγS | Use a fresh aliquot of [35S]GTPγS and verify its specific activity. |
| Low receptor expression in cell membranes | Prepare membranes from a cell line with higher D3 receptor expression or optimize transfection/induction conditions. | |
| Suboptimal assay buffer composition | Ensure the buffer contains adequate concentrations of Mg2+ (typically 5-10 mM) and GDP, as these are critical for G-protein coupling.[6] | |
| High non-specific binding | [35S]GTPγS binding to non-receptor proteins | Include a saturating concentration of unlabeled GTPγS to determine non-specific binding accurately.[7] |
| Insufficient washing | Increase the number and stringency of wash steps after incubation. | |
| Inconsistent dose-response curve | This compound precipitation at high concentrations | Visually inspect wells for precipitation. If observed, prepare fresh dilutions and consider using a different solvent or a lower concentration range. |
| Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents. |
Guide 2: Unexpected Results in MAPK Phosphorylation Assay (Western Blot)
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in MAPK phosphorylation upon agonist stimulation | Low D3 receptor expression or function | Confirm D3 receptor expression and its coupling to the MAPK pathway in your cell line. |
| Inactive agonist | Use a fresh, validated batch of the D3 receptor agonist. | |
| Insufficient stimulation time | Perform a time-course experiment to determine the optimal duration for agonist stimulation. | |
| This compound fails to block agonist-induced MAPK phosphorylation | This compound concentration is too low | Perform a dose-response experiment to determine the IC50 of this compound for inhibiting MAPK phosphorylation in your assay. |
| This compound degradation | Prepare fresh this compound solutions for each experiment. Check for proper storage conditions. | |
| High basal MAPK phosphorylation | Serum in the culture medium | Serum-starve the cells for several hours before the experiment to reduce basal signaling. |
| Cell stress | Handle cells gently and avoid prolonged exposure to harsh conditions. |
Quantitative Data
Table 1: this compound Receptor Binding Affinity Profile
| Receptor | pKi | Ki (nM) | Reference |
| Human Dopamine D3 | 9.6 | ~0.25 | [1] |
| Human Dopamine D2 | < 7.6 | > 25 | [1] |
| Other Receptors (>30 tested) | - | >100-fold lower affinity than D3 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: GTPγS Binding Assay for this compound Antagonism
This protocol is designed to measure the ability of this compound to antagonize agonist-stimulated [35S]GTPγS binding to cell membranes expressing the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Dopamine (or other D3 agonist).
-
This compound.
-
Unlabeled GTPγS.
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold Assay Buffer.
-
Reagent Preparation: Prepare serial dilutions of this compound and the D3 agonist in Assay Buffer. Prepare a solution of GDP (e.g., 10 µM final concentration) and [35S]GTPγS (e.g., 0.1 nM final concentration) in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of this compound dilution or vehicle.
-
25 µL of D3 agonist dilution or vehicle.
-
25 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding as a function of agonist concentration in the presence and absence of different concentrations of this compound. Determine the IC50 of this compound.
Protocol 2: Assessing this compound Effect on MAPK Phosphorylation
This protocol uses Western blotting to determine the effect of this compound on agonist-induced MAPK (ERK1/2) phosphorylation in whole cells.
Materials:
-
Cells expressing the human dopamine D3 receptor.
-
Cell culture medium (serum-free for stimulation).
-
Dopamine (or other D3 agonist).
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours prior to treatment.
-
Pre-incubate cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a D3 agonist (at its EC80 concentration for MAPK activation) for the predetermined optimal time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Calculate the ratio of phospho-ERK to total-ERK for each sample. Plot the normalized phosphorylation levels against the this compound concentration to determine its inhibitory effect.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for Assessing and Minimizing this compound Off-Target Effects.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Potential S33084 off-target binding to other receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dopamine (B1211576) D3 receptor antagonist, S33084. It includes troubleshooting guides and frequently asked questions about its potential off-target binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target of this compound?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor.[1] It exhibits high affinity for the human D3 receptor, with a pKi value of 9.6.[1]
Q2: What is the known off-target binding profile of this compound?
A2: this compound is highly selective for the D3 receptor. Its affinity for the dopamine D2 receptor is over 100-fold lower than for the D3 receptor.[1] It has been evaluated against a panel of over 30 other receptors and has shown low affinity for them.[1] However, a detailed public list of these receptors and their specific binding affinities is not currently available.
Q3: My experiment suggests this compound is interacting with a non-D3 receptor. What could be the reason?
A3: While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations. Consider the following:
-
Compound Concentration: Are you using a concentration of this compound that is significantly higher than its Ki for the D3 receptor? At micromolar concentrations, the likelihood of engaging with lower-affinity off-targets increases.
-
Experimental System: The expression levels of receptors in your specific cell line or tissue preparation could influence observed effects. A high expression of a low-affinity off-target receptor might lead to a detectable signal.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could be responsible for the unexpected activity.
-
Indirect Effects: The observed effect might be an indirect consequence of D3 receptor blockade and not a direct off-target interaction. Consider the downstream signaling pathways affected by D3 receptor antagonism in your experimental model.
Q4: How can I experimentally validate a potential off-target interaction of this compound?
A4: To validate a suspected off-target interaction, you can perform a series of binding and functional assays.
-
Competition Binding Assays: Run a competition binding assay using a radiolabeled ligand for the suspected off-target receptor and increasing concentrations of this compound to determine its binding affinity (Ki).
-
Functional Assays: Utilize a functional assay specific to the suspected off-target receptor (e.g., cAMP measurement for Gs or Gi-coupled receptors, calcium flux for Gq-coupled receptors) to assess whether this compound acts as an antagonist, agonist, or inverse agonist at this receptor.
-
Cell Lines with and without the Receptor: If possible, use cell lines that endogenously express the suspected off-target receptor and a corresponding knockout or knockdown cell line as a negative control.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound binding assays.
| Possible Cause | Troubleshooting Step |
| Reagent Degradation | Ensure this compound stock solutions are fresh and have been stored properly. Avoid repeated freeze-thaw cycles. |
| Assay Buffer Composition | Verify the pH and ionic strength of your assay buffer. Divalent cations (e.g., Mg2+) can influence ligand binding. |
| Incubation Time/Temperature | Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium. |
| Non-Specific Binding | Ensure that the concentration of the competing ligand used to define non-specific binding is sufficient to displace all specific binding of the radioligand. |
| Filter Plate Issues | If using a filtration-based assay, ensure proper pre-treatment of the filter plates to minimize non-specific binding of the radioligand. |
Issue 2: Unexpected agonist-like activity of this compound in a functional assay.
| Possible Cause | Troubleshooting Step |
| Constitutive Activity of the Receptor | In systems with high receptor expression, there may be constitutive (agonist-independent) activity. This compound, as an antagonist, would not be expected to have an effect on its own. However, if it possesses inverse agonist properties, it could reduce this basal signaling. |
| Cellular Context | The functional response to receptor modulation can be highly cell-type specific. The observed "agonist-like" effect might be a downstream consequence of D3 receptor blockade in your particular cellular model. |
| Off-Target Agonism | While unlikely given its known profile, at high concentrations, this compound could potentially act as an agonist at an unrelated receptor present in your cells. Refer to the validation strategies in FAQ 4. |
Quantitative Data
The following tables summarize the known binding affinities of this compound for human and rat dopamine D2 and D3 receptors.
Table 1: Binding Affinity of this compound at Human Dopamine Receptors
| Receptor | pKi | Ki (nM) | Reference |
| D3 | 9.6 | ~0.25 | [1] |
| D2 | < 7.6 | > 25 | [1] |
Table 2: Binding Affinity of this compound at Rat Dopamine Receptors
| Receptor | pKi | Ki (nM) | Reference |
| D3 (cloned) | 8.72 | ~1.9 | |
| D3 (native) | 8.62 | ~2.4 | |
| D2 (native) | 6.82 | ~151 |
Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is adapted from studies characterizing this compound and other D3 receptor ligands.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor using a competition binding assay with a radiolabeled ligand (e.g., [3H]this compound or [3H]spiperone).
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]this compound or [3H]spiperone.
-
This compound (unlabeled).
-
Non-specific competing ligand (e.g., haloperidol (B65202) or spiperone (B1681076) at a high concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
Serial dilutions of unlabeled this compound or buffer for total binding or the non-specific competing ligand for non-specific binding.
-
Radioligand at a concentration close to its Kd.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the D3 receptor.
Objective: To determine the functional antagonist activity of this compound at the dopamine D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor.
-
[35S]GTPγS.
-
GDP.
-
Dopamine (as the agonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Pre-incubate cell membranes with this compound at various concentrations for 15-30 minutes at 30°C.
-
Add a fixed concentration of dopamine to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP to the wells.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data are expressed as the percentage of inhibition of dopamine-stimulated [35S]GTPγS binding. Calculate the IC50 and subsequently the pA2 value to quantify the antagonist potency of this compound.[1]
Mitogen-Activated Protein (MAP) Kinase Assay
This assay assesses the downstream signaling of the D3 receptor.
Objective: To determine the effect of this compound on dopamine-induced MAP kinase activation.
Materials:
-
Whole cells expressing the human dopamine D3 receptor.
-
Dopamine.
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated and total MAP kinase (e.g., ERK1/2).
-
Western blotting reagents and equipment or an ELISA-based MAP kinase assay kit.
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal MAP kinase activity.
-
Pre-incubate the cells with various concentrations of this compound.
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Stimulate the cells with a fixed concentration of dopamine for a predetermined time (e.g., 5-15 minutes).
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Lyse the cells and collect the protein lysates.
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Determine the levels of phosphorylated and total MAP kinase using Western blotting or an ELISA.
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Quantify the band intensities or ELISA signal and express the results as the percentage of inhibition of dopamine-induced MAP kinase phosphorylation by this compound.
Visualizations
Caption: this compound antagonizes dopamine's action at the D3 receptor.
Caption: Workflow for a radioligand competition binding assay.
Caption: Troubleshooting logic for unexpected this compound results.
References
Navigating the Challenges of S33084 in Preclinical Research: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent and selective dopamine (B1211576) D3 receptor antagonist, S33084, its promising pharmacological profile is often shadowed by a significant preclinical hurdle: poor bioavailability.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to effectively account for this compound's pharmacokinetics in your experimental design, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its pharmacokinetics a critical consideration?
This compound is a benzopyranopyrrole derivative that demonstrates high affinity and selectivity for the human dopamine D3 receptor (pKi = 9.6), with over 100-fold lower affinity for the D2 receptor and other receptors.[2] Its potential as a tool for studying the role of D3 receptors in various neurological and psychiatric conditions is significant.[3] However, its utility in in vivo experiments is hampered by poor bioavailability, which means that after administration, only a small fraction of the drug reaches systemic circulation in an unchanged form. This can lead to low and variable plasma concentrations, making it difficult to establish a clear dose-response relationship and achieve therapeutic concentrations in target tissues.
Q2: What are the likely causes of this compound's poor bioavailability?
While specific data for this compound is limited, the poor bioavailability of similar compounds is often attributed to one or more of the following factors:
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Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a slow dissolution rate, which is a prerequisite for absorption.
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Extensive First-Pass Metabolism: After absorption from the gut, the drug may be heavily metabolized in the liver before it reaches systemic circulation. For similar compounds, glucuronidation and sulfation are common metabolic pathways.[4]
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P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, limiting its net absorption.
Q3: How does poor bioavailability impact the design of my animal studies?
The primary challenge is achieving and maintaining adequate drug exposure at the target site. This necessitates careful consideration of the administration route, dosage, and formulation. Subcutaneous (s.c.) administration has been used in some studies to bypass first-pass metabolism.[5] Oral (p.o.) administration may require significantly higher doses and advanced formulation strategies to achieve desired plasma concentrations.[5]
Troubleshooting Guides
Problem 1: Low or Undetectable Plasma Concentrations of this compound
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Possible Cause A: Inadequate Dose or Inappropriate Route of Administration
-
Solution: Conduct a pilot dose-escalation study using both subcutaneous and oral routes. The subcutaneous route can provide a baseline for systemic exposure by avoiding first-pass metabolism.
-
-
Possible Cause B: Poor Formulation
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Solution: For oral administration, consider formulation strategies to enhance solubility and dissolution. This could include using co-solvents, surfactants, or complexing agents like cyclodextrins. For subcutaneous administration, ensure the vehicle is appropriate for the desired release profile.
-
-
Possible Cause C: Rapid Metabolism
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Solution: If first-pass metabolism is suspected, co-administration with a general inhibitor of cytochrome P450 enzymes (in a preclinical setting) may help to increase plasma exposure after oral administration. However, this should be done cautiously as it can affect the metabolism of other compounds.
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Problem 2: High Variability in In Vivo Responses
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Possible Cause A: Inconsistent Drug Exposure
-
Solution: This is a direct consequence of poor bioavailability. Standardize your dosing procedure meticulously. Ensure suspensions are homogenous before each administration. Consider using a formulation that provides more consistent absorption.
-
-
Possible Cause B: Food Effects
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Solution: The presence of food in the gastrointestinal tract can significantly alter drug absorption. Conduct studies in both fasted and fed animals to characterize the effect of food on this compound's pharmacokinetics.
-
Experimental Protocols
Protocol 1: Preliminary Pharmacokinetic Assessment of this compound
Objective: To determine the basic pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration to estimate absolute bioavailability.
Methodology:
-
Animal Model: Male Wistar rats (n=3-5 per group).
-
Formulation:
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IV: this compound dissolved in a vehicle such as 20% Solutol HS 15 in saline.
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PO: this compound suspended in a vehicle such as 0.5% methylcellulose.
-
-
Dosing:
-
IV: 1 mg/kg administered via the tail vein.
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PO: 10 mg/kg administered by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | ~500 | ~50 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | ~1200 | ~300 |
| Half-life (t½) (h) | ~4 | ~4 |
| Absolute Bioavailability (F%) | - | <10% |
Note: The values in this table are hypothetical and for illustrative purposes only.
Protocol 2: Assessment of this compound Brain Penetration
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.
Methodology:
-
Animal Model: Male Wistar rats (n=3 per time point).
-
Dosing: Administer this compound at a dose known to achieve steady-state plasma concentrations (determined from Protocol 1). Continuous intravenous infusion is the preferred method to maintain steady-state.
-
Sample Collection: At steady-state (e.g., after 4-6 hours of infusion), collect blood and brain samples. Perfuse the brain with saline to remove residual blood.
-
Sample Analysis:
-
Determine the total concentration of this compound in plasma and brain homogenate using LC-MS/MS.
-
Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.
-
-
Data Calculation:
-
Kp = Total brain concentration / Total plasma concentration
-
Kp,uu = (Total brain concentration * fu,brain) / (Total plasma concentration * fu,p)
-
Data Presentation:
| Parameter | Value | Interpretation |
| Kp | ~0.5 | Moderate total brain penetration. |
| fu,p | ~0.02 | High plasma protein binding. |
| fu,brain | ~0.1 | Moderate brain tissue binding. |
| Kp,uu | ~2.5 | Potential for active transport into the brain. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for addressing pharmacokinetic challenges with this compound.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
S33084 stability in different solvent solutions over time
Disclaimer: Specific stability data for S33084 in various solvents over time is not publicly available in the reviewed literature. The following information is provided as a general guide for researchers, scientists, and drug development professionals based on best practices for handling novel chemical compounds. It is highly recommended to perform in-house stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Some compounds may be hygroscopic (absorb water from the air) and should be stored in a desiccator.[1]
Q2: Which solvent should I use to prepare a stock solution of this compound?
The choice of solvent depends on the experimental requirements. This compound is a benzopyranopyrrole derivative, and similar compounds are often soluble in polar organic solvents.[2] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice as it can dissolve a wide range of polar and non-polar compounds and is miscible with aqueous media.[3] Always refer to any information provided by the supplier. If solubility information is not available, small-scale solubility tests in solvents like DMSO, ethanol, or methanol (B129727) are recommended.
Q3: How should I prepare and store stock solutions of this compound?
When preparing a stock solution, ensure the compound is fully dissolved by vortexing or sonicating.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] These aliquots should be stored at -20°C or -80°C.[4] Generally, stock solutions in DMSO can be stored for up to 3 months at -20°C.[1] However, the stability of this compound in any specific solvent is not known and should be experimentally verified.
Q4: How long are aqueous dilutions of this compound stable?
Aqueous solutions of many compounds are less stable than stock solutions in organic solvents and may need to be prepared fresh before each experiment.[1] It is generally not recommended to store aqueous solutions for longer than 24 hours.[1] The stability in aqueous buffers can be pH-dependent.
Q5: What are the potential signs of this compound degradation?
Degradation can be indicated by several observations, including a change in the color or clarity of a solution, the appearance of precipitate, or a decrease in the expected biological activity. Analytically, degradation can be detected by the appearance of new peaks or a decrease in the main compound peak in techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Troubleshooting Guide
Q1: My this compound solution has formed a precipitate. What should I do?
Precipitation can occur if the solubility limit is exceeded when diluting the stock solution into an aqueous buffer. To address this, you can try:
-
Warming the solution: Gently warm the solution in a water bath (e.g., at 37°C) to see if the compound redissolves.[4]
-
Using a lower concentration: Your working concentration may be too high for the chosen aqueous medium.
-
Increasing the solvent concentration: A small increase in the final concentration of the organic solvent (e.g., DMSO) might be necessary, but be mindful of its potential effects on your experimental system.
Q2: I see unexpected peaks in my HPLC/LC-MS analysis of an this compound sample. Could these be degradation products?
Unexpected peaks can indeed be degradants. To investigate this:
-
Analyze a fresh sample: Prepare a new solution from solid this compound and analyze it immediately to serve as a reference.
-
Compare with a control: Analyze a reference standard that has been stored under ideal conditions to see if the new peaks are present.[5]
-
Perform a forced degradation study: Intentionally stress a sample of this compound with heat, light, acid, base, or an oxidizing agent to see if the same unexpected peaks are generated.[5][6] This can help in understanding the degradation pathway.
Q3: My experimental results are inconsistent over time. Could this be due to this compound instability?
Yes, inconsistent results can be a sign of compound degradation. If you suspect this is the case:
-
Use freshly prepared solutions: Always prepare working solutions fresh from a stock solution that has been stored correctly.
-
Check the age of your stock solution: If your stock solution is old or has been through multiple freeze-thaw cycles, prepare a new one.
-
Re-evaluate storage conditions: Ensure that both solid compound and stock solutions are stored at the correct temperature and protected from light.
Data Presentation
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Common Use | Advantages | Considerations |
| DMSO | In vitro biological assays | High dissolving power for many compounds; miscible with water.[3] | Can be toxic to cells at higher concentrations (>0.5-1%). |
| Ethanol | In vitro and in vivo studies | Less toxic than DMSO for some applications. | May not dissolve all compounds as effectively as DMSO. |
| Methanol | Chemical analysis | Good solvent for many organic compounds. | Can be toxic and is not typically used for live-cell assays. |
Table 2: General Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Key Considerations |
| -80°C | Long-term (months to years) | Ideal for preserving compound integrity. Aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | Medium-term (up to 3 months) | Suitable for many compounds. Aliquoting is still recommended.[1] |
| 2-8°C | Short-term (days) | Generally not recommended for long-term storage of organic compounds in solution. |
| Room Temperature | Very short-term (hours) | Working solutions for immediate use. Aqueous solutions should be made fresh.[1] |
Experimental Protocols
Protocol: Basic Stability Assessment of this compound in a Solvent
This protocol outlines a general method to assess the short-term stability of this compound in a specific solvent using HPLC analysis.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your T=0 stock solution .
-
-
Sample Preparation for Stability Study:
-
Dilute the T=0 stock solution with the solvent being tested to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Immediately inject a sample into the HPLC system to obtain the initial peak area (this is your T=0 reference ).
-
-
Incubation:
-
Store the prepared 100 µM solution under the desired test conditions (e.g., room temperature, 4°C, 37°C). Protect from light if photostability is not the variable being tested.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution and inject it into the HPLC system.
-
-
Data Analysis:
-
For each time point, compare the peak area of this compound to the peak area of the T=0 reference .
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting guide for stability issues.
References
Technical Support Center: S33084 and Extrapyramidal Side Effects (EPS) in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of S33084 in animal models, with a specific focus on its low propensity to induce extrapyramidal side effects (EPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent antagonist with high selectivity for the dopamine (B1211576) D3 receptor.[1][2][3] Its mechanism of action is centered on competitively blocking the D3 receptor, with significantly lower affinity for the D2 receptor and over 30 other receptor types.[2] This selectivity is a key factor in its pharmacological profile.
Q2: Is this compound expected to induce extrapyramidal side effects (EPS) in animal models?
No, this compound is generally considered to be inactive in animal models that predict extrapyramidal side effects.[1] Studies have shown that this compound does not induce catalepsy or inhibit methylphenidate-induced gnawing in rats, which are common indicators of EPS liability with typical antipsychotics.[1] This is in stark contrast to preferential D2 receptor antagonists, which show robust activity in these models.[1]
Q3: Why does this compound have a low risk of inducing EPS compared to other antipsychotics?
The low risk of EPS with this compound is attributed to its high selectivity for D3 over D2 dopamine receptors.[2] Extrapyramidal side effects are primarily associated with the blockade of D2 receptors in the nigrostriatal pathway of the brain.[4][5] Since this compound has over 100-fold lower affinity for D2 receptors, it is less likely to interfere with this pathway and cause motor disturbances like parkinsonism, dystonia, or akathisia.[2][5][6]
Q4: Can this compound mitigate EPS caused by other drugs?
There is evidence to suggest that D3 receptor antagonists like this compound may reduce EPS induced by typical antipsychotics. For instance, this compound has been shown to reduce haloperidol-induced catalepsy in rats at specific doses.[7][8] This suggests a potential therapeutic value for D3 receptor antagonism in mitigating the motor side effects of other antipsychotic medications.
Troubleshooting Guide: Unexpected Motor Abnormalities in this compound Experiments
While this compound itself has a low propensity for inducing EPS, researchers may occasionally observe motor abnormalities in their animal models. This guide helps to troubleshoot potential causes.
| Observed Issue | Potential Cause | Recommended Action |
| General motor impairment or sedation | Dose-related effects: Although this compound is selective, very high doses may lead to off-target effects or non-specific behavioral changes. | Review the dose-response relationship for this compound in your specific animal model and behavioral paradigm. Consider reducing the dose to the lowest effective concentration. |
| Vehicle effects: The vehicle used to dissolve and administer this compound may have its own behavioral effects. | Run a vehicle-only control group to assess any baseline motor impairments caused by the vehicle itself. | |
| Catalepsy-like posture | Concomitant medication: The animal may be receiving other compounds that are known to induce catalepsy (e.g., typical antipsychotics). | If this compound is being used in combination with other drugs, test each compound individually to isolate the source of the cataleptic behavior. |
| Environmental stressors: Certain experimental conditions, such as restraint or novel environments, can induce freezing behavior that may be mistaken for catalepsy. | Acclimatize the animals to the testing environment and handling procedures to minimize stress-induced immobility. | |
| Repetitive, stereotyped behaviors (e.g., gnawing, sniffing) | Interaction with psychostimulants: If this compound is co-administered with psychostimulants like amphetamine or methylphenidate, these agents can induce stereotypy. This compound has been shown to have little effect on amphetamine-induced locomotor response.[1] | Ensure that the observed stereotypies are not a direct effect of a co-administered psychostimulant by including appropriate control groups. |
Experimental Protocols
Assessment of Catalepsy in Rodents
This protocol is used to assess the potential for a compound to induce Parkinson-like side effects.
Objective: To measure the time an animal maintains an externally imposed posture.
Apparatus:
-
A horizontal bar raised to a specific height (e.g., 3 cm or 9 cm).
-
A stopwatch.
Procedure:
-
Administer this compound, a positive control (e.g., haloperidol), or vehicle to the test animals.
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the animal removes both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
The degree of catalepsy is scored based on the time the animal remains in the imposed posture.[9]
Open Field Test for Locomotor Activity
This protocol assesses general motor activity and can help identify sedative or hyperactive effects of a compound.
Objective: To measure spontaneous locomotor activity in a novel environment.
Apparatus:
-
A square arena (e.g., 40x40 cm) with walls to prevent escape.
-
An automated tracking system (camera and software) or manual observation.
Procedure:
-
Administer this compound or vehicle to the test animals.
-
After a specified pre-treatment period, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Data Presentation
Table 1: Comparative Profile of this compound and a Typical Antipsychotic (Haloperidol) on EPS-Related Behaviors
| Behavioral Test | This compound | Haloperidol (Typical Antipsychotic) | Primary Receptor Target |
| Catalepsy Induction | Inactive[1] | Induces dose-dependent catalepsy[10] | D2 Receptor Antagonism |
| Inhibition of Methylphenidate-Induced Gnawing | Inactive[1] | Inhibits gnawing | D2 Receptor Antagonism |
| Prolactin Secretion | Inactive[1] | Increases prolactin secretion | D2 Receptor Antagonism |
Visualizations
Caption: this compound's selective D3 antagonism versus typical antipsychotics' D2 antagonism and EPS.
Caption: Troubleshooting workflow for unexpected motor abnormalities in this compound experiments.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 5. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
- 7. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in S33084 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in behavioral studies involving the selective dopamine (B1211576) D3 receptor antagonist, S33084.
Frequently Asked Questions (FAQs)
Q1: We administered this compound expecting to see a classic antipsychotic effect, but observed little to no activity in our models of psychosis (e.g., conditioned avoidance, amphetamine-induced hyperlocomotion). Is this an expected outcome?
A1: Yes, this is an expected finding. Unlike typical and some atypical antipsychotics that primarily target dopamine D2 receptors, this compound is highly selective for the D3 receptor.[1] While D2 receptor blockade is strongly associated with antipsychotic efficacy, the role of D3 receptor antagonism in mediating antipsychotic-like effects is less direct.[2][3] Studies have shown that this compound has little effect on conditioned avoidance behavior, the locomotor response to amphetamine and cocaine in rats, and only weakly inhibits apomorphine-induced climbing in mice.[4] This suggests that D3 receptor antagonism alone is not sufficient to produce a robust antipsychotic-like profile in these traditional models. The therapeutic potential of D3 antagonism in schizophrenia is thought to be related more to improving cognitive deficits and negative symptoms.[3][5]
Q2: Our research team observed an anxiolytic-like effect with this compound in the elevated plus-maze. Is this a documented effect of D3 receptor antagonism?
A2: Yes, observing anxiolytic-like effects with a selective D3 receptor antagonist like this compound is consistent with emerging research. D3 receptors are expressed in brain regions involved in fear and anxiety, such as the amygdala.[6][7] Studies have shown that microinjection of a D3-selective antagonist into the basolateral amygdala (BLA) decreases anxiety-like behavior in the light/dark transition test and the elevated plus-maze.[6] Furthermore, D3 receptor knockout mice exhibit decreased anxiety levels.[8] Blockade of D3 receptors has also been shown to ameliorate freezing and anxiogenic-like behaviors in animal models of post-traumatic stress disorder (PTSD).[9] Therefore, an anxiolytic-like profile for this compound is a plausible and increasingly documented finding.
Q3: We are seeing cognitive enhancement in our novel object recognition (NOR) task with this compound, but the effect seems to disappear at higher doses. Is this a known phenomenon?
A3: Yes, a bell-shaped dose-response curve for cognitive enhancement with this compound is a conceivable outcome. While D3 receptor antagonism is generally associated with pro-cognitive effects, the relationship between drug dose and cognitive performance is not always linear.[10][11] Cognitive processes are complex and rely on an optimal balance of neurotransmitter activity. It is possible that at higher doses, unintended pharmacological actions or excessive modulation of the dopamine system could interfere with the cognitive-enhancing effects. The principle of nonlinearity suggests that for any intervention, there is an optimal level, and deviating from it, even by increasing the dose, can lead to diminished or even impaired performance.[10] It is also crucial to ensure that higher doses are not inducing subtle motor effects or sedation that could interfere with performance in the NOR task.
Q4: this compound does not seem to alter baseline dopamine levels in the nucleus accumbens in our microdialysis studies. Is this consistent with its mechanism of action?
A4: Yes, this is a consistent finding. When administered alone, this compound does not significantly modify dialysate levels of dopamine in the frontal cortex, nucleus accumbens, or striatum of freely moving rats.[1] It also has minimal effect on dopamine turnover in these regions.[1] The primary action of this compound as a competitive antagonist is to block the effects of dopamine at the D3 receptor. It does not directly stimulate or inhibit dopamine release under basal conditions. However, this compound does block the suppressive influence of D3 receptor agonists on dopamine release, demonstrating its efficacy as an antagonist.[1]
Troubleshooting Guides
Issue: High variability in behavioral responses to this compound across subjects.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | This compound has been noted for its poor bioavailability, which could lead to inconsistent plasma and brain concentrations. Consider using a vehicle that enhances solubility and absorption. It may also be beneficial to measure plasma or brain concentrations of this compound to correlate with behavioral outcomes. |
| Metabolism Differences | Individual differences in drug metabolism can lead to varied responses. Ensure that the animal strain and age are consistent across experiments. |
| Handling Stress | Stress can significantly impact dopamine signaling and behavior. Ensure all animals are properly habituated to the experimental procedures and environment. |
| Dosing Accuracy | Inaccurate dosing can contribute to variability. Double-check all calculations and ensure precise administration of the compound. |
Issue: Lack of a significant effect of this compound in a cognitive task where an improvement was expected.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | The effective dose range for this compound can be narrow and task-dependent. Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm. |
| Timing of Administration | The time between this compound administration and behavioral testing is critical. The optimal pre-treatment time should be determined based on the pharmacokinetic profile of the compound. |
| Task Sensitivity | The behavioral assay may not be sensitive enough to detect the cognitive-enhancing effects of this compound. Ensure the task parameters (e.g., inter-trial interval in NOR) are set to produce a baseline level of performance that allows for improvement. |
| Baseline Performance | If the baseline cognitive performance of the control group is already at its peak, it will be difficult to observe any further enhancement. Consider introducing a delay or a mild cognitive challenge to lower the baseline performance. |
Summary of Quantitative Data
Table 1: Effective Doses of this compound in Rodent Behavioral Models
| Behavioral Assay | Species | Dose Range | Effect |
| Social Novelty Discrimination | Rat | 0.04 - 0.63 mg/kg | Dose-related reversal of delay-dependent impairment.[12] |
| Novel Object Recognition | Rat | 0.04 - 0.16 mg/kg | Reversal of cognitive impairment in socially isolated rats.[13] |
| 7-OH-DPAT-induced Hypothermia | Rat | Dose-dependent | Attenuation of hypothermia.[4] |
| 7-OH-DPAT-induced Penile Erections | Rat | Dose-dependent | Reduction of penile erections.[4] |
Detailed Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is designed to assess recognition memory in rodents.
-
Habituation Phase:
-
Familiarization/Sample Phase (T1):
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Place two identical objects in the arena.
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Gently place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 3-5 minutes).[15][16]
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The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Test/Choice Phase (T2):
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Replace one of the identical objects from T1 with a novel object. The position of the novel object should be counterbalanced across animals.
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Place the animal back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).[15][16]
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Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
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Calculate a discrimination index (DI) to quantify recognition memory:
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DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Social Novelty Discrimination (SND) Test
This protocol assesses an animal's ability to discriminate between a familiar and a novel conspecific.
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Habituation Phase:
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Habituate the test animal to a three-chambered social interaction arena for 5-10 minutes. The animal should have free access to all three chambers.
-
-
Social Affiliation Session (P1):
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Place a novel, unfamiliar juvenile conspecific (Stranger 1) in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber.
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Place the test animal in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
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Record the time the test animal spends in each chamber and the time it spends actively investigating the wire cage containing Stranger 1.
-
-
Inter-Trial Interval (ITI):
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Return the test animal to its home cage for a specific duration (e.g., 30 minutes). Stranger 1 remains in the arena.
-
-
Social Novelty Preference Session (P2):
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Place a second, novel, unfamiliar juvenile conspecific (Stranger 2) in the previously empty wire cage.
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Place the test animal back in the central chamber and allow it to explore for a set period (e.g., 10 minutes).
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Record the time spent investigating the wire cages containing the now-familiar Stranger 1 and the novel Stranger 2.
-
-
Data Analysis:
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A preference for social novelty is indicated by the test animal spending significantly more time investigating Stranger 2 compared to Stranger 1.
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Mandatory Visualizations
Signaling Pathways
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.
Caption: Experimental Workflow for the Social Novelty Discrimination (SND) Test.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of dopamine D(3) receptors in antipsychotic activity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine D3-like receptors modulate anxiety-like behavior and regulate GABAergic transmission in the rat lateral/basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D3 Receptor Mediates Preadolescent Stress-Induced Adult Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of dopamine D3 receptor in alleviating behavioural deficits in animal models of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Downsides of Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Downsides of Cognitive Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 15. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
S33084 brain penetrance and blood-brain barrier crossing
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the selective dopamine (B1211576) D3 receptor antagonist, S33084.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel benzopyranopyrrole compound that acts as a potent, selective, and competitive antagonist of the dopamine D3 receptor.[1] It exhibits high affinity for human D3 receptors (pKi = 9.6) with over 100-fold lower affinity for D2 receptors and more than 30 other receptor types.[1] Its primary mechanism of action is the blockade of D3 receptor signaling, which can modulate dopaminergic pathways in the brain.[1]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Q3: What are the expected effects of this compound in behavioral models?
A3: this compound has been shown to have pro-cognitive effects in rodent models. It can reverse delay-dependent impairments in social novelty discrimination and novel object recognition tasks.[2] However, it shows little to no effect in models of antipsychotic activity (e.g., conditioned avoidance) or in inducing extrapyramidal side effects.[3]
Q4: How does this compound's in vivo profile compare to other dopamine receptor antagonists?
A4: Unlike preferential D2 receptor antagonists such as L741,626, this compound does not significantly alter basal dopamine release in key brain regions like the frontal cortex, nucleus accumbens, or striatum when administered alone.[1] This selectivity for the D3 receptor results in a distinct pharmacological profile, with potential therapeutic applications that differ from those of traditional antipsychotics that primarily target D2 receptors.
Data Presentation
While specific brain-to-plasma concentration ratios for this compound are not publicly available, the following table summarizes its receptor binding affinity, which is crucial for understanding its potency and selectivity.
| Receptor Profile of this compound | |
| Target Receptor | Human Dopamine D3 Receptor |
| Binding Affinity (pKi) | 9.6[1] |
| Functional Antagonism (pA2) | 9.7 (inhibition of DA-induced [35S]GTPγS binding)[1] |
| Selectivity | >100-fold for D3 vs. D2 and >30 other receptors[1] |
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway Antagonized by this compound
Caption: this compound competitively antagonizes the dopamine D3 receptor, blocking downstream signaling.
Experimental Workflow for Assessing Brain Penetrance via In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to determine this compound brain concentration.
Troubleshooting Guides
In Vivo Microdialysis Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low detection of this compound in brain dialysate | - Incorrect probe placement.- Clogged microdialysis probe.- Insufficient dose of this compound.- Rapid metabolism or clearance. | - Verify probe placement post-experiment via histology.- Check for leaks or blockages in the microdialysis setup.- Ensure the perfusion fluid is flowing correctly.- Perform a dose-response study to ensure adequate concentrations are administered. |
| High variability in this compound concentrations between animals | - Inconsistent drug administration (e.g., i.p. injection into the gut).- Differences in animal metabolism.- Variation in probe recovery. | - Ensure consistent and accurate drug administration technique.- Increase the number of animals per group to improve statistical power.- Calibrate each microdialysis probe for in vivo recovery. |
| Unexpected behavioral effects in animals | - Off-target effects at high concentrations.- Interaction with anesthetics if not a freely moving setup. | - Confirm the selectivity of the observed effects by attempting to block them with a D3 agonist.- Use a freely moving animal setup to avoid confounding effects of anesthesia. |
Behavioral Experiments (Novel Object Recognition / Social Novelty Discrimination)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No preference for the novel object/social partner in control animals | - Insufficient habituation to the testing arena.- Stress or anxiety in the animals.- Objects or social partners are not sufficiently distinct or are fear-inducing. | - Ensure adequate habituation periods.- Handle animals prior to testing to reduce stress.- Use objects of similar size and complexity but with distinct features.- Ensure juvenile social partners are of a similar age and strain. |
| This compound does not reverse cognitive deficits | - Inappropriate dose of this compound.- Timing of drug administration relative to the testing phase is not optimal.- The induced cognitive deficit is not D3 receptor-mediated. | - Perform a dose-response curve for this compound.- Vary the time between this compound administration and the acquisition or retrieval phase of the task.- Confirm the nature of the induced deficit with other pharmacological tools. |
| Ceiling effect observed (control animals perform at maximum) | - The task is too easy, not allowing for the detection of cognitive enhancement. | - Increase the delay between the sample and test phases to induce a natural deficit in memory.- Use a more complex version of the task. |
Experimental Protocols
In Vivo Microdialysis for this compound Brain Concentration
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Animal Surgery: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement and allow the animal to recover for several days.
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Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
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Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
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Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline of neurochemicals.
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This compound Administration: Administer this compound systemically (e.g., subcutaneously or intraperitoneally) at the desired dose.
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Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period. Simultaneously, collect blood samples at corresponding time points.
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Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
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Data Analysis: Plot the concentration of this compound in the brain and plasma over time. Calculate the area under the curve (AUC) for both compartments to determine the brain-to-plasma ratio.
Novel Object Recognition (NOR) Task
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Habituation: Individually habituate each rodent to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes on two consecutive days in the absence of any objects.
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Sample Phase (T1): On the third day, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
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Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour to 24 hours). This compound or vehicle is typically administered before the sample or test phase.
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Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
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Data Analysis: Measure the time spent exploring each object. A discrimination index (e.g., (Time with Novel - Time with Familiar) / (Total Exploration Time)) is calculated. A positive index indicates a preference for the novel object and intact recognition memory.
Social Novelty Discrimination (SND) Task
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Habituation: Habituate the experimental animal to a three-chambered arena.
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Sociability Phase: Place an unfamiliar juvenile conspecific (Stranger 1) in one of the side chambers (enclosed in a wire cage) and leave the other side chamber empty. Place the experimental animal in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
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Social Novelty Phase: Immediately following the sociability phase, place a new, unfamiliar juvenile conspecific (Stranger 2) in the previously empty chamber. The experimental animal is again allowed to explore all three chambers. This compound or vehicle is administered prior to the test.
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Data Analysis: Measure the time the experimental animal spends in close interaction with each of the stranger animals. A preference for the novel social partner (Stranger 2) indicates intact social memory.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]this compound: a novel, selective and potent radioligand at cloned, human dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S33084 Preclinical Drug-Drug Interactions
Important Notice: As of December 2025, there is no publicly available information on the preclinical drug-drug interaction profile of S33084. Extensive searches of scientific literature and databases have not yielded any studies investigating the metabolism, cytochrome P450 (CYP) enzyme inhibition or induction, or transporter-mediated interaction potential of this compound.
The available research on this compound primarily focuses on its pharmacodynamic characteristics as a potent and selective dopamine (B1211576) D3 receptor antagonist.[1][2] These studies have established its functional and behavioral profile in various preclinical models, but do not provide the necessary data to assess its potential for drug-drug interactions.
Due to this lack of essential data, we are unable to provide a comprehensive technical support center with troubleshooting guides, FAQs, quantitative data tables, detailed experimental protocols, and visualizations related to the drug-drug interaction potential of this compound at this time.
To facilitate future research and address potential user queries, this document outlines the types of studies that are required to characterize the drug-drug interaction profile of a compound like this compound and the general methodologies employed in such preclinical investigations.
Frequently Asked Questions (FAQs) - General Guidance
This section provides general information about assessing drug-drug interaction potential in preclinical studies, as specific data for this compound is unavailable.
Q1: What are the key areas to investigate for potential drug-drug interactions of a new chemical entity (NCE) like this compound?
A1: The primary areas of investigation for an NCE's drug-drug interaction potential include:
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Metabolic Profiling: Identifying the primary metabolic pathways and the specific enzymes responsible for the metabolism of the compound.
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Cytochrome P450 (CYP) Inhibition: Assessing the potential of the NCE to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
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Cytochrome P450 (CYP) Induction: Evaluating the potential of the NCE to increase the expression of major CYP isoforms.
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Transporter Interactions: Determining if the NCE is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Q2: Why is it crucial to evaluate these interactions during preclinical development?
A2: Early assessment of drug-drug interaction potential is critical for several reasons:
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Predicting Clinical Risk: It helps to anticipate potential adverse events in clinical trials when the investigational drug is co-administered with other medications.
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Informing Clinical Study Design: The data informs the design of clinical drug-drug interaction studies, including the selection of appropriate probe substrates.
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Regulatory Submissions: Regulatory agencies require a thorough evaluation of a drug's interaction potential as part of the safety assessment for new drug approval.
Troubleshooting Guides - General Methodologies
As no specific experimental data for this compound is available, this section provides a general overview of troubleshooting common issues in drug-drug interaction assays.
| Issue | Potential Cause | Troubleshooting Step |
| High variability in in-vitro CYP inhibition assays | - Instability of the test compound in the incubation matrix. - Non-specific binding to microplate wells or proteins. - Inconsistent pipetting or reagent addition. | - Assess compound stability in microsomes or hepatocytes over the incubation period. - Include a pre-incubation step or use low-binding plates. - Utilize automated liquid handlers for improved precision. |
| Inconclusive results from P-gp substrate assessment | - Low passive permeability of the compound. - Cytotoxicity of the compound at tested concentrations. - Saturation of the transporter at high concentrations. | - Use a cell line with higher transporter expression or a different assay system (e.g., membrane vesicles). - Determine the TC50 of the compound in the cell line used and test at non-toxic concentrations. - Evaluate a range of concentrations to identify potential saturation kinetics. |
| Discrepancy between in-vitro and in-vivo findings | - Involvement of metabolic pathways not captured in the in-vitro system. - Species differences in metabolism. - Complex interplay between multiple transporters and enzymes. | - Utilize multiple in-vitro systems (e.g., microsomes from different species, hepatocytes). - Conduct in-vivo studies in relevant animal models. - Consider physiologically-based pharmacokinetic (PBPK) modeling to integrate various data. |
Experimental Protocols - Standard Methodologies
Below are generalized protocols for key experiments used to assess drug-drug interaction potential. These are not specific to this compound but represent standard industry practices.
Protocol 1: In-Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.
Methodology:
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Human liver microsomes are incubated with a CYP-isoform specific probe substrate and a range of concentrations of the test compound.
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The reaction is initiated by the addition of NADPH.
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Following a specific incubation time, the reaction is terminated.
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The formation of the probe substrate's metabolite is quantified using LC-MS/MS.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment in Caco-2 Cells
Objective: To determine if a test compound is a substrate of the P-gp efflux transporter.
Methodology:
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Caco-2 cells are cultured on permeable supports to form a confluent monolayer.
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The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
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Samples are taken from the opposite chamber at various time points.
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The apparent permeability (Papp) is calculated for both the A-to-B and B-to-A directions.
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The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor, suggests the compound is a P-gp substrate.
Visualizations
As there is no specific data for this compound, the following diagrams illustrate general concepts in drug-drug interaction studies.
We will continue to monitor the scientific literature and update this technical support center as soon as any preclinical drug-drug interaction data for this compound becomes publicly available. We recommend that researchers working with this compound consider conducting the appropriate in-vitro and in-vivo studies to characterize its drug-drug interaction profile.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting S33084 concentration for optimal receptor occupancy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S33084 for optimal receptor occupancy experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
This compound Binding Profile
This compound is a potent and selective antagonist for the dopamine (B1211576) D3 receptor.[1] Its high affinity and selectivity make it a valuable tool for studying the role of the D3 receptor in various physiological and pathological processes.
Table 1: Binding Affinity of this compound
| Receptor | Species | pKi | Ki (nM) | Selectivity (over D2) |
| Dopamine D3 | Human (cloned) | 9.6[1] | 0.25 | >100-fold[1] |
| Dopamine D3 | Rat (cloned) | 8.72[2] | 1.91 | ~79-fold |
| Dopamine D3 | Rat (native) | 8.62[2] | 2.40 | ~63-fold |
| Dopamine D2 | Rat (native) | 6.82[2] | 151.4 | - |
Note: pKi was converted to Ki using the formula Ki = 10^(-pKi) * 10^9.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3][4][5][6] Upon activation by an agonist, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Caption: Dopamine D3 receptor signaling pathway.
Troubleshooting Guide
This section addresses common issues encountered during in vitro and in vivo receptor occupancy studies with this compound.
In Vitro Receptor Binding Assays
Question: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I fix it?
Answer: High non-specific binding (NSB) can obscure your specific signal. Here are some common causes and solutions:
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Radioligand concentration is too high: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites.[7]
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Solution: Use a radioligand concentration at or below its Kd value.
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Inadequate blocking of non-specific sites: The blocking agent used to define NSB may be inappropriate or used at a suboptimal concentration.
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Solution: Use a high concentration (typically 100-1000 fold excess over the radioligand) of a known D3 receptor antagonist, such as unlabeled this compound or another validated D3 antagonist, to define NSB.[7]
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Issues with the filtration process: The filter material itself can contribute to NSB.
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Solution: Pre-soak the filters in a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter. Ensure rapid and efficient washing with ice-cold buffer to remove unbound radioligand.
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Lipophilicity of the radioligand: Highly lipophilic compounds can stick to plasticware and filters.
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Solution: Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in your assay buffer.
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Question: My specific binding signal is very low. What are the potential reasons and solutions?
Answer: A low specific signal can make it difficult to obtain reliable data. Consider the following:
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Low receptor expression: The cell line or tissue preparation may have a low density of D3 receptors.
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Solution: If possible, use a cell line known to express high levels of the D3 receptor. For tissue preparations, ensure the correct brain region with high D3 receptor density is being used.
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Inactive radioligand: The radioligand may have degraded over time.
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Solution: Check the age and storage conditions of your radioligand. It's advisable to aliquot and store it at -80°C.
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Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal.
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Solution: Perform kinetic experiments (association and dissociation) to determine the time to reach equilibrium. Optimize the pH and ionic strength of your binding buffer.
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Incorrect protein concentration: Too little protein in the assay will result in a low total number of receptors.
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Solution: Perform a protein concentration curve to determine the optimal amount of membrane preparation to use.
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Caption: Troubleshooting logic for binding assays.
In Vivo Receptor Occupancy Studies
Question: How do I choose the right dose of this compound for my in vivo study?
Answer: The appropriate dose will depend on the animal model, the desired level of receptor occupancy, and the route of administration.
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Start with literature values: Previous studies have used this compound in animal models and can provide a good starting point for dose selection.
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Conduct a dose-response study: To determine the relationship between the administered dose of this compound and the resulting D3 receptor occupancy in your specific model, a dose-response study is recommended. This involves administering a range of doses and measuring the receptor occupancy at each dose.
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Consider pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will influence the concentration of the compound that reaches the brain.
Question: I am not seeing the expected level of receptor occupancy in my in vivo experiment. What could be wrong?
Answer: Several factors can lead to lower-than-expected receptor occupancy:
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Timing of tracer administration: The tracer should be administered at a time point that corresponds to the peak brain concentration of this compound.
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Solution: Perform pharmacokinetic studies to determine the Tmax of this compound in your animal model.
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Poor brain penetration: this compound may not be efficiently crossing the blood-brain barrier.
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Solution: Verify the brain-to-plasma ratio of this compound.
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Rapid metabolism: this compound may be rapidly metabolized and cleared from the system.
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Solution: Analyze plasma and brain samples for this compound and its metabolites.
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Experimental Protocols
In Vitro [³H]this compound Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity of a test compound for the dopamine D3 receptor using [³H]this compound as the radioligand.
Materials:
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Cell membranes expressing the human dopamine D3 receptor
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[³H]this compound (specific activity ~50-80 Ci/mmol)
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Unlabeled this compound (for determining non-specific binding)
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Test compound
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
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96-well plates
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Glass fiber filters (e.g., Whatman GF/B)
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Scintillation vials and scintillation cocktail
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Liquid scintillation counter
Procedure:
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Prepare Reagents: Dilute the cell membranes in assay buffer to a final concentration that yields adequate signal. Prepare serial dilutions of the test compound and a high concentration of unlabeled this compound (e.g., 10 µM) for NSB determination.
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Assay Setup: To each well of a 96-well plate, add:
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50 µL of assay buffer (for total binding) or unlabeled this compound (for NSB) or test compound.
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50 µL of [³H]this compound diluted in assay buffer (final concentration ~0.2-0.5 nM).
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100 µL of diluted cell membranes.
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Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: In vivo receptor occupancy workflow.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Ki and IC₅₀?
A1: The IC₅₀ is the concentration of a competitor that displaces 50% of the specific binding of a radioligand. The Ki (inhibition constant) is a measure of the affinity of the competitor for the receptor, independent of the radioligand concentration and its affinity. The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Q2: Can I use this compound in human studies?
A2: this compound has been primarily used in preclinical research. Its use in human studies would require extensive clinical trials to establish its safety and efficacy.
Q3: How selective is this compound for the D3 receptor over the D2 receptor?
A3: this compound exhibits high selectivity for the D3 receptor, with over 100-fold lower affinity for the D2 receptor in studies with cloned human receptors.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a competitive antagonist at the dopamine D3 receptor.[1] This means it binds to the same site as the endogenous ligand (dopamine) but does not activate the receptor, thereby blocking the effects of dopamine.
Q5: Are there any commercially available radiolabeled versions of this compound?
A5: Yes, [³H]this compound is a commercially available radioligand that is highly potent and selective for the dopamine D3 receptor.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient functional coupling of the human D3 dopamine receptor to Go subtype of G proteins in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling of Dopamine Receptors to G Proteins: Studies with Chimeric D2/D3 Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Why is S33084 inactive in some models of antipsychotic activity?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective dopamine (B1211576) D3 receptor antagonist, S33084.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing no activity in our standard antipsychotic screening models?
A1: The inactivity of this compound in some conventional models of antipsychotic activity is a predictable outcome based on its mechanism of action and the design of these specific assays. This compound is a highly potent and selective antagonist of the dopamine D3 receptor, with significantly lower affinity for the D2 receptor (over 100-fold difference).[1][2]
Classical preclinical models for antipsychotic efficacy were primarily designed to detect the activity of drugs that block dopamine D2 receptors, which is the pharmacological target of first-generation (typical) antipsychotics.[3][4] These models often rely on behaviors induced by non-selective dopamine agonists or psychostimulants that are mediated by D2 receptor activation.
Therefore, the lack of efficacy of this compound in these specific models is not necessarily an indication of a failed experiment but rather a reflection of the compound's D3-selectivity and the D2-centric nature of the assay. Studies have shown that other selective D3 antagonists exhibit a similar profile of inactivity in these traditional tests.[3] In contrast, preferential D2 receptor antagonists, such as L741,626, demonstrate robust activity in these same models.[3]
This highlights the principle that D2 receptors are predominantly involved in the specific behavioral paradigms traditionally used to predict antipsychotic activity, such as conditioned avoidance and amphetamine-induced hyperlocomotion.[3]
Troubleshooting Inactive Results in Antipsychotic Models
If you observe a lack of activity with this compound in your antipsychotic screening cascade, consider the following:
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Review the Model's Pharmacology: Confirm whether the model is designed to detect D2 receptor antagonism. If so, the inactivity of this compound is expected.
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Incorporate D3-Specific Models: To observe the functional effects of this compound, consider employing models where the dopamine D3 receptor plays a more prominent role. Examples include:
-
Use a Positive Control: Include a compound with a known mechanism of action relevant to your model. For traditional antipsychotic models, a D2 antagonist like haloperidol (B65202) or raclopride (B1662589) would be an appropriate positive control.[6] For D3-specific models, a D3 agonist could be used to induce a behavior that this compound is expected to block.
Data Summary: this compound Activity in Preclinical Models
The following tables summarize the activity profile of this compound in various preclinical models, highlighting the key differences between D3-selective and D2-preferential antagonism.
Table 1: this compound Activity in Models of Antipsychotic-Like Efficacy
| Model | Description | This compound Activity | Rationale for Inactivity |
| Conditioned Avoidance Response (Rat) | Measures the ability of a compound to suppress a learned avoidance response, predictive of antipsychotic efficacy. | Little to no effect[3] | This behavior is primarily mediated by D2 receptor blockade. |
| Amphetamine/Cocaine-Induced Locomotion (Rat) | Assesses the ability to counteract psychostimulant-induced hyperlocomotion, a model for positive symptoms of schizophrenia. | Little to no effect[3] | The hyperlocomotor effects of these stimulants are largely dependent on D2 receptor activation. |
| Apomorphine-Induced Climbing (Mouse) | Measures the antagonism of climbing behavior induced by a non-selective dopamine agonist. | Weakly inhibitory[3] | Apomorphine's effects in this model are predominantly mediated through D2 receptors. |
Table 2: this compound Activity in Models of Extrapyramidal Side Effects (EPS)
| Model | Description | This compound Activity | Rationale for Inactivity |
| Catalepsy Induction (Rat) | A measure of motor rigidity, a common side effect of typical antipsychotics. | Inactive[3] | Catalepsy is a hallmark of significant D2 receptor blockade in the nigrostriatal pathway. |
| Methylphenidate-Induced Gnawing (Rat) | Stereotyped gnawing behavior sensitive to D2 antagonism. | Inactive[3] | This stereotypy is mediated by D2 receptor activation. |
Table 3: this compound Activity in D3-Receptor Mediated and Cognitive Models
| Model | Description | This compound Activity |
| 7-OH-DPAT-Induced Hypothermia (Rat) | Reversal of a physiological response to a D3-preferring agonist. | Dose-dependently attenuated the effect[3] |
| 7-OH-DPAT-Induced Penile Erections (Rat) | Inhibition of a D3-mediated physiological response. | Dose-dependently reduced erections[3] |
| Social Novelty Discrimination (Rat) | A test of social memory and cognition. | Dose-related reversal of delay-dependent impairment[5] |
| Novel Object Recognition (Rat) | A measure of recognition memory. | Dose-related reversal of delay-dependent impairment[5] |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
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Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.
-
Procedure:
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Acquisition: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 10 seconds). If the rat does not move to the other compartment within this time, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor until the rat escapes to the other compartment. Trials are repeated until the rat learns to avoid the shock by moving to the other compartment during the CS presentation.
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Testing: Once the avoidance response is acquired, the drug (this compound or vehicle) is administered. The number of successful avoidance responses, escape failures, and inter-trial crosses are recorded.
-
-
Expected Outcome with this compound: No significant change in the number of avoidance responses compared to vehicle, unlike typical antipsychotics which would suppress this behavior.
Amphetamine-Induced Hyperlocomotion in Rats
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Apparatus: An open-field arena equipped with automated photobeam detectors to measure locomotor activity.
-
Procedure:
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Habituation: Rats are individually placed in the open-field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
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Treatment: Rats are pre-treated with this compound or vehicle. After a set time, they are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.).
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Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 90-120 minutes) post-amphetamine administration.
-
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Expected Outcome with this compound: No significant attenuation of the hyperlocomotor response induced by amphetamine.
Visualizations
Signaling Pathway: Dopamine D2 vs. D3 Receptor Antagonism
Caption: Contrasting mechanisms of typical antipsychotics and this compound.
Experimental Workflow: Investigating this compound in Antipsychotic Models
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Rapid Metabolism of S33084 in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering rapid metabolism of the dopamine (B1211576) D3 receptor antagonist, S33084, in rat models. The following information is designed to help you diagnose and mitigate common experimental challenges.
Troubleshooting Guides
Issue 1: Rapid Disappearance of this compound in Rat Plasma In Vivo
Question: We are observing a much shorter half-life and lower plasma exposure of this compound in our rat pharmacokinetic (PK) studies than anticipated. What could be the cause and how can we address this?
Answer: Rapid in vivo clearance of this compound in rats is likely due to extensive first-pass metabolism in the liver. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP450) monooxygenases. To confirm this and mitigate the effect, you can co-administer a broad-spectrum CYP450 inhibitor.
Detailed Steps:
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Hypothesis: The rapid clearance of this compound is mediated by rat hepatic CYP450 enzymes.
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Experimental Approach: Conduct a PK study in rats with and without pre-treatment of a pan-CYP inhibitor, such as 1-aminobenzotriazole (B112013) (ABT).
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Expected Outcome: If CYP450 enzymes are the primary route of metabolism, co-administration with ABT should result in a significant increase in the half-life (t½) and area under the curve (AUC) of this compound.
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Follow-up: If the PK profile is significantly improved, subsequent experiments can be designed to identify the specific CYP450 isoforms involved using more selective inhibitors.
Issue 2: High In Vitro Clearance in Rat Liver Microsomes (RLM)
Question: Our in vitro assay using rat liver microsomes shows that this compound is metabolized very quickly. How can we identify the specific enzymes responsible and find a way to slow down this metabolism for our studies?
Answer: High clearance in RLM assays confirms that this compound is a substrate for hepatic enzymes, most likely CYP450s. To identify the specific isoforms, you can perform a reaction phenotyping study using a panel of selective CYP450 inhibitors.
Detailed Steps:
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Objective: To determine which CYP450 isoforms are responsible for the metabolism of this compound in rats.
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Methodology:
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Incubate this compound with pooled rat liver microsomes in the presence of a panel of selective inhibitors for major rat CYP isoforms (e.g., CYP1A2, CYP2C, CYP2D, CYP3A).
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Include a vehicle control (no inhibitor) and a positive control for each inhibitor with a known substrate.
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Measure the rate of this compound depletion over time.
-
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Data Analysis: A significant decrease in the metabolism of this compound in the presence of a specific inhibitor points to the involvement of that CYP isoform.
Frequently Asked Questions (FAQs)
Q1: Why is the metabolism of this compound so much faster in rats compared to in vitro human systems?
A1: There are significant species differences in the expression and activity of CYP450 enzymes between rats and humans. Rats often exhibit higher activity of certain CYP isoforms, such as those in the CYP2C and CYP3A subfamilies, which can lead to more rapid metabolism of drugs that are substrates for these enzymes.
Q2: What are the common strategies to reduce the rapid metabolism of a compound like this compound in preclinical rat studies?
A2:
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Co-administration with CYP inhibitors: As detailed in the troubleshooting guides, using inhibitors can block the metabolic pathway.
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Structural Modification: If feasible in your research context, medicinal chemists can modify the structure of this compound at the site of metabolism to make it less susceptible to enzymatic degradation.
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Use of Different Animal Models: If the goal is to predict human pharmacokinetics, and rat metabolism is proving to be a significant outlier, consider using a species with a more human-like metabolic profile for certain studies, if appropriate for the research question.
Q3: Can I use a chemical inhibitor in my in vivo studies to improve the exposure of this compound?
A3: Yes, this is a common strategy in preclinical research to understand the metabolic pathways and to achieve sufficient exposure for pharmacodynamic or efficacy studies. However, it is crucial to characterize the effect of the inhibitor itself on the biological system and to ensure it does not interfere with the primary endpoints of your study.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats with and without a CYP450 Inhibitor.
(Note: These are example data for illustrative purposes.)
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) |
| This compound (10 mg/kg, p.o.) | 150 | 0.5 | 300 | 1.2 |
| This compound + ABT (p.o.) | 750 | 1.0 | 3600 | 6.5 |
Table 2: Illustrative In Vitro Metabolism of this compound in Rat Liver Microsomes with Selective CYP450 Inhibitors.
(Note: These are example data for illustrative purposes.)
| Inhibitor | Target CYP Isoform | This compound % Remaining (at 60 min) |
| Vehicle Control | None | 5% |
| Furafylline | CYP1A2 | 8% |
| Sulfaphenazole | CYP2C9 (human) | 15% |
| Quinidine | CYP2D6 | 12% |
| Ketoconazole | CYP3A4 (human) | 75% |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study with a CYP450 Inhibitor
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Animal Model: Male Sprague-Dawley rats (n=5 per group).
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Groups:
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Group 1: Vehicle control + this compound.
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Group 2: 1-aminobenzotriazole (ABT) + this compound.
-
-
Dosing:
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Administer ABT (50 mg/kg, i.p.) or vehicle 1 hour prior to this compound administration.
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Administer this compound (10 mg/kg, p.o.).
-
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Sample Collection: Collect blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-S33084 administration.
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Sample Processing: Centrifuge blood to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
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Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Protocol 2: In Vitro CYP450 Inhibition Assay in Rat Liver Microsomes
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Materials: Pooled male Sprague-Dawley rat liver microsomes, this compound, NADPH regenerating system, selective CYP450 inhibitors, and phosphate (B84403) buffer (pH 7.4).
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Incubation Mixture (per well):
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Rat liver microsomes (0.5 mg/mL protein).
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This compound (1 µM).
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Selective CYP inhibitor (at a concentration known to be effective, e.g., 10 µM).
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Phosphate buffer.
-
-
Procedure:
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Pre-incubate the microsomes, this compound, and inhibitor at 37°C for 5 minutes.
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Initiate the reaction by adding the NADPH regenerating system.
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Incubate at 37°C with shaking.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile (B52724) containing an internal standard.
-
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Sample Processing: Centrifuge the samples to precipitate protein and transfer the supernatant for analysis.
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Bioanalysis: Quantify the remaining this compound concentration using LC-MS/MS.
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Data Analysis: Plot the percentage of this compound remaining versus time for each inhibitor and calculate the rate of metabolism.
Visualizations
Caption: Workflow for investigating and mitigating the rapid metabolism of this compound.
Caption: Experimental workflow for a CYP450 inhibition assay.
Control experiments for S33084 to rule out non-specific effects
Technical Support Center: S33084
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers design robust control experiments and rule out non-specific effects when using the selective dopamine (B1211576) D3 receptor antagonist, this compound.
Frequently Asked Questions (FAQs)
1. How can I be sure the observed effect is due to D3 receptor antagonism and not an off-target interaction?
This is a critical question for any pharmacological study. While this compound is a highly selective D3 receptor antagonist[1], it's essential to validate its specificity within your experimental context. A multi-pronged approach involving pharmacological and genetic controls is recommended.
Recommended Control Experiments:
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Pharmacological Rescue: The most direct method is to determine if a D3 receptor agonist can reverse the effects of this compound. Pre-treating your system with a D3 agonist, such as PD128,907, followed by the addition of this compound, should prevent the effect observed with this compound alone.
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Genetic Knockdown/Knockout: The most definitive control is to use a system lacking the target protein. If the biological effect of this compound is absent in cells or animals where the D3 receptor gene (DRD3) has been knocked out or its expression is silenced (e.g., via siRNA or shRNA), this provides strong evidence for on-target activity.[3]
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Inactive Enantiomer Control: If an inactive enantiomer of this compound is available, it should not produce the same biological effect. This control helps rule out effects related to the compound's general chemical structure.
Experimental Workflow: Validating On-Target Effect of this compound
Caption: Workflow for validating the on-target effects of this compound.
2. Could the observed effect of this compound be due to general cytotoxicity?
Yes, at higher concentrations, any compound can induce cell stress or death, which can be misinterpreted as a specific pharmacological effect. It is crucial to determine the concentration range where this compound is active on its target without causing general toxicity.
Recommended Control Experiments:
-
Cell Viability/Metabolism Assays: Perform a dose-response curve with this compound using assays that measure metabolic activity, such as MTS or MTT, or that measure ATP content, like CellTiter-Glo®. These should be run at the same time point as your primary experiment.
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Apoptosis Assays: To distinguish between cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects, use assays that specifically measure apoptosis.[4] Co-staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry is a standard method.
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Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm if an apoptotic pathway is being activated. The use of a pan-caspase inhibitor like Z-VAD-FMK can determine if the observed cell death is caspase-dependent.[5][6]
Data Presentation: this compound Cytotoxicity Profile
| Concentration (µM) | Cell Viability (% of Vehicle) | Annexin V Positive (%) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 5.1 ± 0.8 |
| 0.01 | 99.2 ± 5.1 | 5.3 ± 1.1 |
| 0.1 | 98.5 ± 3.9 | 5.5 ± 0.9 |
| 1.0 | 97.1 ± 4.2 | 6.2 ± 1.3 |
| 10.0 | 65.3 ± 6.8 | 28.4 ± 3.5 |
| 100.0 | 15.8 ± 3.1 | 75.6 ± 5.2 |
Table shows example data. Researchers should use a concentration well below where cytotoxicity is observed (e.g., ≤ 1.0 µM in this example).
Logical Flow: Distinguishing Specific vs. Cytotoxic Effects
Caption: Decision tree for interpreting this compound effects.
3. How do I properly control for the vehicle used to dissolve this compound?
This compound, like many small molecules, is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). The vehicle itself can have biological effects, especially at higher concentrations.
Recommended Control Experiment:
-
Vehicle Control Group: Always include a control group that is treated with the same final concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound used in the experiment. This ensures that any observed effects are due to the compound and not the solvent. For example, if you test this compound at 1 µM, 5 µM, and 10 µM from a 10 mM stock in DMSO, your vehicle control should contain 0.1% DMSO.
Experimental Protocols
Protocol 1: Competitive Binding Assay to Confirm D3 Receptor Engagement
This protocol determines if this compound competes with a known D3 receptor ligand, confirming target engagement.
Materials:
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Cell membranes prepared from cells expressing the human D3 receptor.
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Radiolabeled D3 receptor ligand (e.g., [³H]-Spiperone, with consideration for its D2/D3 profile).
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This compound.
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PD128,907 (D3 agonist, for positive control).
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Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
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Scintillation fluid and vials.
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Glass fiber filters and filtration manifold.
Procedure:
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Prepare serial dilutions of this compound in Assay Buffer.
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In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol (B65202) for non-specific binding), or 50 µL of your this compound dilution.
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Add 50 µL of the radiolabeled ligand (at a concentration near its Kd).
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Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
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Incubate for 60-90 minutes at room temperature with gentle shaking.
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Rapidly harvest the samples by vacuum filtration onto glass fiber filters.
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Wash the filters three times with ice-cold Assay Buffer.
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Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.
Protocol 2: Annexin V/PI Staining for Apoptosis
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
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Cells in suspension or trypsinized adherent cells.
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This compound.
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Annexin V-FITC (or another fluorophore).
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Propidium Iodide (PI) solution.
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1X Annexin Binding Buffer.
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Phosphate-Buffered Saline (PBS).
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Flow cytometer.
Procedure:
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Seed cells and allow them to adhere (if applicable). Treat with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
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Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
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Centrifuge at 300 x g for 5 minutes and discard the supernatant.
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Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Annexin Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
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Live cells: Annexin V-negative, PI-negative.
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Early apoptotic cells: Annexin V-positive, PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
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Necrotic cells: Annexin V-negative, PI-positive.
-
Dopamine D3 Receptor Signaling Pathway
Caption: Simplified D3 receptor signaling pathway blocked by this compound.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating S33084 preclinical data to clinical applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical data of S33084 and the challenges associated with its translation to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel benzopyranopyrrole compound that acts as a potent, selective, and competitive antagonist of the dopamine (B1211576) D3 receptor.[1] Preclinical studies have demonstrated its high affinity for human D3 receptors (pKi = 9.6), with over 100-fold lower affinity for D2 receptors and more than 30 other receptor types.[1] Its antagonist activity is confirmed by its ability to block dopamine-induced [³⁵S]guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding at human D3 receptors and to abolish the stimulation of mitogen-activated protein kinase (MAPK) coupled to these receptors.[1]
Q2: What are the key preclinical findings for this compound in in vivo models?
In rodent models, this compound has shown a distinct behavioral profile. Notably, it has demonstrated pro-cognitive effects, reversing delay-dependent impairments in social novelty discrimination and novel object recognition tasks.[2] Additionally, this compound has been observed to attenuate hypothermia and penile erections induced by the D3-preferring agonist 7-OH-DPAT.[3] In models of Parkinson's disease, this compound has been shown to improve motor dysfunction.[4] Unlike typical antipsychotics that primarily target D2 receptors, this compound does not induce catalepsy or increase prolactin secretion, suggesting a lower risk of extrapyramidal side effects.[3]
Q3: How does this compound differ from a D2 receptor antagonist like L741,626?
The primary difference lies in their receptor selectivity and resulting behavioral effects. This compound is highly selective for the D3 receptor, while L741,626 is a preferential D2 receptor antagonist.[1] This selectivity leads to distinct in vivo profiles. For instance, L741,626, when administered alone, increases dopamine release in the frontal cortex, nucleus accumbens, and striatum, whereas this compound does not alter basal dopamine levels in these regions.[1] Furthermore, L741,626 shows robust activity in models predictive of antipsychotic efficacy and extrapyramidal side effects, while this compound is largely inactive in these models.[3]
Q4: What are the potential therapeutic indications for this compound based on preclinical data?
The preclinical profile of this compound suggests potential therapeutic utility in conditions where cognitive deficits are a core feature, such as schizophrenia.[2][5] Its ability to improve motor function in animal models of Parkinson's disease also indicates a potential role in treating this neurodegenerative disorder.[4] The lack of D2-like side effects makes it an attractive candidate for exploring novel treatment strategies for these conditions.
Troubleshooting Guides
Problem: Inconsistent results in novel object recognition (NOR) experiments with this compound.
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Possible Cause 1: Habituation. Insufficient habituation of the animals to the testing arena can lead to anxiety and reduced exploration, affecting the reliability of the results.
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Solution: Ensure a consistent and adequate habituation period for all animals before the familiarization phase. A typical protocol involves allowing the animal to freely explore the empty arena for a set duration on consecutive days leading up to the test.
-
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Possible Cause 2: Object preference. Animals may have an innate preference for one of the objects used in the task, confounding the measurement of novelty preference.
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Solution: Before the experiment, test for any inherent object preference by exposing naive animals to both objects simultaneously. Objects should be counterbalanced across experimental groups.
-
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Possible Cause 3: Inter-trial interval. The time between the familiarization and testing phases is critical. If the interval is too short, memory may not be sufficiently challenged; if too long, natural forgetting may occur, masking the effect of the compound.
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Solution: Optimize the inter-trial interval for your specific experimental conditions. A 24-hour interval is commonly used to assess long-term memory.
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Problem: Difficulty replicating the selective D3 antagonist effects of this compound in vitro.
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Possible Cause 1: Assay conditions. The apparent selectivity of a compound can be influenced by the specific conditions of the in vitro assay, such as the radioligand used and the cell line expressing the receptors.[6][7]
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Solution: Carefully control and report all assay parameters. For competitive binding assays, use a D3-selective radioligand like [³H]this compound where possible.[8] For functional assays like GTPγS binding, ensure that the assay conditions are optimized for detecting D3 receptor-mediated signaling.
-
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Possible Cause 2: Receptor expression levels. The level of receptor expression in the cell line used can impact the observed potency and efficacy of the compound.
-
Solution: Use a stable cell line with a known and consistent level of D3 receptor expression. Characterize the receptor expression level in your system.
-
Challenges in Clinical Translation
Translating the promising preclinical data of this compound into clinical applications faces several significant challenges, which may have contributed to its apparent discontinuation from clinical development.
-
High Homology between D2 and D3 Receptors: The significant structural similarity between dopamine D2 and D3 receptors makes achieving high selectivity challenging for drug development.[6][7][9] While this compound demonstrates excellent preclinical selectivity, even minor off-target D2 activity could lead to undesirable side effects in humans, such as extrapyramidal symptoms.
-
Demonstrating Target Engagement in Humans: A critical hurdle is to prove that the drug is engaging the D3 receptor at a sufficient level in the human brain to exert a therapeutic effect. The clinical trial of another selective D3 antagonist, ABT-925, did not show efficacy in schizophrenia, with post-hoc analysis suggesting that the doses used may not have achieved adequate D3 receptor occupancy.[5][10] This highlights the need for robust pharmacodynamic markers, such as those obtained through positron emission tomography (PET) imaging, to guide dose selection in clinical trials.
-
Translational Validity of Animal Models: While preclinical models of cognitive impairment and Parkinson's disease are valuable, their predictive validity for therapeutic efficacy in complex human disorders is not always straightforward. The pro-cognitive effects of this compound in rodents may not directly translate to improved cognitive function in schizophrenia patients, who exhibit a wide range of symptoms and underlying pathologies.
-
Lack of Efficacy in a Discontinued Clinical Trial for a Similar Drug: The failure of ABT-925 to demonstrate efficacy in schizophrenia raises concerns about the therapeutic potential of selective D3 antagonism for this indication.[10] While this compound has a different chemical structure, the negative outcome for a compound with a similar mechanism of action can create challenges in securing funding and regulatory approval for further clinical development.
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor/Transporter | pKi |
| Human Dopamine D3 | 9.6 |
| Human Dopamine D2 | <7.6 |
| Over 30 other receptors | <7.0 |
Data sourced from Millan et al., 2000.[1]
Table 2: In Vivo Effects of this compound in Rodent Models
| Model | Species | Effect of this compound | Dose Range | Reference |
| Social Novelty Discrimination | Rat | Reversal of delay-dependent impairment | 0.04-0.63 mg/kg | [2] |
| Novel Object Recognition | Rat | Reversal of delay-dependent impairment | 0.04-0.63 mg/kg | [2] |
| 7-OH-DPAT-induced Hypothermia | Rat | Attenuation | Not specified | [3] |
| 7-OH-DPAT-induced Penile Erections | Rat | Attenuation | Not specified | [3] |
| 6-OHDA-lesion Model of Parkinson's | Rat | Improvement of motor dysfunction | 0.01-0.64 mg/kg | [4] |
Experimental Protocols
1. Novel Object Recognition (NOR) Test in Rats
-
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is used to assess learning and memory.
-
Procedure:
-
Habituation: Individually house rats and handle them for several days before the experiment. On the two days preceding the test, place each rat in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow for habituation to the environment.
-
Familiarization Phase (T1): Place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
-
2. In Vivo Microdialysis in Freely Moving Rats
-
Principle: This technique allows for the sampling of extracellular fluid from specific brain regions in awake, behaving animals to measure neurotransmitter levels.[11][12]
-
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Drug Administration: Administer this compound or vehicle and continue collecting samples to measure changes in neurotransmitter levels.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine and its metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
3. [³⁵S]GTPγS Binding Assay
-
Principle: This functional assay measures the activation of G protein-coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this activation.[13][14][15]
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Incubation: In a microplate, add the cell membranes, assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compounds (e.g., dopamine as an agonist, this compound as an antagonist).
-
Termination: After incubation at room temperature, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Wash the filters and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For antagonist activity, measure the ability of this compound to inhibit the stimulation of [³⁵S]GTPγS binding by a D3 agonist.
-
Mandatory Visualizations
Caption: this compound blocks presynaptic D3 autoreceptors, preventing dopamine-mediated feedback inhibition.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Key challenges in translating this compound preclinical data to clinical applications.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective D(3) receptor antagonist, this compound, improves parkinsonian-like motor dysfunction but does not affect L-DOPA-induced dyskinesia in 6-hydroxydopamine hemi-lesioned rats [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances and challenges in the search for D2 and D3 dopamine receptor-selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]this compound: a novel, selective and potent radioligand at cloned, human dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the dopamine D3 receptor: an overview of drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of S33084 and GR218231: Selective Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent research compounds, S33084 and GR218231, both recognized for their selective antagonism of the dopamine (B1211576) D3 receptor. This document synthesizes key experimental data on their binding affinities, functional activities, and in vivo profiles to assist researchers in selecting the appropriate tool for their investigations into the role of the D3 receptor in health and disease.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and GR218231, highlighting their potency and selectivity for the dopamine D3 receptor.
| Parameter | This compound | GR218,231 | Reference |
| Binding Affinity (pKi) | |||
| Cloned Human D3 Receptors | 9.6 | Less potent than this compound | [1] |
| Cloned Rat D3 Receptors | 8.72 | Not explicitly stated | [2] |
| Native Rat D3 Receptors | 8.62 | Not explicitly stated | [2] |
| Native Rat D2 Receptors | 6.82 (>100-fold lower than D3) | Selective for D3 over D2 | [1][2] |
| Functional Antagonism (pA2) | |||
| DA-induced [³⁵S]GTPγS binding at hD3 | 9.7 (competitive) | Behaves similarly to this compound | [1] |
Experimental Protocols
The data presented in this guide are derived from a series of well-established experimental protocols designed to characterize the pharmacological properties of dopamine receptor ligands. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This assay is employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and GR218231 at cloned human and native rat dopamine D2 and D3 receptors.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human dopamine D3 or D2 receptors.
-
Rat striatal or nucleus accumbens tissue homogenates for native D2 and D3 receptors, respectively.
-
Radioligand: [³H]Spiperone or [³H]this compound for D3 receptors; [³H]raclopride for D2 receptors.
-
Test compounds: this compound, GR218231.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Aliquots of cell membranes or tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or GR218231).
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand (e.g., haloperidol).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
-
Objective: To determine the functional antagonist properties of this compound and GR218231 at the human dopamine D3 receptor.
-
Materials:
-
Cell membranes from CHO cells expressing human D3 receptors.
-
[³⁵S]GTPγS.
-
Dopamine (agonist).
-
This compound, GR218231 (antagonists).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).
-
-
Procedure:
-
Cell membranes are pre-incubated with varying concentrations of the antagonist (this compound or GR218231) in the assay buffer.
-
Dopamine is then added at a fixed concentration to stimulate the D3 receptors.
-
[³⁵S]GTPγS and GDP are added to the mixture.
-
The reaction is incubated at 30°C for a specified time.
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
The ability of the antagonists to inhibit the dopamine-stimulated [³⁵S]GTPγS binding is quantified, and the pA2 value, a measure of competitive antagonist potency, is calculated.
-
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To assess the effect of this compound and GR218231 on dopamine release in brain regions such as the prefrontal cortex and nucleus accumbens.
-
Materials:
-
Freely moving rats with a microdialysis probe stereotaxically implanted in the target brain region.
-
Microdialysis pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
-
Procedure:
-
The microdialysis probe is continuously perfused with aCSF at a low flow rate.
-
Extracellular fluid from the brain region diffuses across the dialysis membrane into the aCSF.
-
Dialysate samples are collected at regular intervals.
-
This compound or GR218231 is administered systemically (e.g., subcutaneously or intraperitoneally).
-
In some experiments, a D3 agonist like PD128,907 is administered to modulate dopamine release, and the ability of the antagonists to block this effect is measured.
-
The concentration of dopamine in the dialysate samples is analyzed using HPLC with electrochemical detection.
-
Changes in dopamine levels over time are calculated relative to baseline levels before drug administration.
-
Mandatory Visualizations
Signaling Pathway of Dopamine D3 Receptor Antagonism
Caption: Dopamine D3 receptor antagonism by this compound and GR218,231.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of this compound and GR218,231.
Comparative Summary
Both this compound and GR218231 are highly selective antagonists for the dopamine D3 receptor, demonstrating clear advantages over less selective compounds for probing the function of this specific receptor subtype.
-
Potency: The available data consistently indicate that this compound is a more potent D3 receptor antagonist than GR218231, as evidenced by its higher binding affinity (pKi) and functional antagonism (pA2).[1]
-
Selectivity: Both compounds exhibit a high degree of selectivity for the D3 receptor over the D2 receptor, with this compound showing over a 100-fold difference in affinity.[1] This selectivity is crucial for minimizing off-target effects related to D2 receptor blockade, such as extrapyramidal symptoms.
-
In Vitro Profile: this compound and GR218231 act as competitive antagonists, effectively blocking the intracellular signaling cascades initiated by dopamine binding to the D3 receptor, including the inhibition of adenylyl cyclase and the activation of the MAPK pathway.[1]
-
In Vivo Profile: In animal models, both compounds exhibit a similar functional profile. They effectively antagonize the effects of D3 receptor agonists on dopamine release and neuronal activity.[1] Furthermore, their behavioral profiles are consistent with D3 receptor antagonism, showing efficacy in specific models (e.g., attenuation of 7-OH-DPAT-induced hypothermia and penile erections) while being inactive in models predictive of antipsychotic activity or extrapyramidal side effects.[3]
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S33084 and L741,626: Selectivity at D2 and D3 Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely utilized pharmacological tools, S33084 and L741,626, with a focus on their selectivity for dopamine (B1211576) D2 and D3 receptors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate compound for their specific experimental needs.
Introduction
The dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors, are critical targets in the central nervous system for both therapeutic intervention and basic research. Their high degree of structural homology, however, presents a significant challenge in the development of subtype-selective ligands. This compound has emerged as a potent and highly selective D3 receptor antagonist, while L741,626 is recognized as a potent and selective D2 receptor antagonist. Understanding their distinct pharmacological profiles is crucial for the accurate interpretation of experimental results.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and L741,626 at human D2 and D3 receptors, compiled from various in vitro studies.
Table 1: Receptor Binding Affinity (Ki)
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Reference |
| This compound | >1000 | 0.25 (pKi = 9.6) | >4000 | [1] |
| L741,626 | 2.4 | 100 | 0.024 | [Millan et al., 2000] |
| L741,626 | 11.2 | 163 | 0.069 | [2] |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates higher binding affinity. The selectivity ratio indicates the preference for one receptor over the other.
Table 2: Functional Antagonist Potency
| Compound | Assay Type | D2 Receptor Potency | D3 Receptor Potency | Selectivity (D2 potency / D3 potency) | Reference |
| This compound | [³⁵S]GTPγS Binding | >10,000 nM (pIC₅₀ < 5.0) | 2.0 nM (pA₂ = 9.7) | >5000 | [1] |
| L741,626 | Mitogenesis Assay | 4.46 nM (EC₅₀) | 90.4 nM (EC₅₀) | 0.049 | [2] |
Note: pA₂ is a measure of the potency of a competitive antagonist. EC₅₀/IC₅₀ values represent the concentration of an antagonist that produces 50% of its maximal effect/inhibition.
Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays. The following are detailed methodologies for key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and L741,626 for D2 and D3 receptors.
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human D2 or D3 dopamine receptor.
Membrane Preparation:
-
Cells are cultured to confluency and harvested.
-
The cell pellet is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
Binding Assay Protocol:
-
Cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]lodosulpride for D2/D3 receptors or [³H]spiperone for D2 receptors) at a concentration near its Kd value.
-
Increasing concentrations of the unlabeled competitor compound (this compound or L741,626) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., haloperidol (B65202) or (+)-butaclamol).
-
The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma or beta counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays
Objective: To measure the ability of an antagonist to block agonist-stimulated G-protein activation.
Principle: D2 and D3 receptors are coupled to Gi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to measure this activation.
Protocol:
-
Cell membranes expressing D2 or D3 receptors are pre-incubated with the antagonist (this compound or L741,626) at various concentrations.
-
A dopamine receptor agonist (e.g., dopamine or quinpirole) is added to stimulate the receptors.
-
[³⁵S]GTPγS is added to the reaction mixture.
-
The incubation is carried out at 30°C for a specific time (e.g., 30-60 minutes).
-
The reaction is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (IC₅₀ or pA₂).
Objective: To measure the ability of an antagonist to reverse agonist-induced inhibition of adenylyl cyclase.
Principle: Activation of Gi/o-coupled D2 and D3 receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Whole cells expressing D2 or D3 receptors are incubated with the antagonist (this compound or L741,626) at various concentrations.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
A dopamine receptor agonist is added to inhibit forskolin-stimulated cAMP production.
-
The incubation is carried out for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is used to determine its potency.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical Gi/o-coupled signaling pathway for D2 and D3 dopamine receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Logical Relationship: Receptor Selectivity
Caption: Conceptual diagram illustrating the basis of receptor selectivity for this compound and L741,626.
Conclusion
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the D3 Receptor Antagonists S33084 and SB-277011A for Preclinical Research
This guide provides a detailed comparison of two prominent dopamine (B1211576) D3 receptor antagonists, S33084 and SB-277011A, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their preclinical studies. The comparison covers receptor binding affinity, selectivity, in vivo behavioral effects, and available pharmacokinetic data, supported by experimental evidence.
Receptor Binding Profile
Both this compound and SB-277011A are potent and selective antagonists for the dopamine D3 receptor. Their binding affinities are summarized in the table below.
| Compound | Receptor | Species | pKi | Ki (nM) | Selectivity (D2/D3) |
| This compound | Human D3 | Human | 9.6[1] | 0.25 | >100-fold[1] |
| Human D2 | Human | <7.6 | >25 | ||
| SB-277011A | Human D3 | Human | 7.95 - 8.40[2][3] | 1.12 - 11.2 | ~100-fold[2] |
| Human D2 | Human | ~6.0 | ~1000 | ||
| Rat D3 | Rat | 7.97[2][3] | 10.7 | ~80-fold[2] | |
| Rat D2 | Rat | ~6.0 | ~1000 |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. Lower Ki values indicate higher binding affinity.
In Vitro Functional Activity
This compound has been demonstrated to be a competitive antagonist at human D3 receptors. In functional assays, it potently antagonized dopamine-induced [³⁵S]GTPγS binding with a pA₂ value of 9.7.[1] It also effectively abolished the stimulation of mitogen-activated protein (MAP) kinase by dopamine at D3 receptors.[1]
SB-277011A also acts as a competitive antagonist at the D3 receptor.[4]
In Vivo Behavioral Effects
The differing in vivo profiles of this compound and SB-277011A may guide their application in specific preclinical models.
This compound
-
Cognition: this compound has shown pro-cognitive effects. It reversed delay-dependent impairments in social novelty discrimination and novel object recognition tasks in rats.[5] These effects are believed to be mediated, at least in part, by actions in the prefrontal cortex.[5]
-
Extrapyramidal Symptoms: this compound is reported to be inactive in models that predict extrapyramidal side effects, such as the induction of catalepsy.[6] Interestingly, at a low dose (0.625 mg/kg, s.c.), it significantly inhibited haloperidol-induced catalepsy, though higher doses did not have this effect.[7]
-
Antipsychotic-like Activity: this compound showed little effect in models of antipsychotic activity, such as conditioned avoidance behavior and amphetamine- or cocaine-induced hyperlocomotion.[6]
SB-277011A
-
Addiction Models: SB-277011A has been extensively studied in animal models of addiction.
-
It has been shown to reduce nicotine-enhanced brain reward and the rewarding effects of methamphetamine.[3][8]
-
It can decrease binge-like consumption of ethanol (B145695) in mice.
-
SB-277011A has also been found to inhibit cocaine-seeking behaviors.[4]
-
-
Extrapyramidal Symptoms: Similar to this compound, SB-277011A does not induce catalepsy on its own and has been shown to dose-dependently reduce haloperidol-induced catalepsy.[7]
-
Locomotor Activity: SB-277011A generally does not affect spontaneous locomotor activity.[4]
Pharmacokinetic Profile
Limited pharmacokinetic data is available for this compound in publicly accessible literature. In contrast, the pharmacokinetics of SB-277011A have been characterized in several species.
| Compound | Species | Oral Bioavailability | Plasma Clearance | Brain Penetration |
| This compound | - | - | - | - |
| SB-277011A | Rat | 35%[9] | Low (20 ml/min/kg)[9] | Good (Brain/Blood Ratio: 3.6:1)[2] |
| Dog | 43%[9] | Moderate (14 ml/min/kg)[9] | - | |
| Cynomolgus Monkey | 2%[9] | High (58 ml/min/kg)[9] | - |
The metabolism of SB-277011A appears to involve aldehyde oxidase, and its clearance varies across species.[9] The high clearance in monkeys and humans suggests potentially low oral bioavailability in primates.[9]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to dopamine receptors.
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human or rat dopamine D2 or D3 receptor are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
Binding Assay:
-
A fixed concentration of a radioligand with known high affinity for the receptor (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound (this compound or SB-277011A) is added to compete for binding with the radioligand.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conditioned Place Preference (CPP) for Nicotine (B1678760) in Rats (General Protocol)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
Apparatus:
-
A two-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning Phase (Baseline Preference): On day 1, rats are allowed to freely explore both compartments of the apparatus for a set duration (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.
-
Conditioning Phase (4-8 days):
-
On drug conditioning days, rats receive an injection of nicotine (e.g., 0.1-1.4 mg/kg, s.c.) and are immediately confined to one of the compartments (typically the initially non-preferred one) for a set duration (e.g., 30 minutes).[10]
-
On saline conditioning days, rats receive a saline injection and are confined to the opposite compartment for the same duration.
-
The drug and saline conditioning sessions are alternated over several days.
-
-
Test Phase (Post-conditioning): On the test day, rats are placed back into the apparatus in a drug-free state and allowed to freely explore both compartments. The time spent in each compartment is recorded.
Data Analysis:
-
A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Conditioned Place Preference (CPP) Workflow.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating S33084's D3 Receptor Antagonism Using the Agonist PD128,907: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine (B1211576) D3 receptor antagonist S33084 with other relevant compounds, focusing on its validation through the use of the D3 receptor agonist PD128,907. Experimental data from various assays are presented to objectively assess its performance and selectivity.
Executive Summary
This compound is a potent and selective antagonist of the dopamine D3 receptor. Its antagonistic properties have been extensively validated in a variety of preclinical experimental paradigms, often employing the selective D3 receptor agonist PD128,907 to probe D3 receptor function. This guide summarizes the key findings from in vitro and in vivo studies, providing a comparative analysis with other D2/D3 receptor ligands. The data presented herein supports the utility of this compound as a valuable research tool for elucidating the physiological and pathophysiological roles of the D3 receptor.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a receptor antagonist is a critical parameter in drug development. The following table summarizes the binding affinities (pKi) of this compound and other key compounds for the human dopamine D3 and D2 receptors. A higher pKi value indicates a higher binding affinity.
| Compound | pKi (hD3) | pKi (hD2) | D2/D3 Selectivity Ratio |
| This compound | 9.6 [1] | < 7.6 | > 100-fold |
| PD128,907 (Agonist) | ~8.5 | ~7.5 | ~10-fold |
| GR218,231 | High | Lower | Selective for D3 |
| L741,626 | Lower | High | Preferential for D2 |
| SB-277011A | 7.95 (human) | Lower | 120-fold (human)[2] |
Functional Antagonism of PD128,907-Mediated Effects
The antagonistic properties of this compound are not only evident in its binding affinity but also in its ability to block the functional effects of D3 receptor activation by agonists like PD128,907.
In Vitro Functional Assays
In functional assays, this compound potently and competitively antagonizes dopamine-induced G-protein activation at D3 receptors, with a pA2 value of 9.7 in a [³⁵S]GTPγS binding assay.[1] The pA2 value is a measure of the potency of an antagonist in a functional assay.
| Assay | Agonist | Effect of this compound |
| [³⁵S]GTPγS Binding | Dopamine | Competitive antagonism (pA2 = 9.7)[1] |
| MAP Kinase Activation | Dopamine | Concentration-dependent abolishment of stimulation[1] |
In Vivo Models
In vivo studies in rats have demonstrated the ability of this compound to block the physiological and behavioral effects induced by PD128,907.
| In Vivo Model | Agonist | Effect of PD128,907 | Effect of this compound Pre-treatment |
| Frontocortical Dopamine Release | PD128,907 | Suppression | Dose-dependent blockade of suppression[1] |
| Firing Rate of VTA Dopaminergic Neurons | PD128,907 | Inhibition | Antagonism of inhibition |
| Hypothermia | PD128,907 | Induction | Dose-dependent attenuation[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the D3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human D3 receptor.
-
Radioligand (e.g., [³H]this compound[4] or [³H]spiperone).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D3 ligand.
-
Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[5]
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional antagonism of a test compound by quantifying its effect on agonist-stimulated G-protein activation.
Materials:
-
Membrane preparations from cells expressing the human D3 receptor.
-
[³⁵S]GTPγS.
-
D3 receptor agonist (e.g., PD128,907 or dopamine).
-
Test antagonist (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membranes with varying concentrations of the antagonist (this compound) in the assay buffer.
-
Add a fixed concentration of the agonist (PD128,907) to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
If using SPA beads, add the beads and allow them to settle. If using filter plates, terminate the reaction by filtration.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data is analyzed to determine the antagonist's potency (pA2).[6]
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of this compound on PD128,907-induced changes in extracellular dopamine levels in a specific brain region (e.g., prefrontal cortex).
Materials:
-
Laboratory rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound and PD128,907 solutions.
-
HPLC system with electrochemical detection.
Procedure:
-
Surgically implant a guide cannula targeting the prefrontal cortex of the rat under anesthesia. Allow for recovery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer this compound (systemically or locally via reverse dialysis).
-
Subsequently, administer PD128,907.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Compare the dopamine levels before and after drug administration to determine the antagonistic effect of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the validation process.
Caption: D3 receptor signaling pathway activated by PD128,907 and blocked by this compound.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Conclusion
The data compiled in this guide robustly demonstrates that this compound is a potent and selective antagonist of the dopamine D3 receptor. Its ability to competitively block the binding and functional effects of the D3 agonist PD128,907, both in vitro and in vivo, solidifies its characterization. The high selectivity of this compound for the D3 receptor over the D2 receptor makes it a superior tool for investigating the specific roles of the D3 receptor in neurological and psychiatric disorders, compared to less selective compounds. Researchers and drug development professionals can confidently utilize this compound in their studies to further unravel the complexities of the dopaminergic system.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound: a novel, selective and potent radioligand at cloned, human dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
S33084 vs. First-Generation Antipsychotics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the selective dopamine (B1211576) D3 receptor antagonist, S33084, and first-generation antipsychotics (FGAs), which primarily act as dopamine D2 receptor antagonists. The information presented is based on available experimental data to inform research and development in the field of antipsychotic therapies.
Executive Summary
First-generation antipsychotics (FGAs), the cornerstone of schizophrenia treatment for decades, exert their therapeutic effect on positive symptoms through potent blockade of the dopamine D2 receptor.[1] However, this mechanism is also associated with significant extrapyramidal side effects (EPS) and a limited impact, or even worsening, of negative and cognitive symptoms.[2] this compound represents a novel investigational compound with high selectivity for the dopamine D3 receptor, a target implicated in the cognitive and negative symptom domains of schizophrenia. Preclinical evidence suggests a distinct efficacy profile for this compound compared to FGAs, with potential benefits for cognitive deficits without the motor side effects characteristic of D2 antagonism. A significant limitation in this comparison is the current absence of publicly available clinical trial data for this compound.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference in the efficacy profiles of this compound and FGAs stems from their distinct primary molecular targets within the dopaminergic system.
First-Generation Antipsychotics (FGAs): FGAs, such as haloperidol (B65202), are potent antagonists of the dopamine D2 receptor.[1] The therapeutic action against positive symptoms (e.g., hallucinations, delusions) is attributed to the blockade of D2 receptors in the mesolimbic pathway.[3] However, their antagonism of D2 receptors in the nigrostriatal pathway leads to a high incidence of EPS, including parkinsonism, dystonia, and tardive dyskinesia. Furthermore, D2 receptor blockade in the mesocortical pathway may contribute to the exacerbation of negative and cognitive symptoms.[2]
This compound: In contrast, this compound is a highly selective and competitive antagonist of the dopamine D3 receptor, exhibiting over 100-fold lower affinity for the D2 receptor.[4] D3 receptors are predominantly expressed in limbic and cortical brain regions associated with cognition, motivation, and emotion.[5] By selectively targeting D3 receptors, this compound is hypothesized to modulate dopaminergic activity in these key areas without inducing the widespread D2 blockade that causes the characteristic side effects of FGAs.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials of this compound and FGAs have not been published. Therefore, this comparison relies on preclinical data from various animal models designed to assess antipsychotic-like activity across the three core symptom domains of schizophrenia.
| Efficacy Domain | First-Generation Antipsychotics (e.g., Haloperidol) | This compound | Supporting Preclinical Evidence |
| Positive Symptoms | Effective: Consistently reduces conditioned avoidance responding and hyperactivity induced by dopamine agonists. | Inactive: Shows little to no effect in models of conditioned avoidance behavior and does not inhibit locomotor responses to amphetamine or cocaine.[6] | Conditioned Avoidance Response (CAR) test, Amphetamine-induced hyperlocomotion. |
| Negative Symptoms | Limited Efficacy/Worsening: Can induce secondary negative symptoms. | Potential Efficacy (Hypothesized): D3 receptor antagonism is a proposed mechanism for treating negative symptoms, though direct preclinical evidence for this compound in specific negative symptom models is not extensively published. | Models of social interaction and motivation are used to assess negative symptoms.[7][8][9] |
| Cognitive Symptoms | Impairment/No Benefit: High doses can impair cognitive performance.[2][10] Meta-analyses show poorer performance on several cognitive domains compared to second-generation antipsychotics.[2][11] | Improves Deficits: Reverses cognitive impairment in a novel object recognition task in a neurodevelopmental animal model of schizophrenia. | Novel Object Recognition (NOR) test in socially isolated rats. |
| Extrapyramidal Side Effects (EPS) | High Incidence: Induces catalepsy, a rodent model of parkinsonian rigidity. | Inactive: Does not induce catalepsy.[6] | Catalepsy bar test. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are crucial for the interpretation of the comparative data.
Conditioned Avoidance Response (CAR)
-
Purpose: To assess potential antipsychotic activity against positive symptoms.
-
Apparatus: A shuttle box with two compartments separated by a door, equipped with a warning stimulus (e.g., a light or tone) and a grid floor for delivering a mild foot shock.
-
Procedure: A trial begins with the presentation of the warning stimulus (conditioned stimulus, CS). If the animal moves to the other compartment within a set time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the CS is terminated. If the animal fails to move, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor. The animal can escape the shock by moving to the other compartment (escape response). The number of avoidance responses is the primary measure of efficacy. FGAs typically suppress avoidance responses at doses that do not impair the escape response.
Novel Object Recognition (NOR) Test
-
Purpose: To evaluate effects on learning and memory, relevant to the cognitive symptoms of schizophrenia.
-
Apparatus: An open-field arena.
-
Procedure: The test consists of three phases:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate.
-
Familiarization/Training: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test/Choice: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. This compound has been shown to reverse deficits in this task in animal models of schizophrenia.
-
Catalepsy Bar Test
-
Purpose: To assess the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonian-like rigidity.
-
Apparatus: A horizontal bar raised a few centimeters from a surface.
-
Procedure: The animal's forepaws are placed on the bar. The latency to remove both paws from the bar is measured. A prolonged latency to move is indicative of catalepsy. FGAs like haloperidol induce a dose-dependent increase in the time the animal remains in this unnatural posture, while this compound is inactive in this model.[6]
Signaling Pathway Diagrams
The distinct pharmacological profiles of this compound and first-generation antipsychotics can be visualized through their differential engagement with dopamine receptor signaling pathways.
Caption: FGA Signaling Pathway.
Caption: this compound Signaling Pathway.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound possesses a fundamentally different mechanism of action and efficacy profile compared to first-generation antipsychotics. Its selectivity for the D3 receptor appears to spare it from the motor side effects that plague FGAs, while offering a potential new avenue for treating the challenging cognitive and negative symptoms of schizophrenia.
The critical next step in evaluating the therapeutic potential of this compound is the execution of well-controlled clinical trials in patients with schizophrenia. Such studies will be essential to determine if the promising preclinical findings on cognition translate to humans and to establish its overall safety and efficacy profile relative to existing antipsychotic agents. The absence of clinical data for this compound means that its comparative efficacy remains, for now, a subject of preclinical investigation and hypothesis. Researchers are encouraged to consider the distinct pharmacological profiles of D2 and D3 antagonists in the design of future studies and the development of novel therapeutic strategies for schizophrenia.
References
- 1. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 2. Haloperidol versus second-generation antipsychotics on the cognitive performance of individuals with schizophrenia and related disorders: pairwise meta-analysis of randomized controlled trials [trends.periodikos.com.br]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant Mouse Models: Genotype-Phenotype Relationships to Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Negative Symptoms of Schizophrenia and Dopaminergic Transmission: Translational Models and Perspectives Opened by iPSC Techniques [frontiersin.org]
- 10. A meta-analysis of cognitive change with haloperidol in clinical trials of atypical antipsychotics: dose effects and comparison to practice effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Binding Affinity: A Comparative Analysis of S33084 and Raclopride
For researchers and professionals in drug development, understanding the nuanced interactions of compounds with their biological targets is paramount. This guide provides a detailed comparison of the in vitro binding affinities of two notable dopamine (B1211576) receptor ligands: S33084, a selective D3 receptor antagonist, and raclopride (B1662589), a widely used D2/D3 receptor antagonist. This analysis is supported by experimental data from published literature to aid in the objective evaluation of their performance.
Comparative Binding Profile
The following table summarizes the in vitro binding affinities (Ki or Kd) of this compound and raclopride for various dopamine and serotonin (B10506) receptors. It is important to note that the data presented is compiled from multiple studies, and variations in experimental conditions may influence the absolute values.
| Receptor | This compound | Raclopride |
| Dopamine D2 | pKi: <7.0 (>100 nM) | Ki: 1.5-2.1 nM; Kd: 1.0-3.9 nM[1][2][3] |
| Dopamine D3 | pKi: 9.6 (0.25 nM) | Ki: 1.2-2.1 nM[1] |
| Other Receptors | >100-fold lower affinity for over 30 other receptors examined | High selectivity for D2/D3 receptors with much less affinity for other receptors[2] |
Key Observations:
-
This compound demonstrates remarkable selectivity for the dopamine D3 receptor, with a pKi value of 9.6, indicating high affinity.[1] Its affinity for the D2 receptor and a wide panel of other neurotransmitter receptors is significantly lower, highlighting its specific pharmacological profile.[1]
-
Raclopride exhibits high affinity for both dopamine D2 and D3 receptors, with Ki and Kd values in the low nanomolar range.[1][2][3] It is considered a selective D2/D3 antagonist with relatively equal preference for both receptor subtypes.[1]
Experimental Protocols
The determination of in vitro binding affinities for this compound and raclopride typically involves radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Binding Assay for Dopamine D2 and D3 Receptors
This competitive binding assay measures the ability of a test compound (e.g., this compound or raclopride) to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human or rat dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest. For D2/D3 receptors, [3H]-spiperone or [3H]-raclopride are commonly used.
-
Test Compounds: this compound and raclopride.
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol) to determine the amount of radioligand that binds to non-receptor sites.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Incubation:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or raclopride).
-
Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control) are included.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on each filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for In Vitro Binding Affinity Assay
Workflow of a typical radioligand binding assay.
Dopamine D2/D3 Receptor Signaling Pathway
Inhibitory signaling of D2/D3 receptors.
References
- 1. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased dopamine D2/D3 receptor binding after recovery from anorexia nervosa measured by positron emission tomography and [11c]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
S33084: A Comparative Guide to its Selectivity for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of S33084, with a specific focus on its interaction with serotonin (B10506) (5-HT) receptors. The available experimental data robustly demonstrates that this compound is a highly potent and selective antagonist for the dopamine (B1211576) D3 receptor, with markedly lower affinity for other neurotransmitter receptors, including the serotonin receptor family.
Executive Summary
This compound exhibits a pronounced selectivity for the human dopamine D3 receptor. Published data indicates that its affinity for the D3 receptor is over 100-fold higher than for the dopamine D2 receptor and more than 30 other receptors screened.[1] While a comprehensive public dataset detailing the binding affinities of this compound across all individual serotonin receptor subtypes is not available, the existing evidence strongly supports its negligible interaction with these receptors at concentrations where it potently blocks D3 receptors. This high selectivity makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of the dopamine D3 receptor.
Quantitative Analysis of this compound Binding Affinity
The following table summarizes the known binding affinities of this compound for the human dopamine D3 and D2 receptors. This data serves as the primary evidence for its selectivity.
| Receptor | pKi | Ki (nM) | Selectivity (fold) vs. D3 |
| Dopamine D3 | 9.6 | 0.25 | - |
| Dopamine D2 | < 7.6 | > 25 | > 100 |
Data sourced from Millan et al., J Pharmacol Exp Ther, 2000.[1]
Note: A comprehensive screening of this compound against a full panel of serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, 5-HT6, 5-HT7) with publicly available Ki values could not be identified in the current literature. The statement of ">100-fold lower affinity for... all other receptors (>30) examined" suggests that the affinity for serotonin receptors is in the micromolar range or lower.
Experimental Protocols
The binding affinity of this compound is determined using in vitro radioligand binding assays. Below is a detailed methodology representative of the techniques employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., dopamine D3, D2, or various 5-HT receptor subtypes).
-
Radioligand specific for the receptor of interest (e.g., [³H]spiperone for D2/D3 receptors, or specific radioligands for each 5-HT receptor subtype).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a non-labeled ligand for non-specific binding) are incubated together in the incubation buffer. The reaction is allowed to reach equilibrium.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Determining Receptor Binding Affinity
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Workflow for Radioligand Binding Assay.
This compound Mechanism of Action at the Dopamine D3 Receptor
This compound acts as a competitive antagonist at the dopamine D3 receptor. This means it binds to the receptor at the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, it prevents dopamine from binding and initiating downstream signaling. The dopamine D3 receptor is a Gi-coupled receptor, and its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: this compound Antagonism at the D3 Receptor.
Conclusion
The available scientific literature firmly establishes this compound as a highly selective dopamine D3 receptor antagonist. Its affinity for the D3 receptor is substantially higher than for the D2 receptor and a broad range of other neurotransmitter receptors, including those in the serotonin family. This pronounced selectivity makes this compound an invaluable research tool for isolating and studying the functions of the dopamine D3 receptor system. While a detailed binding profile across all serotonin receptor subtypes is not publicly available, the existing data provides strong evidence that this compound has minimal, if any, significant functional interaction with serotonin receptors at concentrations where it exerts its potent D3 receptor antagonism.
References
Validating the Mechanism of S33084: A Comparative Guide Using D3 Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of S33084, a potent and selective dopamine (B1211576) D3 receptor antagonist. By comparing the effects of this compound in wild-type animals with those in D3 receptor knockout (KO) mice, researchers can definitively attribute its pharmacological effects to its interaction with the D3 receptor.
This compound displays high affinity for human D3 receptors with a pKi of 9.6, showing over 100-fold lower affinity for D2 receptors and other receptor types.[1] It acts as a competitive antagonist at D3 receptors.[1] In preclinical studies, this compound has been shown to attenuate behaviors elicited by D3 receptor agonists.[2] The use of D3 receptor knockout mice provides a crucial tool to confirm that the observed effects of this compound are indeed mediated by the D3 receptor. In these mice, the genetic elimination of the D3 receptor should abolish the effects of this compound.
Comparative Data on this compound's Effects
The following tables summarize the expected quantitative outcomes from key experiments designed to validate the D3 receptor-mediated mechanism of this compound.
Table 1: Effect of this compound on Locomotor Activity in Wild-Type vs. D3 KO Mice
| Animal Model | Treatment Group | Locomotor Activity (Distance Traveled in cm) | Statistical Significance (vs. Vehicle) |
| Wild-Type | Vehicle | 3500 ± 300 | - |
| Wild-Type | This compound (10 mg/kg) | 3400 ± 250 | Not Significant |
| D3 KO | Vehicle | 4500 ± 400 | - |
| D3 KO | This compound (10 mg/kg) | 4450 ± 380 | Not Significant |
Note: Data are hypothetical and for illustrative purposes, based on the known pharmacology of this compound which is reported to have minimal effect on spontaneous locomotor activity.[1] D3 knockout mice may exhibit baseline hyperlocomotion.
Table 2: Antagonism of PD128,907-Induced Hypolocomotion by this compound
| Animal Model | Treatment Group | Locomotor Activity (Distance Traveled in cm) | % Reversal of PD128,907 Effect |
| Wild-Type | Vehicle + PD128,907 (D3 Agonist) | 1500 ± 200 | - |
| Wild-Type | This compound (10 mg/kg) + PD128,907 | 3200 ± 280 | 85% |
| D3 KO | Vehicle + PD128,907 | 3300 ± 310 | N/A (No significant effect of PD128,907 expected) |
| D3 KO | This compound (10 mg/kg) + PD128,907 | 3250 ± 300 | N/A |
Note: Data are hypothetical and for illustrative purposes. This compound is known to block the effects of D3 agonists like PD128,907.[1] In D3 KO mice, PD128,907 is expected to have no effect, and therefore this compound would have no effect to reverse.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Locomotor Activity Assay
Objective: To assess the effect of this compound on spontaneous locomotor activity in wild-type and D3 knockout mice.
Animals: Adult male wild-type (C57BL/6J) and D3 receptor knockout mice (on a C57BL/6J background), weighing 25-30g, are used. Animals are housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (10 mg/kg, intraperitoneally) or vehicle (e.g., saline with 5% DMSO) to both wild-type and D3 KO mice.
-
Immediately after injection, place each mouse into an open-field arena (40 cm x 40 cm x 30 cm).
-
Record locomotor activity for 60 minutes using an automated video-tracking system.
-
Analyze the total distance traveled (in cm) as the primary measure of locomotor activity.
Antagonism of D3 Agonist-Induced Hypolocomotion
Objective: To determine if this compound can reverse the hypolocomotion induced by the D3 receptor agonist PD128,907 in wild-type mice and to confirm the lack of this effect in D3 KO mice.
Animals: Adult male wild-type and D3 receptor knockout mice are used, as described above.
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Pre-treat mice with either this compound (10 mg/kg, i.p.) or vehicle 30 minutes prior to the administration of the D3 agonist.
-
Administer PD128,907 (0.5 mg/kg, subcutaneously) or vehicle.
-
Immediately after the second injection, place mice in the open-field arena.
-
Record locomotor activity for 60 minutes.
-
Analyze the total distance traveled and calculate the percent reversal of the PD128,907-induced effect by this compound in wild-type mice.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental logic.
Caption: this compound antagonism at the D3 receptor in a wild-type neuron.
Caption: Absence of a target for this compound in a D3 receptor knockout neuron.
Caption: Logical workflow for validating this compound's mechanism using knockout mice.
By following this comparative guide, researchers can effectively utilize D3 receptor knockout mice to provide robust evidence for the D3 receptor-mediated mechanism of action of this compound. The absence of an effect of this compound in D3 knockout mice, in contrast to its effects in wild-type animals, would be the definitive evidence of its selectivity.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of S33084 and Other Benzopyranopyrrole Derivatives as Dopamine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the benzopyranopyrrole derivative S33084 and other related compounds, focusing on their performance as dopamine (B1211576) receptor antagonists. The information presented herein is supported by experimental data to facilitate an objective evaluation of these potential therapeutic agents.
Introduction to this compound and Related Compounds
This compound is a novel benzopyranopyrrole derivative that has demonstrated high affinity and selectivity for the dopamine D3 receptor.[1][2] Its unique pharmacological profile has prompted comparative studies with other dopamine receptor antagonists to elucidate the specific roles of D2 and D3 receptors in various physiological and pathological processes. This guide focuses on a head-to-head comparison of this compound with GR218,231, another selective D3 receptor antagonist, and L741,626, a preferential D2 receptor antagonist.[1][3] Understanding the distinct properties of these compounds is crucial for the development of targeted therapies for neuropsychiatric disorders.
Quantitative Performance Data
The following tables summarize the key quantitative data from comparative studies of this compound, GR218,231, and L741,626.
Table 1: Receptor Binding Affinity (pKi)
| Compound | Human D3 Receptor | Human D2 Receptor | Selectivity (D3 vs. D2) |
| This compound | 9.6[1] | >100-fold lower affinity than for D3[1] | >100-fold for D3[1] |
| GR218,231 | Selective for D3 over D2[1] | Lower affinity than for D3[1] | Selective for D3 |
| L741,626 | Lower affinity than for D2[1] | Preferential for D2[1] | Preferential for D2 |
Table 2: Functional Antagonist Activity (pA2)
| Compound | Functional Antagonism at Human D3 Receptors |
| This compound | 9.7 (competitive antagonist)[1] |
| GR218,231 | Behaves similarly to this compound[1] |
| L741,626 | Preferential D2 receptor antagonist[1] |
Table 3: In Vivo Neurochemical and Behavioral Effects
| Effect | This compound | GR218,231 | L741,626 |
| Dopamine Levels (alone) | No modification in frontal cortex, nucleus accumbens, or striatum.[1] | Similar neurochemical profile to this compound.[1] | Increased dopamine release in frontal cortex, mesolimbic, and striatal regions.[1] |
| Firing Rate of Dopaminergic Neurons (alone) | No modification in ventrotegmental area.[1] | Similar electrophysiological profile to this compound.[1] | Enhanced firing rate.[1] |
| Antagonism of D3 Agonist (PD128,907) | Dose-dependently blocked suppression of frontocortical dopamine release and firing of dopaminergic neurons.[1] | Blocked actions of PD128,907.[1] | Blocked actions of PD128,907.[1] |
| 7-OH-DPAT-induced Hypothermia and Penile Erections | Attenuated.[3] | Attenuated.[3] | Inhibited all responses elicited by 7-OH-DPAT.[3] |
| Antipsychotic and Extrapyramidal Activity Models | Inactive.[3] | Inactive.[3] | Robust activity.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the affinity of the compounds for dopamine D2 and D3 receptors. Membranes from cells expressing the respective human dopamine receptor subtypes were incubated with a specific radioligand (e.g., [³H]spiperone for D2 and D3 receptors) and various concentrations of the competing test compounds (this compound, GR218,231, or L741,626). Non-specific binding was determined in the presence of a high concentration of a non-labeled standard. After incubation, the membranes were filtered and the radioactivity was counted. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor agonism. Membranes from cells expressing the human D3 receptor were incubated with GDP, the test compound, and a fixed concentration of dopamine. The reaction was initiated by the addition of [³⁵S]GTPγS. The amount of [³⁵S]GTPγS bound to the G-proteins was measured by scintillation counting. For antagonist activity, the assay was performed in the presence of a fixed concentration of dopamine and varying concentrations of the antagonist. The pA2 value, a measure of antagonist potency, was determined from the Schild plot.
Mitogen-Activated Protein (MAP) Kinase Activation Assay
Cells expressing the human D3 receptor were stimulated with dopamine in the presence or absence of the antagonist compounds. Cell lysates were then subjected to SDS-PAGE and Western blotting using antibodies specific for the phosphorylated (activated) form of MAP kinase (e.g., ERK1/2). The intensity of the phosphorylated MAP kinase bands was quantified to determine the extent of receptor activation and its inhibition by the antagonists.
In Vivo Microdialysis
This technique was used to measure extracellular dopamine levels in the brain of freely moving rats. A microdialysis probe was stereotaxically implanted into a specific brain region (e.g., frontal cortex, nucleus accumbens, or striatum). Artificial cerebrospinal fluid was perfused through the probe, and the collected dialysate was analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Baseline dopamine levels were established before the administration of the test compounds.
In Vivo Electrophysiology
Extracellular single-unit recordings were performed to measure the firing rate of dopaminergic neurons in the ventral tegmental area of anesthetized rats. A recording electrode was lowered into the target brain region to isolate the spontaneous activity of individual neurons. The firing rate was recorded before and after the administration of the test compounds or a dopamine agonist/antagonist.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Dopamine D2/D3 Receptor Signaling Pathway.
Caption: In Vivo Microdialysis Experimental Workflow.
Structure-Activity Relationships of Benzopyranopyrrole Derivatives
The benzopyranopyrrole scaffold has been a subject of interest for the development of dopamine receptor ligands. Structure-activity relationship (SAR) studies have revealed that modifications to this core structure can significantly impact affinity and selectivity for D2 and D3 receptors. For instance, a new series of benzopyrano[3,4-c]pyrrole derivatives were synthesized and evaluated, leading to the identification of this compound as a potent and selective D3 antagonist.[4] Further research into related structures, such as benzo-fused analogues of known dopamine agonists, has provided additional insights into the structural requirements for D2 receptor affinity.
Clinical Development Status
As of the latest available information, this compound and GR218,231 are primarily considered research tools for investigating the roles of the D3 receptor and have not been extensively reported in clinical trials. L741,626 is also predominantly used in a preclinical research setting to differentiate D2-mediated effects from those of other dopamine receptor subtypes. A thorough search of clinical trial registries did not yield any active or completed clinical trials for this compound or GR218,231 for specific therapeutic indications. L741,626 has been used in preclinical studies but its progression to human clinical trials is not documented in publicly available databases. Drug development professionals should consider these compounds as early-stage investigational tools with potential for future therapeutic development pending further preclinical and clinical evaluation.
Conclusion
This compound stands out as a potent and highly selective D3 receptor antagonist with a distinct in vivo profile compared to the preferential D2 antagonist L741,626. The comparative data presented in this guide highlights the differential roles of D2 and D3 receptors in mediating neurochemical and behavioral effects. While this compound and related benzopyranopyrrole derivatives hold promise for the development of targeted therapies, their clinical utility remains to be established through further investigation. This guide serves as a valuable resource for researchers and drug development professionals in the ongoing exploration of novel dopamine receptor modulators.
References
- 1. Synthesis and dopaminergic properties of benzo-fused analogues of quinpirole and quinelorane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzopyrano[3,4-c]pyrrole derivatives as potent and selective dopamine D3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Advantage: S33084 Outperforms Non-Selective Dopamine Antagonists in Preclinical Models
For researchers and drug development professionals, the quest for more precise pharmacological tools is paramount. In the realm of dopamine (B1211576) modulation, the selective D3 receptor antagonist, S33084, demonstrates significant advantages over non-selective dopamine antagonists. These benefits, supported by extensive experimental data, include a superior side-effect profile, particularly the absence of extrapyramidal symptoms, and a targeted mechanism of action that avoids the widespread disruption of dopamine signaling seen with broader-acting agents.
This guide provides a comprehensive comparison of this compound and non-selective dopamine antagonists, presenting key experimental data in a structured format, detailing the methodologies of pivotal studies, and illustrating the underlying signaling pathways and experimental workflows.
Superior Selectivity and a Favorable In Vivo Profile
This compound distinguishes itself from non-selective dopamine antagonists through its remarkable selectivity for the dopamine D3 receptor over the D2 receptor. This specificity is critical, as the blockade of D2 receptors is largely associated with the undesirable extrapyramidal side effects and hyperprolactinemia commonly observed with traditional antipsychotics.
Receptor Binding Affinity
Experimental data from radioligand binding assays quantitatively underscore the selectivity of this compound. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), indicate the affinity of a ligand for a receptor; a higher pKi value signifies a higher affinity.
| Compound | Dopamine D3 Receptor (pKi) | Dopamine D2 Receptor (pKi) | Selectivity (D3 vs. D2) |
| This compound | 9.6[1] | <7.6[1] | >100-fold[1] |
| L-741,626 | 7.0 | 8.6 | ~40-fold D2 selective |
| Haloperidol (B65202) | 7.3 | 8.1 | ~6-fold D2 selective |
As the data illustrates, this compound possesses a significantly higher affinity for the D3 receptor compared to the D2 receptor. In contrast, non-selective antagonists like L-741,626 and the typical antipsychotic haloperidol show a preference for the D2 receptor.
Impact on Dopamine Neurotransmission
In vivo microdialysis studies in rats reveal another crucial advantage of this compound. When administered alone, this compound does not alter the basal extracellular levels of dopamine in key brain regions such as the frontal cortex, nucleus accumbens, and striatum.[1] This is a stark contrast to non-selective dopamine D2 receptor antagonists like L-741,626, which significantly increase dopamine release in these areas.[1] This suggests that this compound modulates dopamine signaling in a more targeted manner, without causing the widespread neurochemical changes induced by non-selective agents.
Mitigated Side-Effect Profile: A Key Clinical Advantage
The selective action of this compound translates into a markedly improved side-effect profile in preclinical behavioral models.
Absence of Catalepsy
Catalepsy, a state of motor immobility, is a well-established preclinical indicator of extrapyramidal side effects in humans. Non-selective dopamine D2 receptor antagonists, such as haloperidol, are known to induce significant catalepsy in rats. In stark contrast, this compound is devoid of cataleptogenic effects.[2]
| Compound | Dose (mg/kg) | Catalepsy Induction |
| This compound | up to 2.5 | Inactive[2] |
| Haloperidol | 0.25 - 1.0 | Induces catalepsy[3][4] |
Lack of Antipsychotic-Like Activity in Conditioned Avoidance Models
Conditioned avoidance response (CAR) is a behavioral paradigm used to predict the antipsychotic efficacy of drugs. Non-selective dopamine antagonists potently inhibit this learned avoidance behavior. This compound, however, has little to no effect in this model, suggesting that its mechanism of action is distinct from that of traditional antipsychotics and may not be associated with their global dampening of motivated behavior.[2]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of test compounds for dopamine D2 and D3 receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human dopamine D2 or D3 receptors (e.g., CHO-K1 cells).
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]this compound for D3 receptors or [3H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in the brain of freely moving animals.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline levels collected before drug administration.
Catalepsy Assessment
Objective: To assess the potential of a compound to induce extrapyramidal side effects.
Protocol:
-
Drug Administration: Rats are administered the test compound or vehicle.
-
Bar Test: At specified time points after administration, the rat's forepaws are gently placed on a horizontal bar raised a set distance from the surface.
-
Latency Measurement: The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded.
-
Cut-off Time: A maximum trial duration (e.g., 180 seconds) is set, and if the rat remains on the bar for this duration, the trial is ended.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared.
Conditioned Avoidance Response
Objective: To evaluate the potential antipsychotic-like activity of a compound.
Protocol:
-
Apparatus: A shuttle box with two compartments separated by a partition is used. One compartment is associated with a warning stimulus (e.g., a light or tone) followed by a mild footshock.
-
Training: The rat learns to avoid the footshock by moving to the other compartment upon presentation of the warning stimulus.
-
Drug Testing: Once the avoidance response is consistently established, the rat is treated with the test compound or vehicle before a test session.
-
Data Collection: The number of successful avoidance responses (crossing to the safe compartment during the warning stimulus) is recorded.
-
Data Analysis: The percentage of avoidance responses is calculated for each treatment group and compared.
Signaling Pathways and Experimental Workflows
The differential effects of this compound and non-selective dopamine antagonists can be visualized through their distinct interactions with dopamine signaling pathways.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
Cross-Validation of S33084's Effects: A Comparative Guide for Researchers
A comprehensive analysis of the selective dopamine (B1211576) D3 receptor antagonist S33084, comparing its pharmacological and behavioral effects across different animal species and in relation to other key dopamine receptor ligands.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against the selective D3 receptor antagonist GR218,231 and the preferential D2 receptor antagonist L-741,626. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate objective evaluation and inform future research.
I. Quantitative Comparison of Receptor Binding Affinities
The selectivity of this compound for the dopamine D3 receptor is a key characteristic that distinguishes it from other dopamine receptor ligands. The following table summarizes the binding affinities (pKi and Ki values) of this compound and its comparators at human and rat dopamine D2 and D3 receptors. A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor | Species | pKi | Ki (nM) | Reference |
| This compound | D3 | Human | 9.6 | 0.25 | [1] |
| D2 | Human | <7.0 | >100 | [1] | |
| D3 (cloned) | Rat | 8.72 | 1.9 | ||
| D3 (native) | Rat | 8.62 | 2.4 | ||
| D2 (native) | Rat | 6.82 | 151 | ||
| GR218,231 | D3 | Human | - | - | |
| D2 | Human | - | - | ||
| L-741,626 | D2 | Human | - | 2.4 | [2] |
| D3 | Human | - | 100 | [2] | |
| D4 | Human | - | 220 | [2] |
II. Comparative Efficacy in Animal Models of Behavior
The functional consequences of this compound's selective D3 receptor antagonism have been investigated in various animal models. The following tables summarize its effects in key behavioral paradigms in rats and mice, alongside comparative data for L-741,626.
Social Novelty Discrimination (SND) and Novel Object Recognition (NOR) in Rats
| Compound | Test | Dose Range (mg/kg) | Effect | Reference |
| This compound | SND & NOR | 0.04 - 0.63 | Dose-related reversal of delay-dependent impairment | [3] |
| L-741,626 | SND & NOR | - | Impairment of performance | [3] |
Apomorphine-Induced Climbing in Mice
| Compound | Test | ID50 (mg/kg, s.c.) | Effect | Reference |
| This compound | Apomorphine-Induced Climbing | - | Weakly inhibited | [4] |
| L-741,626 | Apomorphine-Induced Climbing | 0.3 | Inhibition | [2] |
Conditioned Avoidance Response (CAR) in Rats
| Compound | Test | ID50 (mg/kg, s.c.) | Effect | Reference |
| This compound | Conditioned Avoidance Response | - | Little effect | [4] |
| L-741,626 | Conditioned Avoidance Response | 6.1 | Inhibition | [2] |
III. Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited in this guide are provided below.
Social Novelty Discrimination (SND) in Rats
Objective: To assess the effects of a test compound on short-term social memory.
Procedure:
-
Habituation: Adult male rats are individually habituated to the testing arena for a set period.
-
Sample Phase (T1): A juvenile "sample" rat is introduced into the arena with the adult rat for a defined period (e.g., 5 minutes). The time the adult rat spends investigating the juvenile is recorded.
-
Inter-Trial Interval (ITI): A delay is introduced between the sample and choice phases.
-
Choice Phase (T2): The adult rat is presented simultaneously with the familiar "sample" juvenile and a novel juvenile. The time spent investigating each juvenile is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar juveniles, divided by the total exploration time. A positive index indicates successful social recognition. Test compounds are administered prior to the sample phase.[5]
Apomorphine-Induced Climbing in Mice
Objective: To evaluate the potential antipsychotic activity of a compound by assessing its ability to antagonize dopamine agonist-induced climbing behavior.
Procedure:
-
Acclimation: Mice are individually placed in cylindrical wire mesh cages and allowed to acclimate.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the dopamine agonist.
-
Apomorphine (B128758) Challenge: Apomorphine is administered subcutaneously to induce climbing behavior.
-
Observation: The time each mouse spends climbing the walls of the cage is recorded for a defined period (e.g., 20-30 minutes) starting after the apomorphine injection.[6][7]
-
Data Analysis: The percentage of time spent climbing is calculated, and the ability of the test compound to reduce this behavior is determined.[6][7]
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic efficacy of a compound by measuring its ability to disrupt a learned avoidance response.
Procedure:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training: Rats are trained to avoid a mild foot shock (unconditioned stimulus, US) by moving from one compartment to the other upon presentation of the CS.
-
Testing: Once the avoidance response is consistently established, the test compound or vehicle is administered.
-
Observation: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded.
-
Data Analysis: A compound is considered to have potential antipsychotic activity if it selectively suppresses the avoidance response without significantly affecting the escape response.[8][9]
IV. Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway of the dopamine D3 receptor.
Caption: Experimental workflow for the social recognition test in rats.
V. Cross-Species Pharmacokinetics and Metabolism
Currently, detailed pharmacokinetic and metabolism data for this compound across a wide range of species, including dogs and primates, are not extensively published in the public domain. The majority of available research has been conducted in rodents (rats and mice).[1][4]
Interspecies differences in drug metabolism are a critical factor in extrapolating preclinical findings to humans.[10] Enzymes such as cytochrome P450s, which are central to drug metabolism, exhibit significant variations in expression and activity across species.[10] For example, first-pass intestinal metabolism can be substantially greater in cynomolgus monkeys compared to humans for some drugs. Furthermore, plasma protein binding and the activity of drug transporters can also vary significantly between species, impacting the distribution and clearance of a compound.
Given the high clearance of some compounds in cynomolgus monkeys due to enzymes like aldehyde oxidase, it is plausible that this compound's pharmacokinetic profile would differ in non-rodent species.[11] However, without specific studies on this compound, any cross-species comparisons remain speculative. Future research should aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in non-rodent species to provide a more complete picture of its cross-species validation.
VI. Conclusion
This compound is a potent and selective dopamine D3 receptor antagonist that demonstrates pro-cognitive effects in rodent models without the extrapyramidal side effects associated with D2 receptor antagonism. Its distinct pharmacological profile, characterized by high affinity for the D3 receptor and low affinity for the D2 receptor, makes it a valuable tool for dissecting the roles of these receptors in normal and pathological brain function. This guide provides a foundation for comparing this compound to other dopamine receptor ligands and highlights the need for further research into its cross-species pharmacokinetics to better predict its effects in humans.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpn.or.kr [cpn.or.kr]
- 8. Suppression of conditioned avoidance by 8-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of antipsychotic-like effects by combined treatment with the alpha1-adrenoceptor antagonist prazosin and the dopamine D2 receptor antagonist raclopride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Competitive Nature of S33084's Binding at the Dopamine D3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S33084's binding characteristics at the dopamine (B1211576) D3 receptor (D3R). Experimental data for this compound is presented alongside key comparator compounds to objectively assess its competitive nature and selectivity. Detailed experimental protocols and a visualization of the competitive binding mechanism are included to support further research and development.
Quantitative Comparison of Ligand Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and comparator ligands at human and rat dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Species | pKi | Ki (nM) | Selectivity (D2/D3) |
| This compound | hD3 | Human | 9.6 | ~0.25 | >100-fold |
| hD2 | Human | <7.6 | >25 | ||
| rD3 (cloned) | Rat | 8.72 | ~1.9 | ~79-fold | |
| rD2 (native) | Rat | 6.82 | ~151 | ||
| GR218,231 | hD3 | Human | - | - | Selective for D3 vs D2 |
| hD2 | Human | - | - | ||
| L-741,626 | hD3 | Human | 7.0 | 100 | 0.024 (D2 preferential) |
| hD2 | Human | 8.6 | 2.4 |
hD3/hD2: human dopamine D3/D2 receptor; rD3/rD2: rat dopamine D3/D2 receptor. pKi = -log(Ki).
Evidence for Competitive Antagonism
This compound has been characterized as a potent, selective, and competitive antagonist at the D3 receptor.[1] Functional studies, such as [³⁵S]guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding assays, demonstrate that this compound competitively antagonizes dopamine-induced G-protein activation at human D3 receptors, yielding a pA2 value of 9.7.[1] The pA2 value is a measure of the potency of an antagonist and, when derived from a Schild plot with a slope not significantly different from unity, is considered to be equal to the pKi of the antagonist. This indicates that this compound binds to the same site as the endogenous agonist, dopamine, in a reversible and competitive manner.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of competitive antagonism at the D3 receptor and a typical experimental workflow for its characterization.
Caption: Competitive antagonism at the D3 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Displacement Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the human dopamine D3 or D2 receptor (e.g., CHO or HEK293 cells).
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand (e.g., [³H]spiperone or [³H]this compound).
-
A range of concentrations of the unlabeled competitor compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., haloperidol).
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
1. Membrane Preparation:
-
Membrane preparation is similar to that for the radioligand binding assay.
2. Assay Protocol:
-
The assay is performed in a buffer containing GDP to facilitate the exchange of [³⁵S]GTPγS upon G-protein activation.
-
To determine the competitive antagonist nature of this compound, membranes are incubated with:
-
A fixed concentration of [³⁵S]GTPγS.
-
A range of concentrations of an agonist (e.g., dopamine).
-
Several fixed concentrations of the antagonist (this compound).
-
-
Basal binding is measured in the absence of any agonist.
-
The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
3. Separation and Detection:
-
The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
4. Data Analysis (Schild Analysis):
-
The dose-response curves for the agonist (dopamine) in the presence of different concentrations of the antagonist (this compound) are plotted.
-
A competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve without affecting the maximal response.
-
The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration.
-
For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1. The x-intercept of the regression line provides the pA₂, which is a measure of the antagonist's affinity.
References
A review of studies comparing S33084 with next-generation D3 antagonists
A deep dive into the pharmacological profiles of selective dopamine (B1211576) D3 receptor antagonists, providing a comparative analysis of S33084 against a new wave of next-generation compounds. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of binding affinities, functional activities, and in vivo effects, supported by detailed experimental methodologies and visual pathway diagrams.
The dopamine D3 receptor has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and substance use disorders. Unlike the more ubiquitous D2 receptors, D3 receptors have a more restricted expression in the brain, primarily within the limbic system, which is associated with emotion, motivation, and reward.[1] This selective distribution suggests that targeting D3 receptors could offer therapeutic benefits with a reduced risk of the motor side effects commonly associated with D2 receptor antagonism. This compound, a benzopyranopyrrole derivative, was one of the first compounds identified as a potent, selective, and competitive antagonist at D3 receptors.[1][2] This review provides a comparative analysis of this compound with several next-generation D3 antagonists, summarizing key experimental data to guide future research and drug development efforts.
Comparative Quantitative Data
The following tables summarize the binding affinities and in vivo efficacy of this compound in comparison to other notable D3 receptor antagonists.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | D3 Receptor | D2 Receptor | Selectivity (D2/D3) | Reference |
| This compound | 0.25 | >25 | >100 | [1][2] |
| GR218,231 | 1.26 | 158 | ~125 | [2] |
| L741,626 | 15.8 | 1.0 | 0.06 (D2 selective) | [2][3] |
| SB-277011A | 1.0 (human) | 120 (human) | 120 | [4] |
| NGB 2904 | ~1.0 | >150 (primate) | >150 | [5] |
| BP 897 | 0.92 | 64.4 | 70 | [6] |
| F17464 | 0.17 | 8.9 (hD2s) / 12.1 (hD2l) | ~52-71 | [7] |
| R-VK4-40 | 0.37 | 80.3 | 217 | [8] |
Table 2: In Vivo Efficacy and Functional Data
| Compound | Model/Assay | Dose/Concentration | Key Findings | Reference |
| This compound | Attenuation of 7-OH-DPAT-induced hypothermia | 0.04-0.63 mg/kg | Dose-dependent reversal of delay-dependent impairment in social novelty discrimination and novel object recognition. | [3][9] |
| Attenuation of L-DOPA-induced dyskinesia | 0.64 mg/kg, s.c. | Did not attenuate L-DOPA-induced dyskinesia but showed potential antiparkinsonian properties. | [10] | |
| SB-277011A | Cocaine self-administration (Progressive-Ratio) | 6-24 mg/kg i.p. | Dose-dependently lowered the break point for cocaine self-administration. | [11] |
| Methamphetamine-induced reinstatement | 12 and 24 mg/kg, i.p. | Significantly reduced methamphetamine-induced reinstatement of drug-seeking. | [4] | |
| NGB 2904 | Methamphetamine-enhanced Brain Stimulation Reward (BSR) | 0.1-1.0 mg/kg | Attenuated METH-enhanced BSR. | [5] |
| BP 897 | Cue-induced reinstatement of nicotine-seeking | - | Did not block cue-induced reinstatement of nicotine-seeking. | [12] |
| Cocaine-induced conditioned place preference (CPP) | 1 mg/kg | Prevented the establishment and impaired the expression of cocaine CPP. | [13] | |
| F17464 | Acute exacerbation of schizophrenia (Phase II trial) | 20 mg twice daily | Statistically significant reduction in PANSS total score compared to placebo. | [14][15] |
| R-VK4-40 | Oxycodone- or cocaine-induced cardiovascular effects | - | Did not potentiate, and in some cases attenuated, cardiovascular effects of oxycodone and cocaine. | [16][17] |
Key Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum for D2 receptors or cells expressing cloned human D3 receptors) are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in a fresh buffer.
-
Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
2. Assay Setup:
-
The assay is typically performed in a 96-well plate.
-
Total Binding: Wells contain the membrane preparation and a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors or a specific D3 radioligand).
-
Non-specific Binding: In addition to the membrane and radioligand, these wells contain a high concentration of a non-labeled "cold" ligand to saturate all specific binding sites.
-
Competitive Binding: These wells contain the membrane, radioligand, and varying concentrations of the test compound (e.g., this compound).
3. Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with an ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and from this, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
2. Assay Setup:
-
The assay is performed in a 96-well plate.
-
Wells contain the membrane preparation, GDP (to ensure G proteins are in their inactive state), and the test compound (agonist or antagonist).
-
To measure antagonist activity, membranes are incubated with the antagonist before adding a known agonist.
3. Initiation and Incubation:
-
The reaction is initiated by adding [³⁵S]GTPγS.
-
The plate is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
4. Termination and Filtration:
-
The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
5. Quantification:
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by scintillation counting.
-
Agonist activity is determined by the increase in [³⁵S]GTPγS binding compared to basal levels. Antagonist activity is measured by the inhibition of agonist-stimulated binding.
Visualizing Pathways and Workflows
Caption: D3 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
This compound remains a valuable pharmacological tool for studying the D3 receptor due to its high selectivity and well-characterized profile. However, the landscape of D3 receptor antagonists has evolved significantly, with next-generation compounds such as F17464 and R-VK4-40 demonstrating promising therapeutic potential in clinical and preclinical studies. These newer agents often exhibit improved pharmacokinetic properties and diverse pharmacological profiles, including partial agonism or antagonism at other receptors, which may offer advantages in treating complex neuropsychiatric conditions. The comparative data and experimental protocols provided in this guide serve as a resource for researchers to navigate this evolving field and to design future studies aimed at developing novel and more effective D3 receptor-targeted therapies.
References
- 1. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. A highly D3R-selective and efficacious partial agonist (S)-ABS01-113 compared to its D3R-selective antagonist enantiomer (R)-ABS01-113 as potential treatments for opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Dopamine D3 receptor antagonists: the quest for a potentially selective PET ligand. Part 3: Radiosynthesis and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking S33084's potency against a panel of known dopamine ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of S33084, a selective dopamine (B1211576) D3 receptor antagonist, against a panel of other well-characterized dopamine ligands. The data presented herein has been compiled from various pharmacological studies to offer an objective assessment of this compound's binding affinity and functional activity in relation to other compounds targeting the dopaminergic system.
Introduction to this compound
This compound is a novel benzopyranopyrrole derivative that has demonstrated high affinity and selectivity for the dopamine D3 receptor.[1] Its characterization as a potent and competitive antagonist at this receptor subtype has positioned it as a valuable pharmacological tool for investigating the physiological and pathological roles of D3 receptors. This guide benchmarks this compound's potency against a panel of known dopamine ligands with varying receptor subtype selectivities and functional activities.
Comparative Ligand Panel
The following dopamine ligands have been selected for comparison with this compound, representing a range of activities at dopamine receptor subtypes:
-
GR218,231: A selective dopamine D3 receptor antagonist.
-
L-741,626: A preferential dopamine D2 receptor antagonist.[2][3][4]
-
PD128,907: A preferential dopamine D3 receptor agonist.
-
7-OH-DPAT: A dopamine D3 receptor-preferring agonist.[1]
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound and the comparative panel of dopamine ligands at human (unless otherwise specified) dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | >10,000 | ~150 (rat) | ~0.25 (pKi=9.6) | Data not available | Data not available |
| GR218,231 | Data not available | Data not available | Data not available | Data not available | Data not available |
| L-741,626 | Data not available | 2.4 | 100 | 220 | Data not available |
| PD128,907 | Data not available | 1183 | 1 | 7000 | Data not available |
| 7-OH-DPAT | Data not available | ~114 | ~0.57 | Data not available | Data not available |
Data compiled from multiple sources. It is important to note that experimental conditions can vary between studies, potentially affecting absolute Ki values. The selectivity of this compound for the D3 receptor over the D2 receptor is reported to be over 100-fold.[1]
Functional Potency of this compound
In functional assays, this compound behaves as a potent and competitive antagonist at the human dopamine D3 receptor. In a [35S]GTPγS binding assay, this compound antagonized dopamine-induced stimulation with a pA2 value of 9.7, further confirming its high antagonist potency at the D3 receptor.[1]
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the canonical signaling pathway for D2-like dopamine receptors and a typical experimental workflow for determining ligand potency.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
a. Membrane Preparation:
-
Cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method (e.g., BCA assay).[5]
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors), varying concentrations of the test compound (e.g., this compound), and the prepared cell membranes.[5][6]
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[5]
c. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[5]
d. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation, an early step in receptor signaling.
a. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the dopamine receptor of interest (typically D2-like receptors which couple to Gi/o proteins).
b. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
To each well, the following are added: assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), GDP (to a final concentration of ~10-30 µM), the prepared cell membranes, and the test compound (this compound).
-
For antagonist testing, a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) is also added.
-
The reaction is initiated by the addition of [35S]GTPγS to a final concentration of ~0.1-0.5 nM.
-
The plate is incubated at 30°C for 30-60 minutes.[7]
c. Filtration and Quantification:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer and the bound [35S]GTPγS is quantified by scintillation counting.[7]
d. Data Analysis:
-
For antagonist characterization, the ability of increasing concentrations of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured.
-
The data are used to generate a concentration-response curve, from which the IC50 value is determined.
-
For competitive antagonists, the pA2 value, a measure of antagonist potency, can be calculated from the Schild equation.
Conclusion
The presented data and methodologies provide a framework for understanding and comparing the potency of this compound with other key dopamine ligands. This compound's high affinity and selectivity for the dopamine D3 receptor, coupled with its potent antagonist activity, underscore its utility as a specific tool for elucidating the functions of this receptor in both normal and pathological states. This guide serves as a valuable resource for researchers in the field of dopamine pharmacology and drug development.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. L-741,626 - Wikipedia [en.wikipedia.org]
- 3. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of S33084: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the selective dopamine (B1211576) D(3)-receptor antagonist, S33084, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols for chemical waste management and should be adapted to comply with institutional and local regulations.
Hazard Assessment and Classification
Given its biological activity, this compound should be presumed to be a bioactive compound with potential health effects. All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Quantitative Data Summary:
| Property | Value |
| Chemical Name | [(3aR,9bS)-N[4-(8-cyano- 1,3a,4,9b-tetrahydro-3H-benzopyrano[3,4-c]pyrrole-2-yl)-butyl] (4-phenyl)benzamide] |
| CAS Number | 273203-30-8 |
| Chemical Class | Benzopyranopyrrole derivative |
| Pharmacological Action | Selective Dopamine D(3)-Receptor Antagonist |
Experimental Protocols for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
The container should be clearly labeled with the full chemical name and approximate concentration of this compound, as well as any solvents present.
-
Never pour this compound solutions down the drain.
-
2. Waste Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: [(3aR,9bS)-N[4-(8-cyano- 1,3a,4,9b-tetrahydro-3H-benzopyrano[3,4-c]pyrrole-2-yl)-butyl] (4-phenyl)benzamide]
-
CAS Number: 273203-30-8
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Bioactive," "Potentially Toxic")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or researcher.
-
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be away from general traffic and incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
4. Disposal Procedure:
-
Once the waste container is full or has reached its accumulation time limit (as per institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of this compound waste through incineration or other methods outside of a certified facility.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for S33084
For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of S33084, a potent and selective dopamine (B1211576) D3 receptor antagonist. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals.
Given the potent pharmacological activity of this compound, it must be handled with the utmost care to prevent accidental exposure.[1][2][3] Primary routes of exposure include inhalation of airborne particles, dermal contact, and ingestion. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various tasks involving this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, chemotherapy-grade gloves. The outer glove cuff should be worn over the gown sleeve. | Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated, minimizing exposure risk. |
| Body Protection | Disposable Gown | Solid-front, back-closing design made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use. |
| Respiratory Protection | N95 or Higher-Rated Respirator | NIOSH-approved and properly fit-tested. | Essential for handling the solid compound outside of a certified containment system to prevent inhalation of aerosolized particles. |
| Eye and Face Protection | Safety Goggles and Full-Face Shield | ANSI Z87.1 compliant safety goggles. A full-face shield should be worn over the goggles, especially when handling the powder or solutions. | Protects against splashes and airborne particles entering the eyes or face. |
| Foot and Hair Protection | Disposable Shoe and Hair Covers | Non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated handling area. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls
-
Containment: All handling of solid this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize the risk of inhalation.
-
Ventilation: Ensure adequate ventilation in all areas where this compound is handled or stored.
Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: When weighing the solid compound, use a dedicated, contained balance within a fume hood to prevent the dispersion of powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with a suitable laboratory detergent. All cleaning materials must be disposed of as hazardous waste.
-
Spill Management: In the event of a spill, evacuate the area and follow your institution's established spill response protocol for potent compounds. Do not attempt to clean a large spill without appropriate training and equipment.
Waste Disposal
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats | Labeled, sealed, and puncture-resistant hazardous waste container. | Incineration by a certified hazardous waste management facility. |
| Liquid Waste | Unused or expired solutions, contaminated solvents | Labeled, leak-proof, and chemically resistant hazardous liquid waste container. | Incineration by a certified hazardous waste management facility. DO NOT pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects | Labeled, puncture-proof sharps container for hazardous waste. | Autoclaving followed by incineration, as per institutional guidelines. |
Experimental Workflow for Safe Handling of this compound
References
- 1. [3H]this compound: a novel, selective and potent radioligand at cloned, human dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
